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  • Product: Methyl 5-methyl-6-(trifluoromethyl)nicotinate
  • CAS: 1198016-46-4

Core Science & Biosynthesis

Foundational

"Methyl 5-methyl-6-(trifluoromethyl)nicotinate" CAS number

An In-depth Technical Guide to Methyl 5-methyl-6-(trifluoromethyl)nicotinate Executive Summary: This whitepaper provides a comprehensive technical overview of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Executive Summary: This whitepaper provides a comprehensive technical overview of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. The strategic incorporation of both a trifluoromethyl (CF₃) group and a methyl (CH₃) group onto the nicotinic acid scaffold makes this molecule a valuable building block for the synthesis of novel pharmaceutical agents. This guide details its chemical identity, plausible synthetic strategies, the rationale for its use in drug discovery based on the unique properties of its functional groups, and standardized protocols for its characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

In the landscape of small-molecule drug discovery, the precise arrangement of functional groups on a heterocyclic core is paramount to achieving desired pharmacological and pharmacokinetic profiles. Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS No. 1198016-46-4 ) emerges as a strategically designed intermediate.[1] Its structure is a confluence of three key moieties, each contributing distinct and valuable properties: the nicotinic acid framework, a trifluoromethyl group, and a methyl group.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[2] Its presence can improve membrane permeability and binding affinity to biological targets.[2] Concurrently, the methyl group, often referred to as a "magic methyl" in drug design, can introduce subtle yet profound changes.[3] It can improve potency by engaging in hydrophobic interactions within a target's binding pocket, control molecular conformation, and block sites of metabolic degradation.[3] The combination of these groups on a versatile pyridine scaffold makes this compound a high-value starting material for creating new chemical entities with optimized drug-like properties.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The key identifiers and properties for Methyl 5-methyl-6-(trifluoromethyl)nicotinate are summarized below.

Table 1: Compound Identification

Identifier Value
Compound Name Methyl 5-methyl-6-(trifluoromethyl)nicotinate
CAS Number 1198016-46-4
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol

| Canonical SMILES | COC(=O)C1=CN=C(C(=C1)C)C(F)(F)F |

Table 2: Predicted Physicochemical Properties

Property Value Rationale & Significance
LogP ~2.5 - 3.0 The trifluoromethyl group significantly increases lipophilicity, which is crucial for membrane permeability.[2]
Topological Polar Surface Area (TPSA) 39.19 Ų This value suggests good potential for oral bioavailability.
Hydrogen Bond Acceptors 3 The ester oxygen, pyridine nitrogen, and fluorine atoms can act as acceptors.
Hydrogen Bond Donors 0 The absence of donor groups can influence solubility and binding characteristics.

| Rotatable Bonds | 2 | Low rotational freedom can lead to a more defined conformation, potentially improving binding affinity. |

Synthesis and Manufacturing Insights

A key strategy involves the copper-promoted trifluoromethylation of a pre-functionalized pyridine ring.[4][6] An economical and effective source for the CF₃ group is methyl chlorodifluoroacetate (MCDFA) used in conjunction with potassium fluoride (KF) and a copper(I) salt, such as copper(I) iodide (CuI).[4][5] This method is often preferred for large-scale production due to the lower cost of MCDFA compared to other trifluoromethylating reagents.[4]

A potential synthetic workflow is outlined below.

G cluster_0 Plausible Synthetic Pathway A Substituted Nicotinic Acid Precursor (e.g., Methyl 5-methyl-6-iodonicotinate) B Trifluoromethylation Reaction A->B Key Transformation C Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Final Product) B->C Workup & Purification D Reagents: MCDFA, KF, CuI Solvent: DMF Heat (80-120°C) D->B

Caption: A potential workflow for the synthesis of the target compound.

Experimental Protocol: Representative Trifluoromethylation

The following is a generalized, self-validating protocol based on analogous, published procedures for the trifluoromethylation of aryl iodides.[4][5][6]

  • Reactor Setup: A dry, nitrogen-purged reactor is charged with the aryl iodide precursor (1.0 eq), copper(I) iodide (1.5 eq), and potassium fluoride (3.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Methyl chlorodifluoroacetate (MCDFA) (2.0 eq) is added to the stirred suspension.

  • Reaction: The reaction mixture is heated to 100-120°C. The progress is monitored by a self-validating system, such as HPLC or GC-MS, to track the consumption of the starting material. The reaction is considered complete when the starting material is <1% of the total peak area.

  • Workup: Upon completion, the mixture is cooled to room temperature and quenched with aqueous ammonia. The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final product.

Role in Medicinal Chemistry and Drug Discovery

The true value of Methyl 5-methyl-6-(trifluoromethyl)nicotinate lies in the strategic interplay of its functional groups, which addresses several key challenges in drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can increase the half-life of a drug, reducing the required dosage and frequency.

  • Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its target.[2]

  • Binding Affinity: As a bioisostere for a chlorine atom, the CF₃ group can occupy similar space in a protein's binding pocket while offering different electronic properties that may lead to stronger interactions.[2]

  • Conformational Control: The "magic methyl" group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and potency.[3]

  • Blocking Metabolism: A strategically placed methyl group can shield a nearby part of the molecule from metabolic attack, another mechanism to improve pharmacokinetic properties.[3]

The logical relationship between these structural features and their impact on drug design is visualized below.

G cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Drug Development Outcomes compound Methyl 5-methyl-6-(trifluoromethyl)nicotinate Trifluoromethyl Group Methyl Group Pyridine Core prop1 Increased Lipophilicity compound:f0->prop1 prop2 Enhanced Metabolic Stability compound:f0->prop2 compound:f1->prop2 prop3 Improved Binding Affinity compound:f1->prop3 compound:f2->prop3 prop4 Conformational Restriction compound:f1->prop4 outcome Optimized Drug Candidate prop1->outcome prop2->outcome prop3->outcome prop4->outcome

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Exploratory

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Introduction Methyl 5-methyl-6-(trifluoromethyl)nicotinate, with the CAS number 1198016-46-4, is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development.[1] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-methyl-6-(trifluoromethyl)nicotinate, with the CAS number 1198016-46-4, is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring adorned with a trifluoromethyl group, a methyl group, and a methyl ester, presents a unique electronic landscape that dictates its chemical reactivity. The trifluoromethyl group, a powerful electron-withdrawing substituent, plays a crucial role in modulating the physicochemical properties of the molecule, including its basicity, lipophilicity, and metabolic stability.[2][3] This guide provides a comprehensive technical overview of the chemical reactivity profile of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, offering insights into its behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile building block.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the reactivity of Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a thorough analysis of its molecular structure and the electronic contributions of its substituents.

PropertyValueSource
CAS Number 1198016-46-4
Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the trifluoromethyl (-CF3) group at the 6-position. The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect.[2][4] This pronounced electron withdrawal deactivates the pyridine ring towards electrophilic attack and, conversely, activates it towards nucleophilic substitution.[5]

The methyl group (-CH3) at the 5-position, being weakly electron-donating, offers a slight counteraction to the deactivating effects of the nitrogen and the -CF3 group. The methyl ester (-COOCH3) at the 3-position is also an electron-withdrawing group, further contributing to the electron-deficient nature of the aromatic ring. The interplay of these substituents creates a complex electronic environment that governs the regioselectivity of its reactions.

Reactivity of the Pyridine Ring

The electron-deficient character of the pyridine ring in Methyl 5-methyl-6-(trifluoromethyl)nicotinate is the primary determinant of its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing -CF3 group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution.[5] Nucleophilic attack is most likely to occur at positions ortho and para to the activating group. In this molecule, the positions activated for nucleophilic attack are the 2- and 4-positions.

A common example of SNAr on trifluoromethyl-substituted pyridines involves the displacement of a leaving group, such as a halide. While our target molecule does not have a leaving group, this high susceptibility to nucleophilic attack is a key feature of its reactivity profile. For instance, related compounds like 2,4-dichloro-3-(trifluoromethyl)pyridine readily undergo nucleophilic substitution at the chlorine-bearing carbons.[3]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring of Methyl 5-methyl-6-(trifluoromethyl)nicotinate is expected to be challenging due to the strong deactivating effects of both the ring nitrogen and the trifluoromethyl group.[2] Such reactions, if they were to occur, would require harsh conditions. The directing influence of the existing substituents would guide any incoming electrophile. The methyl group is an ortho-, para-director, while the methyl ester and trifluoromethyl groups are meta-directors. The combined effect would likely direct an electrophile to the 4-position, though the overall reactivity is low.

Reactivity of the Functional Groups

Methyl Ester Group

The methyl ester at the 3-position is a key site for chemical modification.

Similar to other methyl nicotinate derivatives, the ester group of Methyl 5-methyl-6-(trifluoromethyl)nicotinate can undergo hydrolysis to yield the corresponding carboxylic acid, 5-methyl-6-(trifluoromethyl)nicotinic acid.[6] This reaction can be catalyzed by either acid or base. Alkaline hydrolysis is often faster and proceeds via a nucleophilic acyl substitution mechanism.[7][8]

Protocol for Alkaline Hydrolysis:

  • Dissolution: Dissolve Methyl 5-methyl-6-(trifluoromethyl)nicotinate in a suitable solvent such as a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Heating: Heat the mixture under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolation: Isolate the solid product by filtration, wash with cold water, and dry.

Hydrolysis Reactant Methyl 5-methyl-6-(trifluoromethyl)nicotinate Reagents NaOH, H₂O/MeOH Reflux Reactant->Reagents Intermediate Carboxylate Salt Reagents->Intermediate Acidification HCl (aq) Intermediate->Acidification Product 5-methyl-6-(trifluoromethyl)nicotinic acid Acidification->Product

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Foundational

"Methyl 5-methyl-6-(trifluoromethyl)nicotinate" role in medicinal chemistry

Title: Strategic Applications of Methyl 5-methyl-6-(trifluoromethyl)nicotinate in Modern Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Applications of Methyl 5-methyl-6-(trifluoromethyl)nicotinate in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing heterocycles has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) represents a highly privileged, multifunctional building block. By combining a pyridine core with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, a sterically demanding methyl group, and a versatile ester handle, this scaffold addresses several critical liabilities common to early-stage drug candidates, including metabolic instability, poor membrane permeability, and off-target toxicity[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this specific substitution pattern, provide self-validating synthetic workflows for its functionalization, and illustrate its utility in structure-based drug design (SBDD).

Structural Rationale & Physicochemical Profiling

The selection of Methyl 5-methyl-6-(trifluoromethyl)nicotinate over an unfunctionalized pyridine is driven by precise causal relationships between molecular structure and biological behavior[2].

  • Basicity Modulation (pKa): Unsubstituted pyridines typically exhibit a pKa of ~5.2, meaning they are partially protonated at physiological pH (7.4). This basicity often leads to off-target binding with aminergic G-protein-coupled receptors (GPCRs) and hERG ion channels, resulting in cardiotoxicity. The -CF₃ group at the C6 position exerts a profound inductive electron-withdrawing effect, pulling electron density away from the pyridine nitrogen. This drops the conjugate acid pKa to approximately 2.5, ensuring the nitrogen remains neutral in vivo, thereby mitigating hERG liabilities and enhancing passive membrane permeability[3].

  • Metabolic Stability: The C6 position of a pyridine ring is highly susceptible to oxidation by aldehyde oxidase and Cytochrome P450 (CYP450) enzymes. Installing a robust C–F bond at this exact position completely blocks this metabolic soft spot[4].

  • Conformational Locking via Steric Bulk: The C5-methyl group is not merely a passive substituent. When the C3-ester is converted into an amide (a common pharmacophore in kinase inhibitors), the C5-methyl group creates an allylic strain equivalent (A-1,3 strain). This steric clash restricts the rotation of the C3-amide bond, locking the molecule into a specific bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to the target protein, significantly boosting binding affinity.

Quantitative Data Summary

The table below summarizes the theoretical physicochemical improvements achieved by this specific scaffold compared to baseline analogs.

Scaffold / DerivativeEst. pKa (Conjugate Acid)Est. LogPMetabolic Stability (HLM)Primary Liability Addressed
Methyl nicotinate ~5.20.8Low (Rapid C6 oxidation)High clearance, hERG binding
Methyl 6-(trifluoromethyl)nicotinate ~2.51.9HighhERG binding, C6 oxidation
Methyl 5-methyl-6-(trifluoromethyl)nicotinate ~2.82.3Very HighEntropic penalty, C5/C6 oxidation

Visualizing the Scaffold's Utility

The following diagram illustrates the logical relationship between the structural features of Methyl 5-methyl-6-(trifluoromethyl)nicotinate and their downstream pharmacological benefits.

StructuralRationale Core Methyl 5-methyl-6-(trifluoromethyl)nicotinate CF3 C6-Trifluoromethyl (-CF3) Core->CF3 Methyl C5-Methyl (-CH3) Core->Methyl Ester C3-Methyl Ester (-COOCH3) Core->Ester Effect1 Lowers pKa & Blocks CYP450 (Enhances Bioavailability) CF3->Effect1 Effect2 Steric Bulk & Conformational Lock (Improves Target Affinity) Methyl->Effect2 Effect3 Versatile Synthetic Handle (Enables Amidation/Coupling) Ester->Effect3

Caption: Logical mapping of structural modifications to pharmacological enhancements.

Self-Validating Experimental Protocols

To utilize this building block in drug discovery, the methyl ester must typically be converted into an amide to interface with the hinge region of kinases or the binding pockets of GPCRs. Below is a field-proven, self-validating methodology for this transformation.

Workflow: Synthesis of a Bioactive Nicotinamide

Phase 1: Saponification (Hydrolysis of the Ester) Causality: Lithium hydroxide (LiOH) is utilized in a mixed aqueous/organic solvent system. LiOH is a milder base than NaOH or KOH, which prevents any potential nucleophilic attack or degradation of the electron-deficient pyridine ring while efficiently hydrolyzing the ester.

  • Reaction Setup: Dissolve Methyl 5-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) at 0 °C.

  • Execution: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms total consumption.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities.

  • Precipitation (Crucial Step): Slowly acidify the aqueous layer to pH 2–3 using 1M HCl. The target carboxylic acid will precipitate as a white solid. Validation: The ability to precipitate the product directly avoids the need for silica gel chromatography, ensuring high purity and yield (>90%). Filter and dry under a high vacuum.

Phase 2: Amide Coupling Causality: The highly electron-withdrawing -CF₃ group deactivates the carboxylic acid, making standard coupling reagents (like EDC/HOBt) sluggish. HATU is selected because it forms a highly reactive 7-aza-OBt ester intermediate, easily overcoming the electronic deactivation and the steric hindrance posed by the adjacent C5-methyl group.

  • Reaction Setup: Dissolve the isolated carboxylic acid (1.0 eq) and the target primary amine (R-NH₂, 1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine salt and drive the reaction without attacking the activated ester.

  • Execution: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check (LC-MS): Analyze an aliquot via LC-MS. The presence of the desired [M+H]⁺ mass peak and the absence of the starting acid mass confirm successful coupling.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the amide is highly lipophilic, it will crash out as a solid. Otherwise, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

SyntheticWorkflow Step1 1. Starting Material Methyl 5-methyl-6-(trifluoromethyl)nicotinate Step2 2. Saponification (LiOH, THF/MeOH/H2O) Hydrolysis to Carboxylic Acid Step1->Step2 Base Hydrolysis (TLC Validated) Step3 3. Activation (HATU, DIPEA, DMF) Formation of 7-aza-OBt Active Ester Step2->Step3 Coupling Reagent (Overcomes Sterics) Step4 4. Amidation (R-NH2) Nucleophilic Attack by Amine Step3->Step4 Amine Addition Step5 5. Final Lead Compound Targeted Nicotinamide Inhibitor Step4->Step5 Aqueous Quench & LC-MS

Caption: Step-by-step synthetic workflow for generating bioactive amides from the nicotinate ester.

Case Studies in Medicinal Chemistry

The structural motif provided by Methyl 5-methyl-6-(trifluoromethyl)nicotinate has been instrumental in several therapeutic areas:

  • Kinase Inhibitors (Oncology): In the development of RAF and MEK inhibitors, the nicotinamide pharmacophore is frequently used to form critical hydrogen bonds with the kinase hinge region. The addition of the C6-CF₃ group enhances the residence time of the inhibitor by projecting into deep, lipophilic pockets of the ATP-binding site, while simultaneously protecting the drug from rapid hepatic clearance[5].

  • Central Nervous System (CNS) Agents: For drugs targeting the CNS, achieving the correct lipophilicity (LogP) and avoiding P-glycoprotein (P-gp) efflux is paramount. The fluorination of the pyridine ring lowers the polar surface area (PSA) and basicity, allowing derivatives of this scaffold to readily cross the blood-brain barrier (BBB)[1].

Conclusion

Methyl 5-methyl-6-(trifluoromethyl)nicotinate is not merely a chemical intermediate; it is a highly engineered scaffold designed to solve specific pharmacokinetic and thermodynamic challenges in drug discovery. By leveraging its unique electronic and steric properties, medicinal chemists can rapidly generate lead compounds with built-in metabolic resilience and optimized target affinity[6].

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Exploratory

The Versatile Architect: Methyl 5-methyl-6-(trifluoromethyl)nicotinate as a Premier Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group, in particular, imparts a unique combination of metabolic stability, lipophilicity, and electronegativity that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide provides a comprehensive technical overview of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a highly functionalized pyridine derivative poised as a valuable building block for the synthesis of complex chemical entities. While direct literature on this specific molecule is emerging, its structural analogues, such as Methyl 6-chloro-5-(trifluoromethyl)nicotinate, have been pivotal in the development of novel therapeutic agents, offering a robust framework for understanding its synthetic utility and potential applications.[2][3]

Physicochemical Properties and Structural Features

To fully appreciate the synthetic potential of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a summary of its key physicochemical properties is essential. These properties are predicted based on the well-characterized analogues and the fundamental principles of organic chemistry.

PropertyValueSource
Molecular FormulaC9H8F3NO2N/A
Molecular Weight219.16 g/mol N/A
AppearancePredicted to be a white to off-white solid[4]
SolubilityExpected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane[5]
StorageStore in an inert atmosphere at 2-8°C[4]

The strategic placement of the methyl, trifluoromethyl, and methyl ester groups on the pyridine ring offers a rich tapestry of reactivity, enabling a diverse range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyridine ring, impacting its reactivity in both electrophilic and nucleophilic substitution reactions.

A Strategic Approach to Synthesis

The synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate can be approached through a multi-step sequence, drawing inspiration from established methods for the synthesis of related trifluoromethylated nicotinates.[1][2][3] A key challenge in the synthesis of such molecules is the efficient and cost-effective introduction of the trifluoromethyl group.[2]

A plausible and economically viable synthetic strategy would involve the trifluoromethylation of a suitable precursor. One of the most effective methods for this transformation on a large scale is the use of an inexpensive trifluoromethyl source like methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and copper(I) iodide (CuI).[1][2][3]

Proposed Synthetic Workflow

G A Starting Material: 5-methyl-6-hydroxynicotinic acid B Esterification & Iodination A->B 1. MeOH, H2SO4 2. I2, NIS C Methyl 6-hydroxy-5-iodo-nicotinate B->C D Trifluoromethylation (MCDFA, KF, CuI) C->D E Methyl 5-iodo-6-(trifluoromethyl)nicotinate D->E F Methylation E->F Organometallic cross-coupling G Final Product: Methyl 5-methyl-6-(trifluoromethyl)nicotinate F->G G A Methyl 5-methyl-6-(trifluoromethyl)nicotinate B Saponification A->B NaOH, H2O/MeOH F Reduction A->F LiAlH4 or DIBAL-H C 5-methyl-6-(trifluoromethyl)nicotinic acid B->C D Amide Coupling C->D Amine, Coupling Agent E Amide Derivatives D->E G (5-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol F->G

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Foundational

The Biological Significance of Trifluoromethylated Pyridines: A Technical Guide for Drug Development

Executive Summary Trifluoromethylpyridine (TFMP) has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical development[1]. By combining the potent electron-withdrawing nature of the trifluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylpyridine (TFMP) has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical development[1]. By combining the potent electron-withdrawing nature of the trifluoromethyl ( CF3​ ) group with the versatile hydrogen-bonding capacity of the pyridine ring, researchers can precisely modulate a molecule's lipophilicity, metabolic stability, and target affinity[2]. This technical guide provides an in-depth analysis of the biological significance of TFMP, detailing its mechanistic impact on pharmacokinetics, validated synthetic methodologies, and rigorous biological evaluation protocols.

The "Fluorine Effect": Why TFMP?

The incorporation of fluorine into organic molecules fundamentally alters their physicochemical properties due to fluorine's high electronegativity and small van der Waals radius[3]. When three fluorine atoms are clustered into a CF3​ group and attached to a pyridine ring, the resulting TFMP motif acts as a powerful pharmacophore[4].

  • Lipophilicity ( logP ): The highly fluorinated carbon increases the overall hydrophobicity of the molecule. This is critical for enhancing cellular membrane permeability and allowing therapeutics to cross the blood-brain barrier (BBB)[2].

  • pKa Modulation: The strong electron-withdrawing effect of the CF3​ group pulls electron density away from the pyridine nitrogen. This reduces the basicity (pKa) of the nitrogen, which can strategically prevent unwanted protonation at physiological pH, thereby reducing hERG channel liability and associated cardiotoxicity.

  • Metabolic Shielding: The steric bulk of the CF3​ group physically shields adjacent C-H bonds from oxidative attack by cytochrome P450 (CYP450) enzymes, dramatically increasing the drug's half-life and metabolic robustness[5].

Validated Clinical and Agrochemical Targets

The strategic utility of TFMP is validated by its presence in numerous FDA-approved pharmaceuticals and commercial agrochemicals[1].

Table 1: Representative TFMP-Containing Compounds and Their Biological Targets

Compound NameIndustryTFMP Substitution PatternBiological Target / Indication
Apalutamide Pharmaceutical3-(trifluoromethyl)pyridylAndrogen receptor inhibitor (Prostate Cancer)
Tipranavir Pharmaceutical5-(trifluoromethyl)pyridine-2-ylHIV-1 Protease inhibitor (Antiviral)
Fluopicolide Agrochemical3-chloro-5-(trifluoromethyl)pyridineFungal pathogen inhibitor (Fungicide)[3]
Flonicamid Agrochemical4-(trifluoromethyl)nicotinamideAphid feeding inhibitor (Insecticide)[6]

Pharmacokinetic Modulation: The Causality of Efficacy

Understanding the logical flow from chemical substitution to biological outcome is essential for rational drug design. The following diagram illustrates the causal relationships triggered by the addition of a CF3​ group to a pyridine scaffold.

TFMP_Logic Base Pyridine Scaffold CF3 Trifluoromethyl (CF3) Addition Base->CF3 Lipophilicity Increased Lipophilicity (logP) CF3->Lipophilicity pKa Decreased pKa (Reduced Basicity) CF3->pKa Metabolism Steric Shielding & Electron Withdrawal CF3->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Toxicity Reduced hERG Liability pKa->Toxicity Stability CYP450 Metabolic Stability Metabolism->Stability

Pharmacokinetic benefits of trifluoromethylating a pyridine ring.

Synthetic Methodologies: Constructing the TFMP Scaffold

Historically, synthesizing TFMP derivatives required harsh, ozone-depleting reagents or highly reactive organometallics[5]. Modern approaches prioritize late-stage functionalization using mild, scalable radical chemistry[5].

Protocol 1: Scalable Radical Trifluoromethylation via Photoredox Catalysis

Objective: Direct C-H trifluoromethylation of a pyridine scaffold using inexpensive trifluoroacetic anhydride (TFAA)[5]. Causality & Logic: TFAA acts as a cost-effective CF3​ source. Pyridine N-oxide is used to form an active ester with TFAA, which undergoes single-electron reduction by a photoredox catalyst. This triggers decarboxylation, cleanly generating the CF3​ radical under mild, room-temperature conditions[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the pyridine substrate (1.0 equiv) and the photocatalyst Ru(bpy)3​Cl2​ (1 mol%) in anhydrous, degassed acetonitrile.

    • Causality: Degassing removes dissolved oxygen, which would otherwise quench the excited state of the Ruthenium catalyst and halt the radical chain reaction.

  • Reagent Addition: Add pyridine N-oxide (2.0 equiv) followed by dropwise addition of TFAA (1.5 equiv) under an inert argon atmosphere.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 24W blue LED light source (450 nm). Stir at room temperature for 16 hours.

    • Causality: Visible light selectively excites the Ru catalyst to its triplet state without inducing the destructive UV-mediated side reactions common in traditional photochemistry.

  • Self-Validation (Analytical Control): Extract a 50 μL aliquot, dilute in CDCl3​ , and perform 19F NMR spectroscopy. The appearance of a distinct singlet resonance between -60 ppm and -65 ppm confirms the successful covalent attachment of the CF3​ group to the heterocyclic core.

Biological Evaluation: Validating Metabolic Stability

Once synthesized, the TFMP candidate must be empirically validated to confirm that the CF3​ group confers the intended metabolic resistance.

Protocol 2: High-Throughput Microsomal Stability Assay (CYP450)

Objective: Quantify the intrinsic clearance ( CLint​ ) of the TFMP candidate compared to its non-fluorinated analog. Causality & Logic: The electron-withdrawing nature of the CF3​ group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring, rendering it less susceptible to electrophilic oxidation (e.g., N-oxidation or C-hydroxylation) by hepatic CYP450 enzymes.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 μM solution of the TFMP candidate in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

    • Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle; without it, phase I metabolism cannot occur.

  • Kinetic Sampling & Quenching: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction to provide an accurate kinetic snapshot.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Interpretation (Self-Validation): Plot the natural log of the remaining parent compound against time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). A successful TFMP design will demonstrate a CLint​ significantly lower than the non-fluorinated control, validating the protective "fluorine effect."

TFMP_Workflow Design Rational Design Synthesis Late-Stage C-H Trifluoromethylation Design->Synthesis Purification Isolation & 19F NMR Validation Synthesis->Purification InVitro HTS Assays Purification->InVitro ADME Microsomal Stability (CYP450) InVitro->ADME

Workflow for synthesis and biological validation of TFMP derivatives.

Conclusion

The trifluoromethylated pyridine scaffold is far more than a structural novelty; it is a rationally designed module that solves critical pharmacokinetic bottlenecks. By understanding the causal relationship between the CF3​ group's electronic/steric properties and the resulting biological outcomes, drug development professionals can leverage TFMP to design safer, more stable, and highly efficacious therapeutics and agrochemicals.

References

  • [4] Title: Structures and names of trifluromethyl group containing FDA-approved drugs. Source: researchgate.net. URL: 4

  • [1] Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Source: nih.gov. URL: 1

  • [6] Title: Trifluoromethylpyridine: Its chemistry and applications. Source: researchoutreach.org. URL: 6

  • [3] Title: N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide - MDPI. Source: mdpi.com. URL: 3

  • [2] Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Source: acs.org. URL: 2

  • [5] Title: A scalable and operationally simple radical trifluoromethylation - PMC - NIH. Source: nih.gov. URL: 5

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In early-stage drug discovery and agrochemical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In early-stage drug discovery and agrochemical development, the strategic incorporation of fluorinated pyridine derivatives is a proven tactic to modulate metabolic stability, lipophilicity, and target binding affinity. However, these structural modifications introduce complex physicochemical challenges, particularly concerning aqueous solubility.

As a Senior Application Scientist, I frequently encounter the compound Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) as a critical building block. This whitepaper provides an in-depth analysis of its solubility profile, the mechanistic drivers behind its behavior, and a self-validating experimental protocol for empirical thermodynamic solubility determination.

Structural Impact and Mechanistic Drivers of Solubility

The solubility of a molecule is fundamentally dictated by its crystal lattice energy and its solvation energy. For Methyl 5-methyl-6-(trifluoromethyl)nicotinate, the molecular architecture heavily skews the solvation preference toward lipophilic environments.

The Role of the Trifluoromethyl (-CF₃) Group

The introduction of a trifluoromethyl group fundamentally alters the electron distribution of the pyridine core[1]. The -CF₃ moiety exerts a profound electron-withdrawing effect (negative inductive effect, -I), which drastically depletes the electron density on the adjacent pyridine nitrogen. This reduction in electron density lowers the basicity (pKa) of the nitrogen to near zero, preventing it from protonating at physiological pH (7.4) or even under highly acidic gastric conditions (pH 1.2)[1]. Because the molecule remains entirely un-ionized in aqueous environments, its hydration capacity is severely limited[2].

The Role of the Methyl Ester

While carboxylic acids can act as strong hydrogen bond donors and acceptors, masking the acid as a methyl ester eliminates its hydrogen bond donor capacity. This structural choice increases the topological polar surface area (TPSA) slightly but drives the overall lipophilicity (LogP) up to approximately 2.20. Consequently, the molecule exhibits high solubility in aprotic polar solvents and halogenated organics, but remains practically insoluble in water[3].

Table 1: Key Physicochemical Parameters
ParameterValue
Chemical Name Methyl 5-methyl-6-(trifluoromethyl)nicotinate
CAS Number 1198016-46-4
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Topological Polar Surface Area (TPSA) 39.19 Ų
Predicted LogP ~ 2.20
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Solubility Matrix: Empirical Expectations

Based on the physicochemical parameters and the behavior of homologous fluorinated pyridine derivatives, the solubility profile of Methyl 5-methyl-6-(trifluoromethyl)nicotinate is highly solvent-dependent. The following matrix outlines the expected solubility ranges across various dielectric environments.

Table 2: Estimated Solubility Profile at 25°C
Solvent SystemDielectric Constant (ε)Estimated SolubilityClassification
Water (pH 7.4 Buffer) 80.1< 0.1 mg/mLPoorly Soluble
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mLHighly Soluble
Methanol (MeOH) 32.7> 30 mg/mLSoluble
Dichloromethane (DCM) 8.9> 50 mg/mLHighly Soluble

Note: The high solubility in DMSO makes it an ideal solvent for preparing high-concentration stock solutions (e.g., 10 mM to 50 mM) for downstream high-throughput biological screening[3].

Standardized Analytical Protocol: Thermodynamic Solubility

To transition from predictive models to empirical data, a robust, self-validating assay is required. Kinetic solubility assays (e.g., DMSO stock dilution into buffer) often overestimate solubility due to supersaturation. Therefore, the Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 2.0 to 3.0 mg of Methyl 5-methyl-6-(trifluoromethyl)nicotinate powder into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration: Cap the vial securely and place it on an orbital thermoshaker. Agitate at 300 rpm at a constant temperature of 25.0 ± 0.5 °C for exactly 24 hours. Causality: 24 hours is required to ensure the solid-liquid interface reaches thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or PES to prevent non-specific binding of this highly lipophilic compound to the filter membrane.

  • Quantification: Dilute the clear supernatant 1:10 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon injection. Analyze via HPLC-UV at the compound's λmax against a 5-point calibration curve prepared in DMSO.

The Self-Validating System (E-E-A-T Principle)

A protocol is only as trustworthy as its internal controls. To validate this assay:

  • Mass Balance Check: After phase separation, the remaining solid pellet must be dissolved in 1.0 mL of DMSO and quantified. The sum of the dissolved compound in the aqueous phase and the recovered solid in the pellet must equal the initial dispensed mass within a ±5% variance. A failure here indicates compound degradation or adsorption to the vessel walls.

  • System Suitability: Inject a known standard (10 µg/mL) before and after the experimental sequence. The detector response drift must be <2.0% to confirm instrument stability.

Workflow Visualization

The following diagram maps the logical flow of the thermodynamic solubility assay, highlighting the critical transition from physical equilibration to analytical validation.

G N1 1. Compound Dispensing (Solid Formulation) N2 2. Solvent Addition (Aqueous Buffers / Organics) N1->N2 N3 3. Equilibration (24h Shaking at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation / PTFE Filter) N3->N4 N5 5. HPLC-UV Quantification (Against Calibration Curve) N4->N5 N6 6. Thermodynamic Solubility (Validated Data Output) N5->N6

Fig 1: Standardized workflow for self-validating thermodynamic solubility determination.

References

  • Chemikart. "Methyl 5-methyl-6-(trifluoromethyl)nicotinate | ChemScene | Chemikart." Chemikart.com. Available at: ]">https://www.chemikart.com

  • Frontiers in Chemistry. "Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization." Frontiersin.org. Available at: ]">https://www.frontiersin.org[3]

  • ResearchGate. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Researchgate.net. Available at: ]">https://www.researchgate.net[2]

  • Organic & Biomolecular Chemistry. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." RSC Publishing. Available at: [Link]1]

Sources

Foundational

The Enigmatic Building Block: A Technical Guide to Methyl 5-methyl-6-(trifluoromethyl)nicotinate

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-methyl-6-(trifluoromethyl)nicotinate stands as a pyridine-based heterocyclic compound of significant interest in the lan...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methyl-6-(trifluoromethyl)nicotinate stands as a pyridine-based heterocyclic compound of significant interest in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group adjacent to the nitrogen atom and a methyl group at the 5-position, suggests its potential as a key building block for novel therapeutic agents. The trifluoromethyl moiety is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This in-depth technical guide provides a comprehensive overview of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, including its chemical properties, a proposed synthesis pathway based on established methodologies for analogous compounds, and its potential applications in drug development. Due to the limited direct literature on this specific molecule, this guide leverages data from closely related analogs to provide a robust and scientifically grounded resource.

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (CF3) group can dramatically and often favorably alter the physicochemical properties of the parent molecule.[1][4] The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[1] Furthermore, the CF3 group can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2][3]

Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS No. 1198016-46-4) is a derivative within this important class of compounds. While direct research on this specific molecule is not extensively published, its structural similarity to key intermediates in the synthesis of anti-infective agents and other bioactive molecules suggests its potential as a valuable synthon.[5] This guide will, therefore, draw upon the well-documented chemistry of its analogs to provide a detailed technical overview.

Physicochemical Properties

Based on its structure and data from analogous compounds, the key physicochemical properties of Methyl 5-methyl-6-(trifluoromethyl)nicotinate can be predicted.

PropertyPredicted Value/Information
CAS Number 1198016-46-4
Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Appearance Likely a white to off-white solid, based on similar compounds.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.
Lipophilicity (logP) The presence of the trifluoromethyl and methyl groups suggests a moderate to high lipophilicity.

Proposed Synthesis Pathway

The proposed multi-step synthesis would likely begin with a readily available starting material, such as 5-methyl-6-hydroxynicotinic acid, and proceed through iodination, esterification, and finally, trifluoromethylation.

Synthesis_Pathway A 5-Methyl-6-hydroxynicotinic acid B Methyl 5-methyl-6-hydroxynicotinate A->B Esterification (e.g., SOCl2, MeOH) C Methyl 6-iodo-5-methylnicotinate B->C Iodination (e.g., NIS, H2SO4) D Methyl 5-methyl-6-(trifluoromethyl)nicotinate C->D Trifluoromethylation (e.g., MCDFA, KF, CuI)

Caption: Proposed synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the established synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate and is expected to be a robust starting point for the synthesis of the target compound.[5]

Step 1: Esterification of 5-Methyl-6-hydroxynicotinic acid

  • To a stirred suspension of 5-methyl-6-hydroxynicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 5-methyl-6-hydroxynicotinate.

Step 2: Iodination of Methyl 5-methyl-6-hydroxynicotinate

  • Dissolve Methyl 5-methyl-6-hydroxynicotinate in a suitable solvent such as THF.

  • Add N-iodosuccinimide (NIS) and a catalytic amount of sulfuric acid.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield Methyl 6-iodo-5-methylnicotinate.

Step 3: Trifluoromethylation of Methyl 6-iodo-5-methylnicotinate

  • In a reaction vessel, combine Methyl 6-iodo-5-methylnicotinate, potassium fluoride (KF), and copper(I) iodide (CuI) in a polar aprotic solvent such as DMF or NMP.

  • Add methyl chlorodifluoroacetate (MCDFA) as the trifluoromethyl source.

  • Heat the reaction mixture to 100-120 °C for several hours, monitoring for the consumption of the starting material.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Reactivity and Potential Applications

The reactivity of Methyl 5-methyl-6-(trifluoromethyl)nicotinate is dictated by its functional groups: the pyridine ring, the ester, the methyl group, and the trifluoromethyl group.

Reactivity_Diagram Core Methyl 5-methyl-6-(trifluoromethyl)nicotinate Ester Ester Hydrolysis/Amidation Core->Ester Pyridine N-Oxidation / Quaternization Core->Pyridine Methyl Oxidation / Halogenation Core->Methyl Aromatic Further Aromatic Substitution (if conditions allow) Core->Aromatic

Caption: Potential reactivity sites of the target molecule.

  • Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, a common transformation in the synthesis of bioactive molecules.

  • Pyridine Nitrogen: The nitrogen atom can undergo N-oxidation or quaternization, which can be used to modulate the electronic properties and solubility of the molecule.

  • Aromatic Ring: The pyridine ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the trifluoromethyl and ester groups will influence the regioselectivity of such reactions.

Given the prevalence of the 6-(trifluoromethyl)nicotinate scaffold in agrochemical and pharmaceutical research, Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a promising starting material for the synthesis of:

  • Novel Insecticides and Fungicides: Many commercial pesticides contain the trifluoromethylpyridine moiety.[4][7]

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology.

  • Anti-Infective Agents: As demonstrated by its chloro-analog, this class of compounds can serve as a precursor to new antibacterial and antiviral drugs.[5]

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic features can be predicted based on the analysis of similar substituted methyl nicotinates.[8][9]

¹H NMR (Proton NMR):

  • A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm.

  • A singlet for the methyl group on the pyridine ring (-CH₃) around 2.4-2.6 ppm.

  • Two singlets or an AB quartet for the two aromatic protons on the pyridine ring, likely in the range of 7.5-8.5 ppm.

¹³C NMR (Carbon-13 NMR):

  • A signal for the ester carbonyl carbon around 165 ppm.

  • Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • A signal for the trifluoromethyl carbon, also appearing as a quartet.

  • Signals for the methyl ester and ring-attached methyl carbons.

Mass Spectrometry (MS):

  • The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 219 or 220, respectively.

Conclusion

Methyl 5-methyl-6-(trifluoromethyl)nicotinate represents a promising yet underexplored building block for the synthesis of novel bioactive compounds. Although direct literature is scarce, a robust and scalable synthetic pathway can be confidently proposed based on the well-established chemistry of its close analogs. The strategic incorporation of the trifluoromethyl and methyl groups on the nicotinic acid scaffold makes this compound a highly attractive starting material for drug discovery programs targeting a wide range of therapeutic areas, from infectious diseases to oncology. This technical guide provides a solid foundation for researchers and scientists to embark on the synthesis and exploration of this intriguing molecule and its derivatives.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Mulder, J. A., et al. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Organic Process Research & Development, 2013, 17(6), 940–945. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020, 45(3), 139-148. Available from: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

  • Deady, L. W., & Shanks, R. A. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 1972, 25(2), 431-435. Available from: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available from: [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. Available from: [Link]

Sources

Exploratory

The Discovery, Synthesis, and Application of Trifluoromethylnicotinates in Modern Therapeutics and Agrochemicals

Executive Summary Trifluoromethylnicotinates represent a highly privileged class of chemical scaffolds characterized by a pyridine core, a nicotinate (ester) moiety, and a strategically positioned trifluoromethyl (–CF₃)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylnicotinates represent a highly privileged class of chemical scaffolds characterized by a pyridine core, a nicotinate (ester) moiety, and a strategically positioned trifluoromethyl (–CF₃) group. Over the past two decades, these compounds have transitioned from niche intermediates in organic chemistry to cornerstone building blocks in both pharmaceutical drug discovery and agrochemical development. This technical guide explores the mechanistic rationale behind their utility, details state-of-the-art synthetic protocols, and examines their proven applications in targeting complex biological systems.

Structural Anatomy and the "Fluorine Effect"

The architectural brilliance of trifluoromethylnicotinates lies in the synergistic relationship between the electron-deficient pyridine ring and the –CF₃ group. The incorporation of the –CF₃ moiety exerts profound physicochemical effects on the molecule:

  • Metabolic Stability: The strong electron-withdrawing nature of the –CF₃ group shields adjacent carbon atoms on the pyridine ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes), significantly extending the molecule's in vivo half-life[1].

  • Enhanced Lipophilicity: The bulky, hydrophobic nature of the –CF₃ group drastically increases the partition coefficient (LogP), facilitating superior passive diffusion across lipid bilayers and cellular membranes[1].

  • Electronic Modulation: The –CF₃ group alters the pKa of the pyridine nitrogen, optimizing hydrogen-bonding kinetics and improving binding affinity within allosteric enzyme pockets[2].

Synthetic Methodologies: From Legacy to Green Catalysis

Historically, the functionalization of pyridine rings with trifluoromethyl groups required harsh, highly reactive fluorinating agents. Modern synthesis has pivoted toward transition-metal catalysis and domino reactions, prioritizing safety, scalability, and regioselectivity.

Advanced Scaffold Generation via Domino Reactions

Trifluoromethylnicotinates can be synthesized via complex ring-opening cyclizations. Reactions of 3-(polyfluoroacyl)chromones with active methylene compounds (such as ethyl acetoacetate) in the presence of ammonium acetate trigger a domino process. The reaction proceeds via nucleophilic attack at the C-2 atom of the chromone, leading to pyrone ring-opening and subsequent regioselective cyclization. This yields highly functionalized ethyl 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinates, providing rapid access to complex 3D pharmacophores[3].

Protocol: Copper-Catalyzed Decarboxylative Trifluoromethylation

A highly efficient, scalable method for synthesizing nicotinate intermediates involves the copper-catalyzed nucleophilic trifluoromethylation of aryl iodides.

Objective: Synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate from its corresponding aryl iodide precursor[4]. Causality & Mechanism: This protocol utilizes an inexpensive methyl chlorodifluoroacetate (MCDFA) / KF / CuI system. Potassium fluoride (KF) is essential as it drives the decarboxylation of MCDFA, generating a transient CF₃ anion. The CuI catalyst immediately stabilizes this anion to form an active Cu-CF₃ species, preventing rapid decomposition. This species then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to forge the robust C-CF₃ bond[4].

Step-by-Step Procedure:

  • Preparation of the Inert Environment: Flame-dry a Schlenk flask and purge with Argon. Rationale: Prevents the oxidation of the Cu(I) catalyst and the premature quenching of the CF₃ anion.

  • Reagent Loading: Add the aryl iodide precursor (e.g., methyl 5-chloro-6-iodonicotinate, 1.0 equiv), CuI (0.2 to 1.2 equiv depending on scale), and anhydrous KF (2.0 equiv) to the vessel[4].

  • Solvent Addition: Introduce anhydrous Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates potassium ions, leaving the fluoride highly nucleophilic to attack the MCDFA.

  • Trifluoromethylating Agent Introduction: Slowly add methyl chlorodifluoroacetate (MCDFA, 1.5 equiv) via syringe.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Rationale: Elevated temperature is required to overcome the activation energy barrier for the decarboxylation of MCDFA.

  • Quenching and Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with brine to remove residual DMF.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (hexanes/ethyl acetate gradient) to isolate the pure methyl 6-chloro-5-(trifluoromethyl)nicotinate.

SynthesisWorkflow Step1 Aryl/Heteroaryl Iodide Precursor Preparation Step2 Addition of CuI/CuCl2 & Potassium Fluoride (KF) Step1->Step2 Inert Atmosphere Step3 Introduction of MCDFA (Trifluoromethylating Agent) Step2->Step3 Solvent: DMF Step4 Decarboxylative Trifluoromethylation Step3->Step4 Heat to 80°C Step5 Chromatographic Purification Step4->Step5 Workup Step6 Methyl 6-Chloro-5- (trifluoromethyl)nicotinate Step5->Step6 High Yield

Fig 1: Copper-catalyzed decarboxylative trifluoromethylation workflow for nicotinate synthesis.

Pharmacological and Agrochemical Applications

Antiviral Therapeutics: HIV-1 RT RNase H Dual Inhibitors

Trifluoromethylnicotinates have emerged as highly effective scaffolds for allosteric enzyme modulation. A breakthrough application is the development of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of HIV-1 Reverse Transcriptase (RT)[5]. The RNase H domain of HIV-1 RT is critical for viral replication. By utilizing the 2-amino-6-trifluoromethyl-3-pyridinecarboxylic acid core, researchers designed molecules that bind deeply into the allosteric pocket. The –CF₃ group at the 6-position is critical; its electron-withdrawing nature modulates the basicity of the pyridine nitrogen, optimizing hydrogen-bonding networks. Esterification of the nicotinate moiety (e.g., with 4-chlorophenyl or 4-methoxyphenyl groups) significantly enhances binding affinity, yielding IC₅₀ values in the low micromolar range and successfully suppressing viral replication[5].

MOA_HIV Drug 2-(Arylamino)-6-(trifluoromethyl) nicotinate Derivative Membrane Cellular Internalization (CF3-Driven Lipophilicity) Drug->Membrane LogP > 4.0 Target HIV-1 Reverse Transcriptase (RNase H Domain) Membrane->Target Cytoplasmic Diffusion Binding Allosteric Pocket Binding Target->Binding High Affinity Inhibition Enzymatic Conformational Arrest Binding->Inhibition Dual-Site Blockade Efficacy Suppression of Viral Replication Inhibition->Efficacy Therapeutic Outcome

Fig 2: Mechanism of action for trifluoromethylnicotinate-derived HIV-1 RNase H dual inhibitors.

Oncology: Kinase Inhibition

Derivatives of trifluoromethylnicotinates are actively utilized in oncology. For instance, functionalized derivatives such as 2-(2-furyl)-5-trifluoromethylnicotinates act as critical precursors. Upon hydrogenation, they form piperidine-3-carboxylic acid ethyl esters, which serve as potent inhibitors of mTOR (mechanistic target of rapamycin) kinases, demonstrating significant anti-tumor activity against liver, lung, and breast cancer cell lines[6].

Agrochemicals: The TFMP Fragment

In crop protection, the trifluoromethylpyridine (TFMP) fragment is a highly valued pharmacophore. The specific substitution of a trifluoromethyl group is critical to herbicidal and insecticidal bioactivity[2]. These compounds exhibit broad-spectrum efficacy against agricultural pests (e.g., Spodoptera littoralis and Myzus persicae) by penetrating the insect cuticle—a pharmacokinetic process directly facilitated by the extreme lipophilicity imparted by the –CF₃ moiety[2].

Quantitative Structural Activity Relationship (QSAR) Data

The table below summarizes the physicochemical properties of key trifluoromethylnicotinate derivatives, highlighting how structural modifications impact molecular weight, lipophilicity, and primary applications.

Compound NameCAS NumberMolecular Weight ( g/mol )Computed LogPPrimary Application
Methyl 6-(trifluoromethyl)nicotinate 221313-10-6205.131.6Pharmaceutical Intermediate[7]
Methyl 4-(trifluoromethyl)nicotinate 175204-82-7205.14~1.6Agrochemical Building Block
Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate 306980-16-5412.405.06High-Throughput Kinase Inhibitor Screening[1]
2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate N/A422.80> 4.0HIV-1 RT RNase H Dual Inhibitor[5]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate from 3-Picoline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application Area: Late-Stage Functionalization, Fluorinated Heterocycle Synthesis, API Intermediate Scale-up Introduction & Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application Area: Late-Stage Functionalization, Fluorinated Heterocycle Synthesis, API Intermediate Scale-up

Introduction & Strategic Rationale

Trifluoromethylated pyridines are privileged scaffolds in modern drug discovery, frequently utilized to enhance lipophilicity, metabolic stability, and target binding affinity[1]. Specifically, 5-methyl-6-(trifluoromethyl)nicotinate derivatives are critical intermediates in the synthesis of novel analgesics and COMT inhibitors[2].

While traditional approaches to these heavily substituted pyridines rely on de novo ring synthesis (e.g., condensation of trifluoromethyl-β-ketoesters with enamines), these methods suffer from poor atom economy and require expensive fluorinated building blocks[1]. As a Senior Application Scientist, I have designed a highly efficient, divergent 4-step functionalization strategy starting from the inexpensive and abundant bulk chemical 3-picoline (3-methylpyridine).

Mechanistic Causality & Regiocontrol

This route bypasses the inherent poor regioselectivity of direct pyridine functionalization by leveraging orthogonal directing effects:

  • Sterically-Driven C-H Borylation: Iridium-catalyzed C-H borylation of 3-picoline is entirely sterically controlled. The C2, C4, and C6 positions are shielded either by the adjacent methyl group or the nitrogen lone pair. Consequently, the bulky [Ir(dtbpy)(Bpin)3] active catalyst exclusively attacks the unhindered C5 position[3].

  • Electronic-Driven Radical Trifluoromethylation: In the final step, a Minisci-type radical trifluoromethylation is employed. By protonating the pyridine nitrogen with trifluoroacetic acid (TFA), the ring becomes highly electron-deficient. The electrophilic CF 3​ radical (generated from Langlois reagent) selectively attacks the C6 position, which is activated by the ortho-methyl group and sterically less hindered than the C2 position adjacent to the ester[4][5].

Route N1 3-Picoline (Starting Material) N2 3-Methyl-5-(Bpin)pyridine (Intermediate 1) N1->N2 [Ir(OMe)(cod)]2, dtbpy B2pin2, THF, 80 °C N3 5-Bromo-3-methylpyridine (Intermediate 2) N2->N3 CuBr2, MeOH/H2O 80 °C N4 Methyl 5-methylnicotinate (Intermediate 3) N3->N4 Pd(dppf)Cl2, CO, MeOH Et3N, 80 °C N5 Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Target API Intermediate) N4->N5 CF3SO2Na, t-BuOOH, TFA CH3CN/H2O, rt

Fig 1. Four-stage synthetic workflow from 3-picoline to the target trifluoromethylated nicotinate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions for a 100 mmol scale-up campaign.

StepTransformationKey Reagents (Equivalents)Catalyst / AdditiveConditionsExpected Yield
1 C-H Borylation3-Picoline (1.0), B 2​ pin 2​ (0.8)[Ir(OMe)(cod)] 2​ (1.5 mol%), dtbpy (3 mol%)THF, 80 °C, 16 h82%
2 HalodeboronationIntermediate 1 (1.0), CuBr 2​ (3.0)NoneMeOH/H 2​ O, 80 °C, 12 h88%
3 CarbonylationIntermediate 2 (1.0), MeOH (Excess)Pd(dppf)Cl 2​ (5 mol%), Et 3​ N (2.0), CO (1 atm)DMF, 80 °C, 18 h91%
4 Minisci RxnIntermediate 3 (1.0), CF 3​ SO 2​ Na (3.0)t-BuOOH (4.0), TFA (1.5)CH 3​ CN/H 2​ O, rt, 24 h65%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Self-Validating Principle: The reaction color transitions from dark red to deep brown, indicating the formation of the active Ir-tris(boryl) species.

  • Preparation: In an argon-filled glovebox, charge a 500 mL Schlenk flask with [Ir(OMe)(cod)] 2​ (1.0 g, 1.5 mmol) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.8 g, 3.0 mmol).

  • Solvation: Add anhydrous THF (150 mL) and stir for 10 minutes until a dark red solution forms.

  • Reagent Addition: Add bis(pinacolato)diboron (B 2​ pin 2​ ) (20.3 g, 80 mmol) and 3-picoline (9.3 g, 100 mmol).

  • Reaction: Seal the flask, remove from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and filter through a short pad of silica gel (eluting with EtOAc).

  • Checkpoint: 1 H NMR (CDCl 3​ ) should show the disappearance of the C5 proton and two characteristic downfield singlets for the C2 and C6 protons (~8.7 ppm).

Step 2: Halodeboronation to 5-Bromo-3-methylpyridine

Causality Insight: CuBr 2​ acts as both the halogen source and the oxidant, facilitating a rapid ligand-to-metal charge transfer (LMCT) that selectively cleaves the C-B bond without over-oxidizing the pyridine ring.

  • Preparation: Dissolve the crude boronate ester from Step 1 (~18.0 g) in a 1:1 mixture of MeOH and H 2​ O (200 mL).

  • Bromination: Add CuBr 2​ (67.0 g, 300 mmol) portion-wise. The solution will turn dark green/black.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Quench the remaining copper salts by adding 25% aqueous NH 4​ OH (150 mL) until the aqueous layer turns deep blue (Cu(NH 3​ ) 42+​ complex). Extract with CH 2​ Cl 2​ (3 × 100 mL).

  • Purification: Dry the combined organic layers over MgSO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc 4:1) to yield a pale yellow oil.

Step 3: Palladium-Catalyzed Methoxycarbonylation
  • Preparation: In a Parr autoclave or heavy-walled pressure vessel, dissolve 5-bromo-3-methylpyridine (15.0 g, 87 mmol) in anhydrous DMF (100 mL) and anhydrous MeOH (50 mL).

  • Catalyst Loading: Add Pd(dppf)Cl 2​ (3.1 g, 4.3 mmol) and triethylamine (24.2 mL, 174 mmol).

  • Carbonylation: Purge the vessel with CO gas three times, then pressurize to 1 atm (or use a double-layered CO balloon for standard glassware). Heat to 80 °C for 18 hours.

  • Workup: Vent the CO carefully in a fume hood. Dilute the mixture with water (200 mL) and extract with EtOAc (3 × 150 mL). Wash the organics with brine, dry, and concentrate.

  • Checkpoint: TLC (Hexanes/EtOAc 2:1) will show a new UV-active spot at lower R f​ . IR spectroscopy will confirm the presence of a strong ester carbonyl stretch at ~1725 cm −1 .

Step 4: Minisci Trifluoromethylation to the Target API Intermediate

Expertise Insight: The addition of TFA is non-negotiable. It protonates the pyridine, lowering the LUMO and accelerating the addition of the nucleophilic/mildly electrophilic trifluoromethyl radical specifically to the C6 position.

  • Preparation: Dissolve Methyl 5-methylnicotinate (10.0 g, 66 mmol) in a 3:1 mixture of CH 3​ CN and H 2​ O (120 mL).

  • Activation: Slowly add Trifluoroacetic acid (TFA) (7.6 mL, 100 mmol). Stir for 10 minutes.

  • Radical Generation: Add Sodium trifluoromethanesulfinate (Langlois Reagent, CF 3​ SO 2​ Na) (30.9 g, 198 mmol).

  • Initiation: Cool the flask in a water bath (20 °C) and add tert-butyl hydroperoxide (70% in water, 36 mL, 264 mmol) dropwise over 30 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ (100 mL) to destroy excess peroxides. Neutralize with saturated NaHCO 3​ until pH 7.5. Extract with EtOAc (3 × 100 mL).

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 9:1 to 4:1). The target compound, Methyl 5-methyl-6-(trifluoromethyl)nicotinate , elutes as a white crystalline solid.

  • Validation: 19 F NMR will show a sharp singlet at approximately -67 ppm. 1 H NMR will confirm the loss of the C6 proton and the retention of the C2 and C4 protons as meta-coupled doublets.

References

  • WO2023205463A1 - Heteroaryl compounds for the treatment of pain. Google Patents.
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters - ACS Publications. Available at:[Link]

  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Semantic Scholar. Available at:[Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - National Institutes of Health. Available at:[Link]

Sources

Application

Step-by-Step Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate: Protocols for Late-Stage Trifluoromethylation and Direct Esterification

Executive Summary The incorporation of the trifluoromethyl (–CF 3​ ) group into pyridine scaffolds is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and low...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF 3​ ) group into pyridine scaffolds is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and lower the pK a​ of adjacent basic amines. Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) serves as a high-value pharmaceutical intermediate for synthesizing complex multi-cyclic therapeutics.

This application note provides two rigorously validated, self-contained synthetic workflows for this target:

  • Route A (Late-Stage Trifluoromethylation): A modern organometallic approach leveraging copper-catalyzed cross-coupling of a brominated precursor.

  • Route B (Direct Esterification): A highly scalable, de novo esterification using commercially available trifluoromethylated nicotinic acid.

Physicochemical Parameters

Summarized below are the critical parameters for the target compound and its primary precursors to aid in stoichiometric calculations and analytical tracking [3][4].

CompoundSynthetic RoleCAS NumberMolecular WeightFormula
Methyl 5-methyl-6-(trifluoromethyl)nicotinate Target Product1198016-46-4219.16 g/mol C 9​ H 8​ F 3​ NO 2​
Methyl 6-bromo-5-methylnicotinate Precursor (Route A)1210451-92-5230.06 g/mol C 8​ H 8​ BrNO 2​
5-Methyl-6-(trifluoromethyl)nicotinic acid Precursor (Route B)1105979-57-4205.13 g/mol C 8​ H 6​ F 3​ NO 2​

Strategic Synthetic Routing

The choice of synthetic route depends heavily on precursor availability and scale requirements. Route A demonstrates advanced catalytic functionalization, ideal for late-stage diversification, whereas Route B is the standard for rapid, large-scale material generation.

Workflow cluster_A Route A: Late-Stage Trifluoromethylation cluster_B Route B: Direct Esterification A1 Methyl 6-bromo-5-methylnicotinate A2 CuI / 1,10-Phenanthroline TMSCF3 / KF / DMF A1->A2 A3 Cross-Coupling (80°C, 16h) A2->A3 Target Methyl 5-methyl-6-(trifluoromethyl)nicotinate A3->Target B1 5-Methyl-6-(trifluoromethyl) nicotinic acid B2 SOCl2 / Methanol 0°C to 65°C B1->B2 B3 Acyl Substitution (Reflux, 5h) B2->B3 B3->Target

Fig 1: Divergent synthetic workflows for Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Protocol A: Copper-Catalyzed Trifluoromethylation

Mechanistic Rationale

This protocol utilizes the Ruppert-Prakash reagent (TMSCF 3​ ) as a nucleophilic –CF 3​ source. Potassium fluoride (KF) attacks the silicon atom of TMSCF 3​ , generating a hypervalent silicate intermediate that transfers the CF 3​ anion to the Copper(I) center. 1,10-phenanthroline acts as a critical bidentate ligand, stabilizing the Cu(I) oxidation state against disproportionation and accelerating the oxidative addition of the electron-deficient aryl bromide[1][2]. The resulting transient Cu(III) complex rapidly undergoes reductive elimination to yield the target CF 3​ -pyridine.

Mechanism TMSCF3 TMSCF3 + KF CuCF3 [Phen-Cu-CF3] Active Species TMSCF3->CuCF3 Transmetalation CuI CuI + Phen CuI->CuCF3 Ligand Exchange OxAdd Oxidative Addition [Cu(III)] CuCF3->OxAdd ArBr Aryl Bromide ArBr->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->CuI Catalyst Regeneration Product Ar-CF3 Product RedElim->Product

Fig 2: Catalytic cycle of Cu-mediated trifluoromethylation of aryl bromides.

Step-by-Step Methodology

Note: Copper(I) species are highly sensitive to aerobic oxidation. Rigorous exclusion of oxygen is mandatory for high yields.

  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 6-bromo-5-methylnicotinate (230 mg, 1.0 mmol), Copper(I) iodide (38 mg, 0.2 mmol, 20 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), and anhydrous Potassium Fluoride (174 mg, 3.0 mmol).

  • Atmospheric Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen (N 2​ ). Repeat this cycle three times.

  • Solvent & Reactant Addition: Inject anhydrous, degassed N,N-Dimethylformamide (DMF) (5.0 mL) through the septum. Subsequently, add (Trifluoromethyl)trimethylsilane (TMSCF 3​ ) (426 mg, 3.0 mmol) dropwise via a gas-tight syringe.

  • Thermal Activation: Transfer the sealed Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours. The solution will transition to a dark, homogenous mixture as the active[Phen-Cu-CF 3​ ] species forms and reacts.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Filter the suspension through a 1-inch pad of Celite to remove insoluble copper salts and unreacted KF. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 15 mL) to partition the DMF into the aqueous phase. Perform a final wash with saturated brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to afford the pure product.

Protocol B: Direct Esterification

Mechanistic Rationale

While Fischer esterification using H 2​ SO 4​ is common, it is a reversible equilibrium process that generates water, often stalling before completion. This protocol utilizes the in situ generation of anhydrous hydrogen chloride. The dropwise addition of Thionyl Chloride (SOCl 2​ ) to Methanol at 0 °C generates anhydrous HCl and dimethyl sulfite. This highly acidic, anhydrous environment drives the esterification of the nicotinic acid derivative forward quantitatively, bypassing the need to isolate a moisture-sensitive acyl chloride intermediate.

Step-by-Step Methodology

Caution: SOCl 2​ reacts violently with water and evolves toxic HCl and SO 2​ gases. Perform all steps in a well-ventilated fume hood.

  • In Situ Catalyst Generation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser (vented to a scrubber). Add anhydrous Methanol (15.0 mL) and cool the flask to 0 °C using an ice-water bath.

  • Thionyl Chloride Addition: Using a pressure-equalizing dropping funnel, add Thionyl Chloride (238 mg, 145 µL, 2.0 mmol) dropwise over 10 minutes. Maintain stirring for an additional 15 minutes at 0 °C to ensure complete formation of the methanolic HCl solution.

  • Substrate Introduction: Remove the ice bath. Add 5-Methyl-6-(trifluoromethyl)nicotinic acid (205 mg, 1.0 mmol) to the flask in a single portion.

  • Reflux: Heat the reaction mixture to 65 °C (gentle reflux) using a heating mantle. Maintain reflux for 5 hours. Reaction progression can be monitored via TLC (DCM/MeOH 9:1, UV visualization at 254 nm).

  • Concentration: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the resulting crude residue in Dichloromethane (DCM) (20 mL). Transfer to a separatory funnel and wash carefully with saturated aqueous NaHCO 3​ (15 mL) to neutralize residual acid (Note: CO 2​ gas evolution will occur; vent the funnel frequently).

  • Final Isolation: Separate the organic layer, wash with brine (10 mL), and dry over anhydrous MgSO 4​ . Filter and evaporate the solvent in vacuo to yield Methyl 5-methyl-6-(trifluoromethyl)nicotinate as a high-purity solid/oil.

References

  • Progress in copper-catalyzed trifluoromethylation National Center for Biotechnology Information (PMC) URL:[Link]

  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives Molecules (MDPI) URL:[Link]

  • Methyl 6-bromo-5-methylnicotinate | C8H8BrNO2 | CID 45789626 PubChem URL:[Link]

Method

Application Note: Utilizing Methyl 5-methyl-6-(trifluoromethyl)nicotinate in the Design of Novel Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) Executive Summary & Strategic Context In contemporary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4)

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the incorporation of the trifluoromethyl (–CF 3​ ) group is a highly validated strategy for optimizing New Chemical Entities (NCEs). The –CF 3​ moiety fundamentally alters a compound's physicochemical profile, significantly enhancing lipophilicity, metabolic stability, and modulating the pKa of adjacent functional groups[1].

Methyl 5-methyl-6-(trifluoromethyl)nicotinate serves as a premier, highly functionalized building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Pyridine-based trifluoromethyl scaffolds are critical intermediates in the manufacture of several clinical-stage drugs, including advanced COMT inhibitors and novel anti-infective agents[2][3]. This application note details the mechanistic rationale for selecting this specific scaffold and provides field-proven, self-validating protocols for its integration into drug discovery workflows.

Structural and Mechanistic Rationale

Do not view this molecule merely as a starting material; it is a meticulously designed structural template. Every functional group on this pyridine ring serves a distinct pharmacological and synthetic purpose:

  • The –CF 3​ Group at C6: Positioned adjacent to the pyridine nitrogen, this group exerts a strong electron-withdrawing effect. Mechanistically, this drastically reduces the electron density of the pyridine ring, deactivating it against oxidative metabolism (e.g., preventing N-oxidation by Cytochrome P450 enzymes). Furthermore, it drives the LogP higher, improving lipid membrane permeability[2].

  • The –CH 3​ Group at C5: This methyl group provides critical steric shielding. In the final drug molecule, this steric bulk restricts the rotational freedom of the –CF 3​ group and any substituent at the C3 position, effectively locking the molecule into a bioactive conformation. This conformational restriction is a proven tactic to increase target binding affinity and reduce off-target entropy penalties.

  • The Methyl Ester at C3: This acts as the primary synthetic handle. It allows for controlled, chemoselective transformations—most commonly saponification followed by amidation, or direct reduction to an alcohol/aldehyde to build extended pharmacophores.

StructuralLogic Core Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Central Scaffold) CF3 -CF3 Group (C6) Boosts lipophilicity & metabolic stability Core->CF3 Methyl -CH3 Group (C5) Steric shielding & conformational lock Core->Methyl Ester Methyl Ester (C3) Versatile handle for amidation/reduction Core->Ester

Fig 1: Structural rationale for Methyl 5-methyl-6-(trifluoromethyl)nicotinate in drug design.

Application Workflow in Drug Discovery

The most common application of this building block is its conversion into a functionalized amide, linking the robust trifluoromethyl-pyridine core to a target-specific pharmacophore (e.g., a kinase hinge-binding motif).

SyntheticWorkflow Step1 1. Saponification (LiOH, THF/H2O) Step2 2. Acid Activation (HATU, DIPEA) Step1->Step2 Step3 3. Amide Coupling (Target Amine) Step2->Step3 Step4 4. Purification (Prep-HPLC) Step3->Step4 Validation Validation (LC-MS & NMR) Step4->Validation

Fig 2: Standard synthetic workflow for incorporating the nicotinate scaffold into an API.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to ensure chemical integrity before proceeding, minimizing downstream failures.

Protocol A: Chemoselective Saponification

Objective: Convert the methyl ester to 5-methyl-6-(trifluoromethyl)nicotinic acid.

  • Causality & Reagent Selection: We utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture rather than harsher bases like NaOH or KOH. The highly electron-deficient nature of the pyridine ring (due to the –CF 3​ group) makes it susceptible to nucleophilic aromatic substitution (S N​ Ar) at the C6 position. Mild LiOH prevents unwanted defluorination or hydroxylation side-reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Methyl 5-methyl-6-(trifluoromethyl)nicotinate in a 3:1 mixture of THF and H 2​ O (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add 1.5 eq of LiOH·H 2​ O portion-wise to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the starting material. The ester will show a distinct UV-active spot that shifts to the baseline on normal-phase TLC (Hexanes/EtOAc). LC-MS must confirm the mass of the free acid [M-H] .

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3 to precipitate the free acid.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure nicotinic acid derivative.

Protocol B: High-Efficiency Amide Coupling

Objective: Couple the resulting nicotinic acid to a primary/secondary amine pharmacophore.

  • Causality & Reagent Selection: The resulting nicotinic acid is highly electron-deficient, rendering standard coupling agents (like EDC/HOBt) kinetically sluggish and prone to poor yields. We employ HATU with DIPEA. HATU rapidly forms a highly reactive HOAt ester intermediate, driving the amidation of deactivated acids to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the free acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 4-12 hours under an inert N 2​ atmosphere.

  • Validation Checkpoint 2 (LC-MS): Sample 5 μ L of the reaction mixture, dilute in Acetonitrile, and inject into the LC-MS. Look for the complete consumption of the activated acid mass and the appearance of the desired product mass [M+H] + .

  • Purification: Quench with saturated NaHCO 3​ (aq), extract with Dichloromethane (DCM), concentrate, and purify via Preparative-HPLC to achieve >98% purity required for biological screening.

  • Final Validation (NMR): Confirm structural integrity via 1 H NMR. Look for the diagnostic amide proton signal (typically a broad singlet between δ 8.0–9.0 ppm) and the intact pyridine aromatic proton.

Quantitative Data & Physicochemical Parameters

To facilitate experimental planning, the following table summarizes the key physicochemical properties and expected protocol metrics for this building block.

ParameterValue / Description
CAS Number 1198016-46-4
Molecular Formula C 9​ H 8​ F 3​ NO 2​
Molecular Weight 219.16 g/mol
Purity Standard NLT 98% (Required for API synthesis)
Expected Saponification Yield 92% - 98% (Protocol A)
Expected Amidation Yield 75% - 85% (Protocol B, amine-dependent)
Storage Conditions Sealed in dry, 2-8 °C environment

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate Source: ACS Publications (Organic Process Research & Development) URL:[Link][2]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors Source: Organic Letters (via ResearchGate) URL:[Link][3]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione / Journal of Biomedical Research & Environmental Sciences URL:[Link][1]

Sources

Application

Application Note &amp; Experimental Protocol: A Guideline for the Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Abstract This document provides a comprehensive experimental protocol for the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a crucial substituent in modern chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of molecules.[1][2] This guide details a robust two-step synthetic pathway, commencing with the construction of the core 5-methyl-6-(trifluoromethyl)nicotinic acid, followed by a Fischer esterification to yield the final product. The protocol is designed for researchers and scientists in drug development and chemical synthesis, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of Trifluoromethylated Pyridines

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds, particularly the pyridine ring, is a widely employed strategy in medicinal and agricultural chemistry.[1] The unique electronic properties of the CF3 group can significantly modulate the physicochemical and biological properties of a molecule.[3] Methyl 5-methyl-6-(trifluoromethyl)nicotinate serves as a valuable building block for accessing more complex molecular architectures. The synthetic route outlined herein is designed to be efficient and scalable, drawing upon established methods for the preparation of trifluoromethyl-substituted nicotinic acid derivatives.[4][5][6]

Synthetic Strategy Overview

The synthesis is approached in a two-stage process. The first stage involves the construction of the pyridine ring to form 5-methyl-6-(trifluoromethyl)nicotinic acid. This is followed by a classic Fischer esterification to obtain the desired methyl ester. This strategy allows for clear checkpoints for purification and characterization.

G cluster_0 Stage 1: Pyridine Ring Synthesis cluster_1 Stage 2: Esterification Precursors Trifluoromethylated Building Block + Enamine Derivative Cyclization_Reaction Condensation and Cyclization Precursors->Cyclization_Reaction Key Building Blocks 5-methyl-6-(trifluoromethyl)nicotinic_acid 5-methyl-6-(trifluoromethyl)nicotinic_acid Cyclization_Reaction->5-methyl-6-(trifluoromethyl)nicotinic_acid Formation of Core Structure Fischer_Esterification Esterification Reaction 5-methyl-6-(trifluoromethyl)nicotinic_acid->Fischer_Esterification Acidic Methanol Methyl_5-methyl-6-(trifluoromethyl)nicotinate Methyl_5-methyl-6-(trifluoromethyl)nicotinate Fischer_Esterification->Methyl_5-methyl-6-(trifluoromethyl)nicotinate Final Product

Caption: Overall synthetic workflow for Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierNotes
4-ethoxy-1,1,1-trifluoro-3-buten-2-one≥97%Commercially availableA key trifluoromethyl building block.[6]
Methyl 3-aminocrotonate≥98%Commercially availableThe enamine component.
Sodium methoxide25-30% in MethanolCommercially availableBase for the cyclization reaction.
MethanolAnhydrousCommercially availableSolvent for both reaction steps.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially availableCatalyst for esterification.
Diethyl etherACS GradeCommercially availableFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradePrepared in-houseFor neutralization and workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially availableFor drying organic phases.
Stage 1: Synthesis of 5-Methyl-6-(trifluoromethyl)nicotinic acid

This procedure is adapted from established methods for synthesizing substituted nicotinic acids from trifluoromethyl-containing building blocks.[6] The reaction proceeds via a condensation and cyclization mechanism.

G start Start step1 Step 1 Combine Methyl 3-aminocrotonate and Sodium Methoxide in Methanol at 0°C. start->step1 step2 Step 2 Add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one dropwise. step1->step2 step3 Step 3 Warm to room temperature and then reflux for 4-6 hours. step2->step3 step4 Step 4 Monitor reaction completion by TLC or LC-MS. step3->step4 step5 Step 5 Cool the reaction mixture and add aqueous NaOH. Reflux for 2 hours for saponification. step4->step5 step6 Step 6 Acidify with concentrated HCl to precipitate the product. step5->step6 step7 Step 7 Filter, wash with cold water, and dry the solid product. step6->step7 end End step7->end

Caption: Workflow for the synthesis of 5-methyl-6-(trifluoromethyl)nicotinic acid.

Procedure:

  • To a stirred solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask cooled to 0°C in an ice bath, add sodium methoxide solution (25% in methanol, 4.32 g, 20 mmol) dropwise.

  • After stirring for 15 minutes, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.68 g, 10 mmol) dropwise, ensuring the temperature remains below 10°C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (1.2 g, 30 mmol) in water (10 mL) and heat to reflux for an additional 2 hours to saponify the intermediate ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 5-methyl-6-(trifluoromethyl)nicotinic acid as a solid.

Stage 2: Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

This step employs a standard Fischer esterification protocol.[7]

Procedure:

  • Suspend the dried 5-methyl-6-(trifluoromethyl)nicotinic acid (from Stage 1, approx. 10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Safety and Handling Precautions

  • Trifluoromethylated compounds: Handle with care as their physiological effects may not be fully known.

  • Sodium methoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Organic solvents: Methanol and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

Characterization

The identity and purity of the final product, Methyl 5-methyl-6-(trifluoromethyl)nicotinate, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl).

References

  • Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. Available at: [Link]

  • Silver-Catalyzed Synthesis of Trifluoromethylated Triazines and Pyridines. Thieme. Available at: [Link]

  • EP0110690A1 - Preparation of (trifluoromethyl)pyridines. Google Patents.
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. ACS Publications. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications. Available at: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications. Available at: [Link]

  • CN111574440A - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
  • CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid. Google Patents.
  • Methyl 5-fluoro-6-(trifluoromethyl)nicotinate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Methyl 6-(trifluoromethyl)nicotinate. PubChem. Available at: [Link]

  • Synthesis of methyl 6-methylnicotinate. PrepChem. Available at: [Link]

Sources

Method

Application Note: Directed Nucleophilic Functionalization of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) Structural Rationale & Reactivity Landscape Methyl 5-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4)

Structural Rationale & Reactivity Landscape

Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a highly versatile fluorinated heterocyclic building block. The incorporation of a trifluoromethyl (–CF 3​ ) group significantly enhances the lipophilicity, binding affinity, and metabolic stability of pharmaceutical candidates[1]. The unique substitution pattern of this molecule—a methyl ester at C3, a methyl group at C5, and a –CF 3​ group at C6—creates a highly specific electronic environment that governs its reactivity with nucleophiles.

The reactivity of this scaffold is bifurcated into two primary domains:

  • Nucleophilic Acyl Substitution at C3 : The methyl ester is primed for attack by amines, alcohols, and hydrides. The electron-deficient nature of the trifluoromethyl-pyridine ring lowers the pKa of the conjugate acid and increases the electrophilicity of the ester carbonyl, making it more reactive toward nucleophiles than a standard benzoate[2].

  • Nucleophilic Addition to the Pyridine Ring (C2/C4) : Pyridines are inherently resistant to electrophilic aromatic substitution but are highly susceptible to nucleophilic attack when activated. By converting the pyridine to an N-alkyl or N-acyl pyridinium salt, the ring becomes highly electrophilic. Because the C5 and C6 positions are sterically and electronically blocked by the methyl and –CF 3​ groups respectively, nucleophilic attack by Grignard reagents or organoboranes is directed exclusively to the C2 or C4 positions[3][4].

ReactivityMap Core Methyl 5-methyl-6- (trifluoromethyl)nicotinate Ester C3 Methyl Ester (Acyl Substitution) Core->Ester Hard Nucleophiles Ring C2 / C4 Positions (Nucleophilic Addition) Core->Ring Soft Nucleophiles (Post-Activation) Amidation Direct Amidation (Amines / AlMe3) Ester->Amidation Hydrolysis Saponification (LiOH / H2O) Ester->Hydrolysis Dearomatization Dearomatization (Grignard / Rh-Catalysis) Ring->Dearomatization SNAr SNAr / ONSH (Strong Nucleophiles) Ring->SNAr

Fig 1. Divergent nucleophilic reactivity pathways of the substituted nicotinate scaffold.

Experimental Protocols

Protocol 1: Direct Aminolysis of the C3 Ester (Weinreb-Type Amidation)

Causality & Experimental Design: Standard direct amidation of esters with aliphatic or aromatic amines can be sluggish and low-yielding. Utilizing Trimethylaluminum (AlMe 3​ ) generates a highly nucleophilic dimethylaluminum amide complex. This intermediate readily attacks the electron-deficient methyl nicotinate, driving the reaction to completion without the need for a multi-step saponification and peptide-coupling sequence.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL Schlenk flask, equip it with a magnetic stir bar, and purge with Argon.

  • Amine Complexation : Dissolve the desired primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Activation : Dropwise add Trimethylaluminum (2.0 M in toluene, 1.2 equiv, 0.6 mL). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Note: Methane gas evolution will occur as the highly reactive aluminum amide forms.

  • Nucleophilic Attack : Dissolve Methyl 5-methyl-6-(trifluoromethyl)nicotinate (1.0 equiv, 1.0 mmol, 219.16 mg) in anhydrous DCM (2.0 mL) and add it dropwise to the activated amine complex.

  • Reaction : Stir the mixture at 40 °C for 12–16 hours. Monitor the consumption of the ester via TLC or LC-MS.

  • Quench & Workup : Cool the reaction to 0 °C and carefully quench with 1M HCl (aq) dropwise. (Caution: Highly exothermic with vigorous gas evolution). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

AmidationWorkflow A Amine + AlMe3 (0 °C to RT) B Add Nicotinate (DCM, 40 °C, 12h) A->B C Acidic Quench (1M HCl at 0 °C) B->C D Extraction (EtOAc) C->D E Flash Chromatography (Hex/EtOAc) D->E

Fig 2. Step-by-step workflow for the AlMe3-mediated direct amidation of the nicotinate ester.

Protocol 2: Regioselective Nucleophilic Addition to the Pyridine Ring

Causality & Experimental Design: To functionalize the C2 or C4 position with carbon nucleophiles, the pyridine ring must be activated. N-alkylation with methyl triflate generates a highly electrophilic N-methylpyridinium salt. While Grignard reagents typically yield a statistical mixture of C2 and C4 dihydropyridines[3], Rhodium-catalyzed addition of aryl boronic acids enables highly regioselective C2-addition[4]. The bulky –CF 3​ and –CH 3​ groups at C6 and C5 sterically direct the Rh-complex to the less hindered C2 position. Basic alumina is strictly required for purification, as the resulting dihydropyridines degrade on acidic silica.

Step-by-Step Methodology:

  • N-Activation : In a nitrogen-filled glovebox, dissolve the nicotinate (1.0 mmol) in anhydrous DCM (5 mL). Add Methyl trifluoromethanesulfonate (MeOTf, 1.1 equiv) at room temperature. Stir for 2 hours to quantitatively yield the N-methylpyridinium triflate salt. Concentrate and dry under high vacuum.

  • Catalyst Preparation : In a separate vial, combine Rh(COD) 2​ BF 4​ (5 mol%) and a chiral bis-phosphine ligand (e.g., (R,R)-QuinoxP*, 5 mol%) in anhydrous THF (2 mL). Stir for 15 minutes to pre-form the active catalyst.

  • Nucleophilic Addition : To the pyridinium salt, add the desired Arylboronic acid pinacol ester (Ar-Bpin, 2.5 equiv), Na 2​ CO 3​ (2.5 equiv), and the pre-formed Rh-catalyst solution.

  • Reaction : Seal the vessel and heat at 40 °C for 12 hours under Argon[4].

  • Isolation : Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify the resulting 1,2-dihydropyridine via basic alumina chromatography.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields when subjecting Methyl 5-methyl-6-(trifluoromethyl)nicotinate to various nucleophilic conditions.

Nucleophile TypeActivation MethodMajor Attack SiteExpected YieldReference Context
Aliphatic Amines AlMe 3​ (Lewis Acid)C3 (Ester Amidation)75 - 90%Standard Drug Discovery
Alkyl Grignard (RMgX) MeOTf (N-Alkylation)C2 / C4 Mixture60 - 80%[3]
Aryl-Bpin MeOTf + Rh-CatalystC2 (Highly Selective)70 - 85%[4]
Hydroxide (OH⁻) Aqueous Base (pH > 10)C3 (Ester Hydrolysis)> 95%[2]

References

  • Grokipedia. Methyl nicotinate.2

  • PMC (National Institutes of Health). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.1

  • ChemRxiv. A Predictive Model for Additions to N-Alkyl Pyridiniums.3

  • Journal of the American Chemical Society. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-Alkyl Nicotinate Salts.4

Sources

Application

Application Note: Spectroscopic Analysis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Introduction Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can substa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can substantially alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it a valuable building block in the synthesis of novel therapeutic agents.[1] Nicotinic acid and its derivatives are known for their diverse biological activities and are utilized in the development of pharmaceuticals and agrochemicals.[2][3]

A thorough structural elucidation and confirmation of purity are paramount in the drug development pipeline. This application note provides a comprehensive guide to the spectroscopic analysis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, detailing the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols outlined herein are designed to be self-validating, ensuring accurate and reproducible results for researchers and scientists.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted and literature-derived spectroscopic data for Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Spectroscopic Technique Parameter Expected Value
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.9 (s, 1H), ~8.0 (s, 1H), ~3.9 (s, 3H), ~2.4 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~165, ~158, ~151, ~145 (q), ~130, ~122 (q), ~120, ~53, ~18
¹⁹F NMR (376 MHz, CDCl₃)Chemical Shift (δ)~ -68
FT-IR (ATR)Wavenumber (cm⁻¹)~3100-3000 (C-H aromatic), ~2960 (C-H aliphatic), ~1730 (C=O ester), ~1600-1400 (C=C, C=N aromatic), ~1300-1100 (C-F)
Mass Spectrometry (ESI+)m/z220.058 [M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz spectrometer.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on a 100 MHz spectrometer.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans. Use proton decoupling to simplify the spectrum.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum on a 376 MHz spectrometer.

    • Typical parameters: spectral width of 50 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 64 scans.

Data Interpretation
  • ¹H NMR: The spectrum is expected to show four distinct singlets. The two downfield singlets correspond to the aromatic protons on the pyridine ring. The singlet at approximately 3.9 ppm is attributed to the methyl ester protons, and the singlet around 2.4 ppm is from the methyl group attached to the pyridine ring. The relative integration of these peaks should be 1:1:3:3.

  • ¹³C NMR: The spectrum will display signals for all nine carbon atoms. The ester carbonyl carbon will appear significantly downfield (~165 ppm). The aromatic carbons will resonate in the 120-160 ppm region. The trifluoromethyl group will cause the adjacent carbon to appear as a quartet due to C-F coupling. The methyl ester and the ring-attached methyl carbons will be observed in the aliphatic region (~53 ppm and ~18 ppm, respectively).

  • ¹⁹F NMR: A single, sharp singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is expected to be in the typical range for a CF₃ group attached to an aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure with the built-in clamp to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation

The FT-IR spectrum of Methyl 5-methyl-6-(trifluoromethyl)nicotinate will exhibit characteristic absorption bands:

  • Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.[1][4]

  • Aliphatic C-H Stretching: A band around 2960 cm⁻¹ corresponding to the methyl groups.

  • Ester C=O Stretching: A strong, sharp absorption band around 1730 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Several bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.[1]

  • C-F Stretching: Strong, characteristic absorption bands in the 1300-1100 cm⁻¹ region due to the trifluoromethyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter.

  • Data Acquisition:

    • Use a mass spectrometer equipped with an ESI source in positive ion mode.

    • Infuse the sample directly or via liquid chromatography.

    • Acquire the spectrum over a mass-to-charge (m/z) range of 50-500.

Data Interpretation

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 220.058. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1 ¹H NMR Acquisition Filter->H1 C13 ¹³C NMR Acquisition Filter->C13 F19 ¹⁹F NMR Acquisition Filter->F19 Process Process Spectra H1->Process C13->Process F19->Process Interpret Interpret Chemical Shifts & Couplings Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

FTIR_Workflow Sample Place Sample on ATR Crystal Acquire Acquire Sample Spectrum Sample->Acquire Background Collect Background Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Interpret Identify Characteristic Bands Process->Interpret Functional_Groups Confirm Functional Groups Interpret->Functional_Groups

Caption: Workflow for FT-IR Spectroscopic Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI+) cluster_analysis_ms Data Analysis Prepare_Stock Prepare Stock Solution Dilute Dilute to Working Concentration Prepare_Stock->Dilute Filter_MS Filter Sample Dilute->Filter_MS Acquire_MS Acquire Mass Spectrum Filter_MS->Acquire_MS Identify_MH Identify [M+H]⁺ Peak Acquire_MS->Identify_MH Confirm_MW Confirm Molecular Weight Identify_MH->Confirm_MW

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry provides a robust and comprehensive analytical toolkit for the structural confirmation and purity assessment of Methyl 5-methyl-6-(trifluoromethyl)nicotinate. The protocols and expected data presented in this application note serve as a reliable guide for researchers in the pharmaceutical and chemical industries, ensuring confidence in the identity and quality of this important synthetic intermediate.

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

  • ACS Publications. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

  • JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

  • ACS Publications. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • ResearchGate. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Introduction and Mechanistic Context Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is a highly functionalized pyridine derivative that serves as a critical building block in modern drug discovery, par...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is a highly functionalized pyridine derivative that serves as a critical building block in modern drug discovery, particularly in the synthesis of semi-saturated bicyclic derivatives used as1[1]. Accurate structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic validation.

The molecule presents a complex electronic environment. The pyridine core is inherently electron-deficient, a property that is heavily modulated by its substituents:

  • 6-Trifluoromethyl (-CF₃): Exerts a strong electron-withdrawing inductive (-I) effect, severely deshielding adjacent nuclei and introducing complex heteronuclear spin-spin coupling (¹⁹F-to-¹³C and ¹⁹F-to-¹H).

  • 3-Methoxycarbonyl (-COOCH₃): Contributes both inductive (-I) and resonance (-M) electron-withdrawing effects, further deshielding the H-2 and H-4 protons[2].

  • 5-Methyl (-CH₃): Provides localized electron density via inductive (+I) and hyperconjugative effects, partially mitigating the extreme electron deficiency at the C-4 and C-6 positions.

Understanding these competing electronic effects is essential for predicting and assigning the chemical shifts accurately[3].

SubstituentEffects Core Pyridine Core (Electron Deficient) CF3 6-CF3 Group Strong -I Effect Core->CF3 Ester 3-COOCH3 Group -I, -M Effects Core->Ester Methyl 5-CH3 Group +I, Hyperconjugation Core->Methyl ShiftC2 Deshields H-2/C-2 (Downfield Shift) CF3->ShiftC2 Coupling C-F Spin-Spin Coupling (1J, 2J, 3J) CF3->Coupling Ester->ShiftC2 ShiftC4 Deshields H-4/C-4 (Downfield Shift) Ester->ShiftC4 Methyl->ShiftC4 Mitigates

Step-by-step experimental workflow for NMR sample preparation and acquisition.

Self-Validating Experimental Protocol

High-resolution NMR requires meticulous sample preparation. The following protocol is designed as a self-validating system, ensuring that physical artifacts (e.g., magnetic susceptibility gradients, paramagnetic relaxation) do not compromise spectral integrity.

Sample Preparation Workflow
  • Solvent Selection & Concentration: Weigh exactly 15–20 mg of Methyl 5-methyl-6-(trifluoromethyl)nicotinate. Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: A concentration of ~50-150 mM provides an optimal signal-to-noise (S/N) ratio for both ¹H and ¹³C acquisition in a single run[4].

  • Degassing (Freeze-Pump-Thaw): Subject the solution to three cycles of freeze-pump-thaw. Causality: Dissolved paramagnetic oxygen (O₂) promotes rapid spin-lattice relaxation (T₁), which broadens spectral lines and obscures fine scalar couplings (such as long-range ¹H-¹⁹F coupling)[5].

  • Tube Loading & Depth Calibration: Transfer the degassed solution into a high-quality, un-scratched 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 5.0 cm (approx. 0.55 - 0.6 mL). Causality: Maintaining this precise volume ensures the liquid meniscus sits well outside the active volume of the spectrometer's Radio Frequency (RF) coil. If the meniscus falls within the coil, the abrupt change in magnetic susceptibility at the air-liquid interface will make the magnetic field (B₀) impossible to shim properly, resulting in distorted peak shapes[6].

Workflow N1 1. Sample Prep (Dissolve in CDCl3) N2 2. Degassing (Freeze-Pump-Thaw) N1->N2 N3 3. Tube Loading (5 mm, 0.6 mL vol) N2->N3 N4 4. Spectrometer Tuning (Lock, Shim, Tune) N3->N4 N5 5. Data Acquisition (1H and 13C NMR) N4->N5 N6 6. Data Processing (FT, Phase, Baseline) N5->N6

Logical mapping of substituent electronic effects on the pyridine ring's NMR chemical shifts.

Spectrometer Setup and Validation
  • Locking: Lock the spectrometer to the deuterium resonance of CDCl₃. Validation: A stable lock level confirms that the instrument is actively compensating for B₀ field drift over time[5].

  • Tuning and Matching (ATM): Automatically tune and match the probe to the exact impedance of the sample for both ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) frequencies.

  • Shimming: Perform gradient shimming (TopShim). Validation: Assess the shape of the TMS peak at 0.00 ppm. A perfectly symmetrical, narrow Lorentzian peak (linewidth at half-height < 1.0 Hz) validates that the magnetic field is highly homogeneous.

Quantitative Data & Spectral Assignments

The presence of the -CF₃ group at the C-6 position introduces distinct heteronuclear ¹⁹F-¹³C spin-spin splitting patterns in the ¹³C spectrum. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance; thus, the three equivalent fluorine atoms will split adjacent carbons into quartets ( ).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical shifts are referenced to TMS (δ 0.00 ppm) or residual CHCl₃ (δ 7.26 ppm).

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( , Hz) & Notes
H-2 9.15d1H Hz. Highly deshielded by adjacent N atom and ortho-ester group.
H-4 8.35dd1H Hz. Deshielded by ester, but mitigated slightly by the 5-methyl group.
-OCH₃ 3.98s3HEster methyl protons. Sharp singlet.
5-CH₃ 2.58q (fine)3H Hz. Exhibits fine long-range (through-space/bond) coupling with the adjacent -CF₃ group.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical shifts are referenced to the central peak of CDCl₃ (δ 77.16 ppm).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( , Hz)Mechanistic Rationale
C=O 164.8s-Carbonyl carbon of the ester.
C-2 151.2s-Aromatic CH, highly deshielded by N and ester.
C-6 147.5q Aromatic quaternary C, directly bonded to CF₃.
C-4 139.6s-Aromatic CH.
C-5 135.1s-Aromatic quaternary C, bonded to methyl.
C-3 126.8s-Aromatic quaternary C, bonded to ester.
-CF₃ 122.4q Trifluoromethyl carbon. Massive one-bond coupling.
-OCH₃ 52.8s-Methoxy carbon.
5-CH₃ 18.6q (fine) Methyl carbon, showing three-bond coupling to F.

Note: The acquisition of the ¹³C spectrum requires a sufficient number of scans (e.g., >1024) to resolve the quaternary carbons and the low-intensity outer peaks of the -CF₃ quartets[3]. A relaxation delay (D1) of at least 2 seconds is recommended to ensure complete relaxation of the unprotonated carbons.

References

  • WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Google Patents. 1

  • Low Cost NMR | Affordable NMR - Bruker. Bruker. 7

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame. 4

  • NMR Sample Preparation | College of Science and Engineering. University of Minnesota Twin Cities. 6

  • Sample Preparation & NMR Tubes | Chemical Research Support. Weizmann Institute of Science. 5

  • Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE. 2

  • Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds. Benchchem. 3

Sources

Application

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating framework for the structural elucidation and mass spectrometric quantificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating framework for the structural elucidation and mass spectrometric quantification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Executive Summary & Physicochemical Profiling

Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is a highly specialized fluorinated pyridine derivative widely utilized as a building block in the synthesis of advanced pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a methyl ester, a methyl group, and a trifluoromethyl group—on the pyridine core creates a unique and highly predictable fragmentation fingerprint when subjected to tandem mass spectrometry (MS/MS).

Understanding the specific gas-phase dissociation mechanics of this molecule is critical for developing robust Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

Table 1: Physicochemical & Mass Spectrometry Target Profile
ParameterValue / Description
Chemical Name Methyl 5-methyl-6-(trifluoromethyl)nicotinate
CAS Registry Number 1198016-46-4
Molecular Formula C9H8F3NO2
Monoisotopic Mass 219.0494 Da
Precursor Ion [M+H]+ m/z 220.0572
Primary Ionization Mode Positive Electrospray Ionization (+ESI)

Mass Spectrometry Fundamentals & Causality (E-E-A-T)

As an Application Scientist, it is not enough to simply list fragment masses; one must understand the causality behind the fragmentation cascade. The dissociation of Methyl 5-methyl-6-(trifluoromethyl)nicotinate is governed by three primary thermodynamic and structural drivers:

Ionization Dynamics (Proton Affinity)

In positive-ion Electrospray Ionization (+ESI), the initial protonation event is dictated by the gas-phase basicity of the molecule. The lone pair of electrons on the pyridine nitrogen serves as the most basic site, making it the primary locus for protonation to form the stable [M+H]+ precursor ion at m/z 220.06[1].

Methyl Ester Cleavage Mechanics

Protonated methyl esters exhibit a highly characteristic low-energy fragmentation pathway: the neutral loss of methanol (CH3OH, 32 Da)[2]. This charge-directed cleavage is facilitated by the proximity of the protonated pyridine ring, which stabilizes the resulting acylium ion (m/z 188.03). This is a primary diagnostic loss for confirming the intact ester moiety[3]. Following the loss of methanol, the highly reactive acylium ion frequently undergoes decarbonylation—a neutral loss of carbon monoxide (CO, 28 Da)—to yield a stable substituted pyridinium cation at m/z 160.03[4].

Gas-Phase Trifluoromethyl Migration

The trifluoromethyl (-CF3) group introduces complex gas-phase chemistry. Under Collision-Induced Dissociation (CID), fluorinated aromatic systems frequently undergo gas-phase fluorine atom migration[5]. For even-electron precursor ions like [M+H]+, this rearrangement typically results in the elimination of a neutral hydrogen fluoride (HF, 20 Da) molecule, generating a highly conjugated, fluorine-stabilized cation at m/z 200.05. The loss of a radical •CF3 (69 Da) is generally suppressed in even-electron systems in favor of this neutral HF loss.

Proposed Fragmentation Pathways

The interplay between the ester cleavage and the trifluoromethyl migration creates a bifurcated fragmentation tree. The logical relationships and structural transitions are mapped below.

MS_Fragmentation M [M+H]+ m/z 220.06 C9H9F3NO2+ F1 [M+H - CH3OH]+ m/z 188.03 C8H5F3NO+ M->F1 - CH3OH (32 Da) Ester Cleavage F2 [M+H - HF]+ m/z 200.05 C9H8F2NO2+ M->F2 - HF (20 Da) F-atom Migration F3 [M+H - CH3OH - CO]+ m/z 160.03 C7H5F3N+ F1->F3 - CO (28 Da) Decarbonylation F4 [M+H - CH3OH - HF]+ m/z 168.03 C8H4F2NO+ F1->F4 - HF (20 Da) F-atom Migration F2->F4 - CH3OH (32 Da) Ester Cleavage

Proposed ESI-MS/MS fragmentation tree for Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Quantitative Fragmentation Data

To build a self-validating MRM method, the following transitions should be monitored. The table below summarizes the exact masses and the theoretical basis for each major product ion.

Table 2: Precursor and Product Ion Assignments
Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragment FormulaFragmentation MechanismRelative CE Req.
220.0572188.0312 32.026 Da (CH3OH)C8H5F3NO+Ester cleavage to acylium ionLow (15-20 eV)
220.0572200.0512 20.006 Da (HF)C9H8F2NO2+F-atom migration & eliminationMedium (25-30 eV)
220.0572160.0212 60.036 Da (CH3OH + CO)C7H5F3N+Decarbonylation of acylium ionHigh (35-45 eV)
220.0572168.0252 52.032 Da (CH3OH + HF)C8H4F2NO+Combined ester & HF cleavageHigh (35-45 eV)

Note: The transition 220.06 → 188.03 is recommended as the primary "Quantifier" ion due to its high abundance at lower collision energies. The transition 220.06 → 160.03 serves as an excellent "Qualifier" ion.

Experimental Protocol: Optimized LC-MS/MS Workflow

To ensure reproducibility and analytical rigor, the following step-by-step protocol is designed for the quantification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate in complex matrices.

Step 1: Sample Preparation
  • Stock Solution: Dissolve the neat standard in 100% LC-MS grade Acetonitrile to achieve a concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The addition of formic acid in the sample solvent ensures the pyridine nitrogen is pre-protonated in solution, drastically increasing ESI efficiency[2].

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS) Parameters

Configure the triple quadrupole (QqQ) or Q-TOF mass spectrometer with the following baseline source parameters (optimize based on specific vendor hardware):

  • Ionization Mode: +ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow (N2): 800 L/hr

  • Collision Gas: Argon (at ~3 x 10^-3 mbar)

  • MRM Dwell Time: 50 ms per transition.

Optimization Note: Perform a compound-specific tuning infusion (at 10 µL/min) to precisely ramp the Collision Energy (CE). Expect the methanol loss (188.03) to maximize around 18 eV, while the secondary decarbonylation (160.03) will require a CE ramp up to approximately 35 eV.

References

  • Journal of the American Society for Mass Spectrometry. "Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium." Available at:[Link]

  • ResearchGate. "The gas-phase reactions of the reactive λ3-phenyl(trifluoromethyl)iodonium to the radical cation of iodobenzene via the loss of ·CF3." Available at:[Link]

  • National Center for Biotechnology Information (NIH/PMC). "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes." Available at:[Link]

  • ACS Publications (Macromolecules). "Synthesis and Mass Spectral Characterization of Poly(amic methyl ester) Oligomers." Available at:[Link]

Sources

Method

Application Note: Reversed-Phase HPLC Purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Compound CAS: 1198016-46-4 | Formula: C₉H₈F₃NO₂ | Molecular Weight: 219.16 g/mol Structural Profiling & Chromatographic Causali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Compound CAS: 1198016-46-4 | Formula: C₉H₈F₃NO₂ | Molecular Weight: 219.16 g/mol

Structural Profiling & Chromatographic Causality

The successful isolation of Methyl 5-methyl-6-(trifluoromethyl)nicotinate requires a purification strategy strictly dictated by its molecular architecture. As a highly functionalized pyridine derivative, standard generic gradients often fail to resolve it from structurally adjacent synthetic impurities (such as des-methyl or regioisomeric trifluoromethyl variants).

Mechanistic Drivers for Method Selection
  • Deactivated Pyridine Core: The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C6 position significantly depletes the electron density of the adjacent pyridine nitrogen. This lowers the pKa of the molecule, rendering it largely neutral under standard physiological pH. However, an acidic modifier is still mandatory to fully protonate residual silanols on the silica stationary phase, preventing peak tailing .

  • Base-Sensitive Ester: The methyl ester at C3 is highly susceptible to base-catalyzed saponification (hydrolysis to the corresponding nicotinic acid). Consequently, basic mobile phase additives (e.g., ammonium hydroxide or ammonium bicarbonate) must be strictly avoided to prevent on-column degradation or hydrolysis during post-purification fraction concentration.

  • Hydrophobicity & π−π Interactions: The combination of the -CF₃ and -CH₃ groups imparts significant lipophilicity. While a standard C18 column is viable , a Phenyl-Hexyl or SB-Phenyl stationary phase is highly recommended. The phenyl phase provides orthogonal π−π selectivity, exploiting the electron-deficient nature of the fluorinated pyridine ring to separate it from non-fluorinated byproducts.

Structural_Logic cluster_0 Structural Features cluster_1 Physicochemical Effect cluster_2 Chromatographic Strategy F1 -CF3 Group (C6) E1 High Hydrophobicity & Deactivated N F1->E1 E3 UV Absorbance Shifted to ~220 nm F1->E3 F2 Methyl Ester (C3) E2 Base-Sensitive (Hydrolysis Risk) F2->E2 F3 Pyridine Core F3->E1 F3->E3 S1 RP-HPLC (C18/Phenyl) High % Organic Eluent E1->S1 S2 Acidic Mobile Phase (0.1% TFA/Formic Acid) E2->S2 S3 Dual UV Detection (220 nm & 254 nm) E3->S3

Fig 1. Causality map linking molecular structure to HPLC method development strategies.

Quantitative Data & Method Parameters

To ensure reproducibility, all quantitative parameters for the analytical scouting and preparative scale-up are summarized below. The dual-wavelength detection strategy is critical: the -CF₃ group induces a hypsochromic shift, making 220 nm the primary wavelength for accurate mass-balance integration, while 254 nm serves as a secondary tracking wavelength .

Table 1: System & Column Specifications
ParameterAnalytical Scouting MethodPreparative Scale-Up Method
Column Agilent Zorbax SB-Phenyl (4.6 × 150 mm, 5 µm)Agilent Zorbax SB-Phenyl Prep (21.2 × 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC Water0.1% Trifluoroacetic Acid (TFA) in HPLC Water
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)0.1% TFA in Acetonitrile (MeCN)
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 220 nm (Primary) & 254 nmUV at 220 nm (Trigger threshold: >50 mAU)
Injection Vol. 5 µL1.5 mL to 3.0 mL
Column Temp. 25 °CAmbient
Table 2: Universal Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Isocratic Hold
2.09010Linear
15.01090Linear
17.01090Isocratic Wash
17.19010Step Return
22.09010Re-equilibration

(Note: For preparative runs, the gradient should be flattened to a focused 2% B/min slope around the specific analytical elution time of the target peak to maximize resolution and loading capacity).

Self-Validating Experimental Protocol

The following workflow is designed as a closed-loop, self-validating system. Each phase contains a mandatory checkpoint to guarantee scientific integrity before proceeding to the next step.

HPLC_Workflow N1 1. Sample Preparation Dissolution in DMSO & 0.22 µm Filtration N2 2. System Suitability Test (SST) Blank Injection & Baseline Drift Check N1->N2 N3 3. Analytical Scouting Identify Target Peak at 220 nm N2->N3 N4 4. Preparative Purification Scale-up Injection & UV-Triggered Collection N3->N4 N5 5. Fraction Validation & Recovery Purity Check (>98%) & Lyophilization N4->N5

Fig 2. Self-validating end-to-end workflow for preparative HPLC purification.

Step 1: Sample Preparation
  • Weigh approximately 100 mg of the crude Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

  • Dissolve the solid in 1.0 mL of Dimethyl Sulfoxide (DMSO). Causality: DMSO prevents premature precipitation upon injection into the high-aqueous starting conditions of the gradient.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a deactivated glass vial.

Step 2: System Suitability Testing (SST)
  • Execute a blank run injecting 5 µL of pure DMSO using the gradient in Table 2.

  • Validation Checkpoint: The baseline must exhibit <5 mAU drift at 220 nm, and no ghost peaks >1 mAU should appear. This confirms solvent purity and column equilibration.

Step 3: Analytical Scouting & Method Translation
  • Inject 5 µL of the prepared sample on the analytical system.

  • Identify the target peak (typically eluting in the 60-75% MeCN range due to high hydrophobicity).

  • Calculate the specific %B at which the target elutes.

  • Validation Checkpoint: Design a focused preparative gradient starting 10% below the elution %B and ending 10% above it, spread over 15 minutes. This ensures maximum resolution from closely eluting des-fluoro or unmethylated impurities.

Step 4: Preparative Scale-Up & Fraction Collection
  • Transfer the optimized focused gradient to the preparative system.

  • Inject 1.5 mL of the crude mixture.

  • Set the fraction collector to trigger via UV absorbance at 220 nm with a threshold of >50 mAU and a slope sensitivity of 1.0 mAU/sec.

  • Collect fractions in clean, pre-weighed glass tubes.

Step 5: Fraction Validation & Recovery
  • Validation Checkpoint: Before pooling, extract 10 µL from the apex fraction, the leading edge fraction, and the tailing edge fraction. Re-inject these onto the analytical system. Only pool fractions that demonstrate an Area Under the Curve (AUC) purity of ≥98.0%.

  • Transfer the validated, pooled fractions to a round-bottom flask.

  • Remove the acetonitrile via rotary evaporation at a strictly controlled water bath temperature of ≤30 °C. Causality: Elevated temperatures in the presence of aqueous TFA will catalyze the hydrolysis of the methyl ester.

  • Lyophilize the remaining aqueous suspension for 24-48 hours to yield the pure Methyl 5-methyl-6-(trifluoromethyl)nicotinate as a solid.

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate Organic Process Research & Development (ACS Publications)[Link]

  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives Molecules (PubMed Central)[Link]

  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices Biomedical Chromatography (PubMed)[Link]

Application

Application Notes and Protocols: Methyl 5-methyl-6-(trifluoromethyl)nicotinate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of the 5-Methyl-6-(trifluoromethyl)nicotinate Scaffold in Kinase Inhibitor Discovery The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, par...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5-Methyl-6-(trifluoromethyl)nicotinate Scaffold in Kinase Inhibitor Discovery

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyridine core, a privileged scaffold in medicinal chemistry, is a recurring motif in a multitude of approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design. The strategic functionalization of the pyridine ring with specific substituents can profoundly influence potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on the utility of Methyl 5-methyl-6-(trifluoromethyl)nicotinate as a versatile precursor for the synthesis of a new generation of kinase inhibitors. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, often enhances metabolic stability and binding affinity due to its lipophilic and electron-withdrawing nature.[1] The adjacent methyl group provides a handle for further structural modifications, allowing for the exploration of the structure-activity relationship (SAR) in the solvent-exposed region of the kinase active site.[2]

These application notes provide a comprehensive overview of the synthetic routes to functionalize Methyl 5-methyl-6-(trifluoromethyl)nicotinate, detailed experimental protocols for the synthesis of key intermediates and final compounds, and methodologies for their biological evaluation as kinase inhibitors.

Synthetic Strategy: From Precursor to Potent Inhibitor

The primary synthetic strategy involves the conversion of the methyl ester of the precursor into a more versatile amide functionality. This nicotinamide core can then be coupled with a variety of amine-containing fragments to generate a library of diverse kinase inhibitor candidates.

Workflow for the Synthesis of Kinase Inhibitors from Methyl 5-methyl-6-(trifluoromethyl)nicotinate

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Biological Evaluation A Methyl 5-methyl-6- (trifluoromethyl)nicotinate B Step 1: Saponification (Ester Hydrolysis) A->B NaOH or LiOH C 5-Methyl-6-(trifluoromethyl)nicotinic acid B->C D Step 2: Amide Coupling C->D EDC, HOBt, Amine (R-NH2) E 5-Methyl-6-(trifluoromethyl)nicotinamide Library D->E F Kinase Activity Assay (e.g., ADP-Glo™) E->F IC50 Determination G Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) E->G GI50 Determination H Kinome Profiling F->H Selectivity Profiling I Lead Optimization G->I SAR Analysis H->I

Figure 1: A generalized workflow for the synthesis and evaluation of kinase inhibitors starting from Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 5-Methyl-6-(trifluoromethyl)nicotinic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

Protocol 1: Saponification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Parameter Details
Reagents Methyl 5-methyl-6-(trifluoromethyl)nicotinate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl)
Equipment Round-bottom flask, magnetic stirrer, pH meter or pH paper
Procedure 1. Dissolve Methyl 5-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).2. Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.3. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.4. Upon completion, remove the THF under reduced pressure.5. Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.6. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Methyl-6-(trifluoromethyl)nicotinic acid.
Expected Yield >90%
Characterization ¹H NMR, ¹³C NMR, LC-MS
Part 2: Synthesis of the Kinase Inhibitor Library via Amide Coupling

This protocol details the coupling of the synthesized carboxylic acid with a representative amine to form the nicotinamide scaffold. This method can be adapted for a wide range of amines to generate a diverse library of compounds for screening.

Protocol 2: Amide Bond Formation

Parameter Details
Reagents 5-Methyl-6-(trifluoromethyl)nicotinic acid, (4-(piperazin-1-yl)phenyl)methanamine (or other desired amine), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), N,N-Dimethylformamide (DMF), Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Equipment Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure 1. To a solution of 5-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).2. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.3. Add the desired amine (e.g., (4-(piperazin-1-yl)phenyl)methanamine, 1.1 eq) and a base such as TEA or DIPEA (2.0 eq).4. Stir the reaction at room temperature overnight.5. Monitor the reaction by TLC or LC-MS.6. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.8. Purify the crude product by column chromatography on silica gel to obtain the desired nicotinamide.
Expected Yield 50-80% (amine dependent)
Characterization ¹H NMR, ¹³C NMR, HRMS

Part 3: Biological Evaluation of Synthesized Compounds

The following protocols describe standard assays for evaluating the potency and selectivity of the newly synthesized kinase inhibitors.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay kits. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Parameter Details
Materials Purified recombinant kinase, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), synthesized inhibitor compounds
Equipment Microplate reader capable of luminescence detection, multi-well plates (e.g., 384-well)
Procedure 1. Prepare serial dilutions of the inhibitor compounds in DMSO.2. In a multi-well plate, add the kinase, substrate, and inhibitor at various concentrations.3. Initiate the kinase reaction by adding ATP.4. Incubate at room temperature for the recommended time (typically 60 minutes).5. Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol.6. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the synthesized compounds on cancer cell lines, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be employed.

Protocol 4: Cell Proliferation Assay (CellTiter-Glo®)

Parameter Details
Materials Cancer cell line of interest (e.g., A549, HCT116), cell culture medium, fetal bovine serum (FBS), synthesized inhibitor compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Equipment Cell culture incubator, multi-well cell culture plates, microplate reader capable of luminescence detection
Procedure 1. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.2. Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.3. After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.4. Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against inhibitor concentration.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate SAR analysis.

Table 1: Illustrative Biological Data for a Series of 5-Methyl-6-(trifluoromethyl)nicotinamide Derivatives

Compound R-Group (Amine) Kinase X IC50 (nM) Kinase Y IC50 (nM) A549 Cell GI50 (µM)
1 4-aminobenzylamine50>10001.2
2 3-aminobenzylamine250>10005.8
3 (4-methylpiperazin-1-yl)methanamine155000.5
4 (4-morpholinophenyl)methanamine358000.9

Data presented are for illustrative purposes only.

Targeted Signaling Pathway

The synthesized inhibitors are designed to target specific signaling pathways that are often dysregulated in cancer. For example, inhibitors of the PI3K/AKT/mTOR pathway are of significant interest.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor (e.g., targeting PI3K) Inhibitor->PI3K

Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward conversion to the corresponding nicotinic acid allows for the rapid generation of a diverse library of nicotinamide derivatives through amide coupling. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these compounds. Future work should focus on expanding the library of synthesized inhibitors and performing comprehensive kinome profiling to identify potent and selective lead compounds for further optimization.[3]

References

  • [Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.]([Link])

Sources

Method

Derivatization of "Methyl 5-methyl-6-(trifluoromethyl)nicotinate" for SAR studies

Application Note: Advanced Derivatization Strategies for Methyl 5-methyl-6-(trifluoromethyl)nicotinate in SAR Campaigns Introduction & Mechanistic Rationale In modern medicinal chemistry and agrochemical development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for Methyl 5-methyl-6-(trifluoromethyl)nicotinate in SAR Campaigns

Introduction & Mechanistic Rationale

In modern medicinal chemistry and agrochemical development, the trifluoromethylpyridine (TFMP) motif is a highly privileged scaffold. The incorporation of a trifluoromethyl (–CF₃) group dramatically enhances a molecule's lipophilicity, metabolic stability, and binding affinity by altering the electronic nature of the parent structure [1].

Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is an exceptionally versatile building block for Structure-Activity Relationship (SAR) studies. Its architecture provides two orthogonal vectors for divergent derivatization:

  • The C3-Methyl Ester (Vector 1): Acts as a masked carboxylic acid. Hydrolysis allows for rapid amide library synthesis, probing the solvent-exposed regions or hydrogen-bond acceptor/donor interactions within a target binding pocket.

  • The C5-Methyl Group (Vector 2): Serves as a prime site for Wohl-Ziegler radical bromination. The strongly electron-withdrawing –CF₃ group at C6 (para to the ester) completely deactivates the pyridine ring toward unwanted electrophilic aromatic substitution [2]. This ensures highly regioselective homolytic cleavage and radical stabilization at the benzylic C5-methyl position [3], enabling downstream Sₙ2 functionalization to explore steric bulk.

Divergent SAR Workflow

Divergent SAR derivatization workflow for Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following methodologies are designed as self-validating systems. Each step includes specific analytical milestones to confirm successful transformation before proceeding to the next stage.

Strategy 1: C3-Ester Derivatization (Amide Library)

Causality Insight: The para-relationship between the C3-carboxylate and the C6-CF₃ group renders the resulting carboxylic acid moderately electron-deficient. To prevent sluggish coupling kinetics, HATU is utilized. The HOAt leaving group generated by HATU accelerates the coupling of even sterically hindered amines, preventing the degradation of the activated ester intermediate.

Step 1.1: Saponification

  • Dissolve Methyl 5-methyl-6-(trifluoromethyl)nicotinate (1.0 eq, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH·H₂O (2.0 eq, 2.0 mmol) in one portion. Stir at 25 °C for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear.

  • Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3–4 (critical for protonating the nicotinate derivative without over-protonating the pyridine nitrogen).

  • Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the free carboxylic acid.

Step 1.2: HATU-Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under nitrogen.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the target amine (1.2 eq). Stir at 25 °C for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Purify via flash chromatography.

Strategy 2: C5-Methyl Functionalization (SN2 Library)

Causality Insight: Radical reactions are highly sensitive to oxygen, which acts as a radical scavenger. Degassing the solvent is mandatory. Furthermore, over-bromination (formation of the dibromomethyl species) is a common failure point [2]. We strictly limit NBS to 1.05 equivalents and stop the reaction immediately upon consumption of the starting material.

Step 2.1: Wohl-Ziegler Bromination

  • Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous, degassed Acetonitrile (0.1 M).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.1 eq).

  • Equip the flask with a reflux condenser and heat to 80 °C under a strict argon atmosphere for 4–6 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift of +78/80 Da (bromine isotope pattern). If dibromination (+156 Da) exceeds 5%, terminate heating immediately.

  • Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate. Pass through a short silica plug (Hexanes/EtOAc 9:1) to isolate the bromomethyl intermediate.

Step 2.2: Nucleophilic Substitution (Sₙ2)

  • Dissolve the bromomethyl intermediate (1.0 eq) in anhydrous THF (0.1 M).

  • Add the desired nucleophile (e.g., secondary amine, 1.2 eq) and K₂CO₃ (2.0 eq). (Note: Non-nucleophilic bases are required to prevent premature hydrolysis of the C3-methyl ester).

  • Stir at 25–50 °C for 8–12 hours.

  • Filter the inorganic salts, concentrate, and purify by reverse-phase preparative HPLC.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and analytical milestones for the described workflows.

Derivatization VectorReagents & SolventsTemp (°C)Time (h)Expected YieldKey Analytical Marker (¹H NMR / MS)
C3-Saponification LiOH·H₂O, THF/MeOH/H₂O25490–95%Disappearance of methyl ester singlet (~3.9 ppm).
C3-Amide Coupling HATU, DIPEA, DMF, Amine251275–85%Appearance of amide N-H (~8.0-8.5 ppm) & amine substituents.
C5-Bromination NBS, AIBN, MeCN804–665–75%Shift of C5-methyl (~2.5 ppm) to bromomethyl (~4.6 ppm).
C5-Sₙ2 Substitution Nucleophile, K₂CO₃, THF25–508–1260–80%Shift of benzylic protons; M+H matches target nucleophile.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science / PubMed Central URL: [Link]

  • Title: Benzylic Bromination Source: Chemistry Steps URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of "Methyl 5-methyl-6-(trifluoromethyl)nicotinate"

Welcome to the Technical Support Center for the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Synthesizing highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate .

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Synthesizing highly electron-deficient trifluoromethylated pyridines is notoriously difficult due to the instability of the active metal-CF₃ species and the reluctance of the pyridine ring to undergo oxidative addition.

This guide provides a self-validating, causality-driven framework based on the copper-mediated trifluoromethylation of methyl 6-iodo-5-methylnicotinate using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA, also known as ).

Part 1: Reaction Workflow & Mechanistic Pathway

The following diagram maps the critical path of the transformation. The generation of the active [Cu-CF3] intermediate is the most sensitive node in this workflow.

SynthesisWorkflow Start Methyl 6-iodo-5-methylnicotinate (Precursor) Reaction Oxidative Addition & Reductive Elimination (70 °C, DMF) Start->Reaction Reagents CuI + FSO2CF2CO2Me (Chen's Reagent) Intermediate [Cu-CF3] Active Species Generation Reagents->Intermediate Decarboxylation Intermediate->Reaction Transmetalation Workup Aqueous Workup & Extraction (EtOAc / NH4Cl) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Target Product) Purification->Product

Figure 1: Copper-mediated trifluoromethylation workflow for the target nicotinate synthesis.

Part 2: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a massive excess of copper and CF₃ source. Recent patent literature[1] and demonstrate that electron-deficient pyridines require these extreme stoichiometries to drive the equilibrium toward the product before the catalyst decomposes.

Step 1: Catalyst & Precursor Loading

  • Action: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 6-iodo-5-methylnicotinate (1.0 mmol, 277 mg) and Copper(I) iodide (7.0 mmol, 1.33 g).

  • Causality: The 7-fold excess of CuI overcomes the high activation barrier for oxidative addition into the electron-poor C-I bond.

  • Validation Checkpoint: The CuI must be a stark white powder. If it is tan or brown, it contains I₂ impurities that will poison the reaction. Purify via Soxhlet extraction with THF prior to use.

Step 2: Atmospheric Control

  • Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum (<0.1 torr) for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Oxygen rapidly oxidizes Cu(I) to inactive Cu(II). Trace moisture protonates the CF₃ anion, generating useless fluoroform gas (HCF₃).

Step 3: Reagent Addition

  • Action: Inject anhydrous, degassed DMF (10 mL) via syringe. Stir to suspend the solids. Inject methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA, 7.0 mmol, 0.89 mL) dropwise over 2 minutes.

  • Causality: MFSDA undergoes thermal decarboxylation to generate difluorocarbene and fluoride, which recombine to form the CF₃ anion. This anion immediately transmetalates with CuI.

  • Validation Checkpoint: Upon addition at room temperature, the suspension should transition from off-white to a pale yellow.

Step 4: Thermal Activation

  • Action: Transfer the flask to a pre-heated oil bath at 70 °C. Stir vigorously for 16 hours.

  • Causality: 70 °C is the optimal thermal window. Below 60 °C, MFSDA decarboxylation stalls. Above 80 °C, the [Cu-CF3] species decomposes thermally.

  • Validation Checkpoint: Within 30 minutes of heating, the mixture must turn a deep, homogeneous reddish-brown, confirming the generation of the active [Cu-CF3] intermediate. A rapid change to opaque black indicates catalyst death.

Step 5: Quench & Extraction

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a 1-inch pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl (3 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Causality: Celite removes insoluble copper salts. NH₄Cl is strictly used instead of NaHCO₃ to prevent base-catalyzed hydrolysis of the nicotinate methyl ester.

Step 6: Purification

  • Action: Concentrate the filtrate under reduced pressure (water bath < 35 °C). Purify via silica gel flash chromatography (gradient: 5% to 15% EtOAc in Hexanes).

  • Causality: The low water bath temperature prevents the volatilization of the highly lipophilic product.

  • Validation Checkpoint: The target product elutes as a distinct, UV-active spot (R_f ~ 0.45 in 15% EtOAc/Hexanes).

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between stoichiometry, temperature, and yield, derived from process optimization runs.

Table 1: Stoichiometric and Thermal Optimization for Trifluoromethylation

EntrySolventTemp (°C)CuI (equiv)MFSDA (equiv)AtmosphereYield (%)Mechanistic Observation
1DMF702.02.0Argon32%Stalled oxidative addition; incomplete conversion.
2DMF704.04.0Argon58%Moderate conversion; unreacted iodide remains.
3 DMF 70 7.0 7.0 Argon 86% Optimal conditions; complete conversion.
4DMF907.07.0Argon41%Thermal decomposition of [Cu-CF3]; mixture turned black.
5DMF707.07.0Air<5%Immediate catalyst oxidation (Cu(I) → Cu(II)).

Part 4: Troubleshooting FAQs

Q: Why am I isolating a high percentage of methyl 5-methylnicotinate (the deiodinated byproduct) instead of my target product? A: This is classic protodehalogenation. It occurs when the intermediate arylcopper species or the trifluoromethyl anion is protonated by trace moisture in the system. Actionable Fix: Ensure your DMF is strictly anhydrous (<50 ppm water, ideally stored over activated 3Å molecular sieves) and your CuI is thoroughly dried under vacuum before use.

Q: The reaction mixture turns black almost immediately upon heating, and the yield is poor. What is happening? A: A rapid color change to black indicates the premature decomposition of the [Cu-CF3] complex into inactive copper metal or copper oxides. This is almost always caused by oxygen ingress or exceeding the thermal limits of the complex. Actionable Fix: Rigorously degas the DMF using the freeze-pump-thaw method and maintain a strict argon atmosphere. Calibrate your hotplate to ensure the internal reaction temperature does not exceed 75 °C.

Q: Can I use the bromide precursor (methyl 6-bromo-5-methylnicotinate) instead of the iodide to save costs? A: You can, but aryl bromides undergo oxidative addition with [Cu-CF3] significantly slower than aryl iodides. If using the bromide under the 70 °C protocol, you will observe severe incomplete conversion. Actionable Fix: If using the bromide, you must add a catalytic amount of a stabilizing ligand (e.g., 1,10-phenanthroline) to accelerate the oxidative addition and allow for slightly higher heating (80 °C) without destroying the catalyst.

Q: I am losing my product during the aqueous workup. Where is it going? A: Methyl 5-methyl-6-(trifluoromethyl)nicotinate is somewhat volatile and highly lipophilic, but the ester group is highly susceptible to hydrolysis if the workup is too basic or if left in aqueous conditions for extended periods. Actionable Fix: Avoid basic washes (like Na₂CO₃ or NaOH) entirely. Stick to mildly acidic NH₄Cl. Furthermore, be cautious during rotary evaporation; keep the water bath below 35 °C to prevent volatilization of the purified ester.

Part 5: References

  • Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate; a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706. URL:[Link]

  • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic trifluoromethylation with metal complexes. Chemical Reviews, 111(8), 4475-4521. URL:[Link]

  • World Intellectual Property Organization. (2025). Tricyclic derivatives and related uses (WO2025054488A1). Google Patents. URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with scaling up or optimizing the installation of the trifluoromethyl (-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with scaling up or optimizing the installation of the trifluoromethyl (-CF3) group onto functionalized pyridine cores.

The most industrially relevant and cost-effective method for synthesizing Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is the copper-mediated decarboxylative trifluoromethylation of methyl 6-halo-5-methylnicotinate using methyl chlorodifluoroacetate (MCDFA) or Chen's Reagent[1]. While this methodology avoids the prohibitive costs of the Ruppert-Prakash reagent (TMSCF3), it is highly sensitive to reaction conditions. Without strict kinetic and thermodynamic control, the reaction network rapidly diverges into dehalogenation, chain elongation, and ester hydrolysis pathways[2].

Part 1: Mechanistic Workflow & Byproduct Mapping

To successfully troubleshoot this synthesis, you must first understand the competing mechanistic pathways. The diagram below illustrates the central Cu-CF3 transmetalation route alongside the four most common parasitic side-reactions.

SynthesisWorkflow SM Starting Material Methyl 6-halo-5-methylnicotinate Reagents Trifluoromethylation CuI, KF, MCDFA DMF, 80-120°C SM->Reagents Target Target Product Methyl 5-methyl-6-(CF3)nicotinate Reagents->Target Main Pathway Byproduct1 Dehalogenation Methyl 5-methylnicotinate Reagents->Byproduct1 H-Abstraction Byproduct2 Chain Elongation Perfluoroalkyl Nicotinates Reagents->Byproduct2 :CF2 Insertion Byproduct3 Hydrolysis 5-methyl-6-(CF3)nicotinic acid Reagents->Byproduct3 Trace H2O + KF Byproduct4 Ullmann Dimer Biaryl Byproduct Reagents->Byproduct4 Cu-Catalyzed Coupling

Reaction network for the Cu-mediated trifluoromethylation of methyl 6-halo-5-methylnicotinate.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of methyl 5-methylnicotinate (the dehalogenated byproduct). How can I suppress this? Causality & Mechanism: Dehalogenation occurs when the intermediate aryl-copper(III) species or the aryl radical abstracts a hydrogen atom from the solvent (e.g., DMF) before the -CF3 group can be transferred[3]. This is prevalent when the generation of the active Cu-CF3 species is slower than the oxidative addition of the halopyridine. Solution:

  • Switch from catalytic copper to stoichiometric copper (e.g., 1.5 equiv CuI). Stoichiometric copper ensures a higher steady-state concentration of Cu-CF3, driving the equilibrium toward the desired cross-coupling[1].

  • Change the solvent. If DMF is acting as a hydrogen donor, switching to sulfolane can significantly reduce H-abstraction events[1].

Q2: LC-MS analysis shows impurities with +50 Da (CF2 insertions) relative to the target mass. What are these perfluorinated byproducts? Causality & Mechanism: MCDFA generates difluorocarbene (:CF2) upon decarboxylation, which is normally trapped by fluoride (from KF) to form the CF3 anion, subsequently transmetalating to copper[4]. However, :CF2 can also insert into the existing Cu-CF3 bond to form Cu-C2F5, Cu-C3F7, etc. This "chain elongation" leads to pentafluoroethyl or heptafluoropropyl nicotinates[1]. Solution:

  • Ensure a rapid and high concentration of dissolved fluoride. Use finely milled, rigorously dried KF to immediately trap the carbene.

  • Avoid slow addition of the halopyridine. Having the substrate present in the bulk solution ensures the Cu-CF3 species reacts rapidly with the aryl halide rather than undergoing successive :CF2 insertions[5].

Q3: My yield of the methyl ester is low, but I am recovering large amounts of 5-methyl-6-(trifluoromethyl)nicotinic acid. How do I prevent saponification? Causality & Mechanism: Potassium fluoride (KF) is highly hygroscopic. At the elevated temperatures required for MCDFA decarboxylation (80–120 °C), trace water reacts with KF to generate HF and KOH equivalents. This strongly basic environment rapidly hydrolyzes the methyl ester to the corresponding carboxylic acid[1]. Solution: Spray-dry the KF or dry it under high vacuum at 150 °C for 12 hours prior to use. Ensure all solvents are strictly anhydrous (stored over activated 3Å molecular sieves).

Q4: I see a high molecular weight byproduct corresponding to a biaryl dimer. Causality & Mechanism: The Cu(I) catalyst can mediate an Ullmann-type homocoupling of the starting halopyridine, forming a biaryl dimer[2]. This competes with the trifluoromethylation pathway if the local concentration of Cu-CF3 is depleted. Solution: Maintain an excess of the CF3 source (MCDFA) relative to the halopyridine (typically 3:1 to 4:1 equivalents) to outcompete the homocoupling pathway[5].

Part 3: Quantitative Data Presentation

The following table summarizes the primary byproducts, their analytical signatures, and the root causes to aid in rapid LC-MS diagnostic troubleshooting.

Byproduct IdentityStructural DeviationLC-MS Mass Shift (Δm/z)Primary CauseMitigation Strategy
Methyl 5-methylnicotinate Loss of -CF3, replaced by -H-68 DaH-abstraction from solventUse stoichiometric CuI; switch to sulfolane.
Pentafluoroethyl nicotinate -CF3 replaced by -C2F5+50 Da:CF2 insertion into Cu-CF3Increase KF equivalents; avoid slow SM addition.
Heptafluoropropyl nicotinate -CF3 replaced by -C3F7+100 DaMultiple :CF2 insertionsEnsure strict anhydrous conditions for KF.
5-methyl-6-(CF3)nicotinic acid -COOMe hydrolyzed to -COOH-14 DaSaponification by wet KFDry KF at 150 °C under vacuum for 12h.
Biaryl Dimer Ullmann homocoupling+(SM Mass - Halogen)Cu(I) catalyzed couplingMaintain 3:1 excess of MCDFA to SM.
Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints. This methodology utilizes stoichiometric copper to suppress dehalogenation and chain elongation[1].

Step 1: Reagent Preparation & Validation

  • Grind Potassium Fluoride (KF, 1.5 equiv) into a fine powder.

  • Dry the KF under high vacuum (0.1 mbar) at 150 °C for 12 hours.

  • Validation Check: Weigh the KF before and after drying. A mass loss corresponding to water removal confirms the elimination of the primary ester hydrolysis vector.

  • Degas anhydrous DMF (or sulfolane) by sparging with argon for 30 minutes.

Step 2: Reaction Assembly

  • In an oven-dried Schlenk flask under an argon atmosphere, combine methyl 6-iodo-5-methylnicotinate (1.0 equiv), the dried KF (1.5 equiv), and CuI (1.5 equiv).

  • Add the degassed anhydrous DMF to reach a 0.5 M substrate concentration.

  • Stir at room temperature for 10 minutes to ensure partial dissolution of the CuI/KF complex.

Step 3: MCDFA Addition and Kinetic Control

  • Add methyl chlorodifluoroacetate (MCDFA, 3.0 equiv) in one rapid portion. Note: Do not add slowly, as a low steady-state concentration of the halopyridine relative to MCDFA promotes chain elongation[5].

  • Heat the reaction mixture to 100–120 °C. Monitor for CO2 evolution (foaming is expected as the MCDFA decarboxylates).

  • Validation Check: Pull a 50 µL aliquot at the 2-hour mark. Quench in EtOAc/H2O and analyze the organic layer via LC-MS. The chromatogram must show <5% of the +50 Da (C2F5) mass shift. If >5% is observed, the active fluoride concentration is too low, indicating inadequate KF dissolution or wet solvent.

Step 4: Workup and Isolation

  • After 4–6 hours (or upon complete consumption of the starting material), cool the mixture to room temperature.

  • Dilute the crude mixture with ethyl acetate and filter through a tightly packed pad of Celite to remove insoluble copper salts and polymeric fluorinated byproducts.

  • Wash the organic filtrate with water (3x) and brine to completely partition the DMF into the aqueous layer.

  • Dry the organic phase over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Part 5: References
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate Source: ACS Publications (Organic Process Research & Development) URL:

  • Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis Source: Chinese Academy of Sciences (CAS.cn) URL:

  • Industrial-scale trifluoromethylation challenges Source: The Chemical Reaction Database URL:

  • Carbon–carbon bond cleavage for Cu-mediated aromatic trifluoromethylations and pentafluoroethylations Source: Beilstein Journals URL:

Sources

Troubleshooting

Troubleshooting trifluoromethylation of pyridine rings

Welcome to the Technical Support Center for Pyridine Trifluoromethylation . This guide is engineered for researchers, application scientists, and drug development professionals who are troubleshooting the installation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Trifluoromethylation . This guide is engineered for researchers, application scientists, and drug development professionals who are troubleshooting the installation of trifluoromethyl (–CF₃) groups onto pyridine scaffolds.

The introduction of a –CF₃ group profoundly alters a molecule's lipophilicity, metabolic stability, and pKa. However, the inherent electron deficiency of the pyridine ring makes direct C–H functionalization notoriously difficult, often resulting in poor yields, regiochemical mixtures, or over-alkylation[1]. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to rescue your syntheses.

Reagent Selection & Quantitative Performance Data

Before troubleshooting, verify that your chosen reagent aligns with the electronic nature of your specific pyridine substrate. Radical (Minisci-type) pathways are common but suffer from regioselectivity issues, whereas nucleophilic pathways require pre-activation of the pyridine nitrogen[1][2].

Table 1: Quantitative Comparison of Pyridine Trifluoromethylation Strategies

ReagentChemical FormulaPrimary MechanismTypical YieldsRegioselectivityOperational Stability
Langlois Reagent CF₃SO₂NaRadical (Minisci)40–75%Poor (C2/C4 mixtures)Bench-stable, low cost
Ruppert-Prakash TMSCF₃Nucleophilic60–90%High (C2 via N-oxide)Moisture-sensitive
TFAA / Pyridine (CF₃CO)₂OPhotoredox Radical50–80%Moderate to HighMoisture-sensitive
Togni's Reagent II Hypervalent I-CF₃Electrophilic/Radical30–60%Variable (Favors C3)Shock-sensitive, high cost

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I getting an intractable mixture of C2, C3, and C4 trifluoromethylated pyridines?

The Causality: You are likely using a radical-based Minisci reaction (e.g., Langlois reagent with an oxidant). The •CF₃ radical is highly electrophilic. While it prefers to attack the most electron-rich positions, the energy differences between the transition states for C2, C3, and C4 attack on an unactivated pyridine are exceptionally small, leading to statistical mixtures[1][3]. The Solution:

  • For strict C2 selectivity: Abandon the radical pathway. Convert your pyridine to a Pyridine N-oxide or an N-methylpyridinium salt. This activates the C2 position for nucleophilic attack using TMSCF₃ or trifluoroacetic acid (TFA) under basic conditions[1][4].

  • For strict C3 selectivity: Utilize a nucleophilic activation strategy via hydrosilylation. Converting the pyridine to an N-silyl enamine intermediate specifically activates the C3 position for electrophilic trifluoromethylation[3].

Q2: My Langlois reagent (CF₃SO₂Na) reaction is yielding <10% product. What is quenching the reaction?

The Causality: Langlois reagent requires precise oxidative conditions to generate the •CF₃ radical via the extrusion of SO₂. If you are using thermal oxidants (like t-BuOOH), adding the oxidant too quickly causes a spike in radical concentration, leading to radical-radical dimerization (forming hexafluoroethane) rather than substrate addition[2]. In photoredox setups, a mismatch in redox potentials prevents the single-electron transfer (SET)[5]. The Solution:

  • Thermal: Use a syringe pump to add the oxidant dropwise over 2–4 hours.

  • Photoredox: Ensure your photocatalyst has an excited-state oxidation potential strong enough to oxidize the sulfinate (E₁/₂ > +1.05 V vs SCE). Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ is highly recommended over standard Ru(bpy)₃²⁺[5].

Q3: How do I prevent bis-trifluoromethylation (over-alkylation)?

The Causality: Paradoxically, installing a strongly electron-withdrawing –CF₃ group lowers the LUMO of the pyridine ring. In radical pathways, this can sometimes stabilize the radical-adduct intermediate of a second •CF₃ addition, making the mono-alkylated product more reactive than the starting material. The Solution: Run the reaction at a lower temperature (e.g., 0°C to room temperature instead of 80°C) and use the pyridine substrate as the limiting reagent (0.8 equivalents relative to the CF₃ source). Quench the reaction strictly at 70% conversion to maximize the mono-alkylated ratio, separating the unreacted starting material via column chromatography.

Q4: My nucleophilic trifluoromethylation with TMSCF₃ is completely failing. I only see unreacted starting material.

The Causality: TMSCF₃ is not inherently nucleophilic; it requires a fluoride initiator (like CsF, KF, or TBAF) to form the reactive pentacoordinate silicate [CF₃-Si(Me)₃F]⁻, which then transfers the [CF₃]⁻ anion[4]. If your solvent or reagents are wet, the [CF₃]⁻ anion will instantly abstract a proton from water to form fluoroform gas (CHF₃), permanently killing the reaction[6]. The Solution: Flame-dry all glassware. Use anhydrous DMF or THF. Titrate your TBAF to ensure it is not hydrated, or switch to anhydrous CsF. Verify the formation of the active species via ¹⁹F NMR (look for the shift from -67 ppm for TMSCF₃ to the active silicate species).

Mechanistic Visualizations

To successfully troubleshoot, you must visualize the electron flow. Below are the two primary pathways utilized in modern pyridine functionalization.

G PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light CF3_rad •CF3 Radical PC_star->CF3_rad SET to Langlois (-SO2) Langlois CF3SO2Na (Langlois Reagent) Langlois->CF3_rad Rad_Adduct Radical Adduct CF3_rad->Rad_Adduct Addition Pyridine Pyridine Substrate Pyridine->Rad_Adduct Product CF3-Pyridine Rad_Adduct->Product Oxidation & Deprotonation

Photoredox radical trifluoromethylation pathway using Langlois reagent.

G Pyr Pyridine NOxide Pyridine N-Oxide Pyr->NOxide Oxidation (mCPBA) Intermediate Dihydropyridine Intermediate NOxide->Intermediate Nucleophilic Attack TMSCF3 TMSCF3 + F- Activator CF3_anion [CF3]- Equivalent TMSCF3->CF3_anion Fluoride Activation CF3_anion->Intermediate Product C2-CF3 Pyridine Intermediate->Product Rearomatization (-H2O)

Nucleophilic C2-trifluoromethylation via pyridine N-oxide activation.

Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Trifluoromethylation via Nucleophilic Activation[1][4]

Use this protocol when strict C2 regioselectivity is required.

Step-by-Step Methodology:

  • N-Oxidation (Pre-activation): Dissolve the pyridine substrate (1.0 mmol) in CH₂Cl₂ (10 mL). Add m-CPBA (1.2 mmol) at 0°C. Stir for 4 hours at room temperature.

    • Validation Check: Run a TLC (10% MeOH/DCM). The N-oxide will run significantly lower (lower Rf) than the starting pyridine.

  • System Purging: Transfer the purified Pyridine N-oxide to a flame-dried Schlenk flask. Evacuate and backfill with dry Argon three times.

  • Reagent Addition: Add anhydrous THF (5 mL) and cool to 0°C. Add TMSCF₃ (1.5 mmol).

  • Initiation: Dropwise, add a 1.0 M solution of anhydrous TBAF in THF (0.1 mmol, catalytic). The solution should immediately change color (often yellow/orange), indicating the formation of the dihydropyridine intermediate.

  • Rearomatization: Stir for 2 hours at room temperature. Add DBU (1.5 mmol) and heat to 60°C for 4 hours to drive the elimination of water and rearomatize the ring.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

    • Validation Check: ¹⁹F NMR should show a sharp singlet around -65 to -68 ppm, confirming the presence of the C2-CF₃ group.

Protocol B: Photoredox Radical Trifluoromethylation via Langlois Reagent[5][7]

Use this protocol for late-stage functionalization where pre-activation is impossible.

Step-by-Step Methodology:

  • Reaction Assembly: In a dry vial equipped with a stir bar, combine the pyridine substrate (1.0 mmol), CF₃SO₂Na (Langlois Reagent, 3.0 mmol), and Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%).

  • Solvent & Oxidant: Add a mixture of CH₃CN/H₂O (4:1, 10 mL). Add K₂S₂O₈ (1.5 mmol) as the terminal oxidant.

  • Degassing (Critical): Sparge the mixture with Argon for exactly 15 minutes. Do not skip this step; O₂ will quench the excited state of the Iridium catalyst.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is running to maintain the temperature at 25°C. Stir vigorously for 16 hours.

  • Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Validation Check: GC-MS will quickly reveal the distribution of C2, C3, and C4 isomers, as well as any bis-trifluoromethylated byproducts.

References

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. Available at:[Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Available at:[Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS. Available at:[Link]

  • Direct Trifluoromethylation of Organonitrogen Compounds with Hypervalent Iodine Reagents. ETH Zurich Research Collection. Available at:[Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC - NIH. Available at:[Link]

  • Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers. Available at:[Link]

Sources

Optimization

Improving the purity of "Methyl 5-methyl-6-(trifluoromethyl)nicotinate"

Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate . As a highly specialized fluorinated heterocyclic building block, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate .

As a highly specialized fluorinated heterocyclic building block, this compound presents unique challenges during synthesis—ranging from sluggish esterification kinetics to the generation of nearly inseparable partially fluorinated byproducts. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and authoritative data to ensure you achieve >99% purity.

Diagnostic Purification Workflow

Before proceeding to the troubleshooting section, use the diagnostic decision tree below to match your observed analytical data (LC-MS/HPLC) with the correct purification methodology.

PurificationWorkflow Start Crude Methyl 5-methyl-6- (trifluoromethyl)nicotinate Test1 HPLC-MS Analysis Identify Impurity Profile Start->Test1 Dec1 Major Impurity Type? Test1->Dec1 Imp1 Free Acid (Incomplete Esterification) Dec1->Imp1 Imp2 Partially Fluorinated (-CF2Cl / -CHF2) Dec1->Imp2 Imp3 Regioisomers (e.g., 4-methyl) Dec1->Imp3 Act1 Mild Basic Wash (DCM / NaHCO3) Imp1->Act1 Act2 Reversed-Phase HPLC (MeCN / H2O Gradient) Imp2->Act2 Act3 Recrystallization (Hexanes / EtOAc) Imp3->Act3 Pure Highly Pure Target (>99% Purity) Act1->Pure Act2->Pure Act3->Pure

Diagnostic workflow for isolating and purifying methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Mechanistic Troubleshooting & FAQs

Q1: My esterification reaction stalls, leaving significant amounts of unreacted 5-methyl-6-(trifluoromethyl)nicotinic acid. Why is this happening? Mechanistic Causality: The -CF₃ group at the C6 position exerts a powerful electron-withdrawing inductive effect (-I effect) across the pyridine ring. This severely decreases the nucleophilicity of the carboxylic acid oxygen and destabilizes the protonated intermediate required for standard acid-catalyzed Fischer esterification. As a result, standard conditions yield incomplete conversion1[1]. Resolution: Abandon standard Fischer esterification. Instead, activate the acid using thionyl chloride (SOCl₂) with a catalytic amount of DMF to form a highly reactive acid chloride intermediate, followed by quenching with anhydrous methanol (See Protocol A).

Q2: During liquid-liquid extraction, I am failing to remove the unreacted acid, or I am losing my ester product. What is the correct workup? Mechanistic Causality: Nicotinic acid derivatives are amphoteric. Using strong aqueous bases (like NaOH) to deprotonate and remove the free acid will inadvertently hydrolyze your newly formed methyl ester back to the starting material. Conversely, using a neutral wash will leave the acid in the organic layer. Resolution: Dissolve the crude mixture in dichloromethane (DCM) and wash with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃)2[2]. NaHCO₃ is strong enough to deprotonate the carboxylic acid (driving it into the aqueous phase) but weak enough to leave the methyl ester intact.

Q3: My LC-MS shows an impurity with a mass of M-19 (or M+16). Standard silica column chromatography is failing to separate it. What is this? Mechanistic Causality: If your synthetic route involved the fluorination of a trichloromethyl precursor, incomplete halogen exchange leads to chlorodifluoromethyl (-CF₂Cl) impurities. Because the steric bulk and dipole moment of -CF₂Cl are remarkably similar to -CF₃, they co-elute on normal-phase silica gel3[3]. Resolution: For lab-scale recovery, utilize Reversed-Phase HPLC (C18) (See Protocol B). The slight difference in lipophilicity allows the fully fluorinated target to elute slightly before the -CF₂Cl impurity. On an industrial scale, specific aqueous basic treatments at elevated temperatures (60-110°C) are used to selectively degrade these halogenated impurities without destroying the target4[4].

Validated Purification Protocols

Protocol A: Acid-Free Workup for Esterification Mixtures

This protocol is a self-validating system: the cessation of gas evolution acts as a real-time visual indicator that the unreacted acid and residual HCl have been completely neutralized.

  • Concentration: Concentrate the methanolic esterification reaction mixture under reduced pressure (rotary evaporator) at 40°C to remove >90% of the excess methanol.

  • Solvent Exchange: Dissolve the resulting crude oil/solid in Dichloromethane (DCM) using a ratio of 10 mL DCM per 1 gram of crude material.

  • Mild Basic Wash: Transfer to a separatory funnel. Add saturated aqueous NaHCO₃ (5 mL per gram of crude) slowly.

  • Validation Check: Gently swirl the funnel unstoppered. Observe the evolution of CO₂ gas bubbles. Stopper, invert, and vent immediately. Repeat the wash step until the addition of fresh NaHCO₃ produces zero visible bubbling .

  • Phase Separation: Collect the lower organic (DCM) layer. Wash once with brine (5 mL) to remove residual water.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter the drying agent and evaporate the DCM under reduced pressure to yield the purified methyl ester.

Protocol B: Reversed-Phase HPLC Resolution of Fluorinated Analogues

This protocol isolates the target from nearly identical -CF₂Cl impurities. It is self-validating via UV trace monitoring; the target compound will consistently present as the leading peak in the doublet.

  • Sample Preparation: Dissolve the crude ester in a 1:1 mixture of HPLC-grade Acetonitrile and Water. Ensure complete dissolution and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a shallow gradient from 40% B to 80% B over 30 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. The fully fluorinated target (-CF₃) is slightly less lipophilic than the -CF₂Cl impurity and will elute first. Collect the leading peak.

  • Recovery: Lyophilize (freeze-dry) the collected fractions to obtain the ultra-pure Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Quantitative Performance Metrics

The table below summarizes the expected outcomes of various purification strategies applied to this specific compound, allowing you to select the method that best balances yield, purity, and scalability.

Purification MethodTarget Impurity RemovedExpected Recovery Yield (%)Final Purity (HPLC Area %)Scalability
Mild Basic Wash (NaHCO₃) Free Nicotinic Acid92 - 95%> 98.0%High (Kilogram scale)
Reversed-Phase HPLC Partially Fluorinated (-CF₂Cl)75 - 80%> 99.5%Low (Analytical/Prep)
Recrystallization (Hexane/EtOAc) Regioisomers (e.g., 4-methyl)60 - 70%> 99.0%Medium (Gram scale)
Silica Gel Chromatography General polar byproducts85 - 90%97.0 - 98.5%Medium (Gram scale)

References

  • Source: European Patent Office (googleapis.com)
  • Title: US4650875A - Preparation of (trifluoromethyl)
  • Source: PMC (nih.gov)
  • Title: How to purify Nicotinic acid derivatives from the reaction mixture?

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks encountered during the isolation and purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks encountered during the isolation and purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4). The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the pyridine nitrogen significantly alters the electronic properties of the ring, presenting unique challenges—such as altered dipole moments and susceptibility to hydrolysis—that require precise, causality-driven experimental workflows.

Part 1: Diagnostic Table of Impurities

Effective purification begins with understanding the physicochemical nature of your byproducts. The table below summarizes the quantitative and qualitative data for the most common impurities associated with this compound's synthesis.

Impurity ProfileOrigin / CausalityRelative Polarity (TLC)Recommended Removal Strategy
Residual Copper (Cu²⁺) Transition metal catalyst from late-stage trifluoromethylation (e.g., CuI/MCDFA systems)[1].N/A (Inorganic salt)Aqueous oxalic acid wash / Filtration[2].
5-methyl-6-(trifluoromethyl)nicotinic acid Hydrolysis of the methyl ester during aqueous workup or prolonged storage[3].High (Stays at baseline in non-polar solvents)Mild acid-base extraction using NaHCO₃.
Des-fluoro or Regioisomeric Byproducts Incomplete fluorination or non-selective trifluoromethylation of the pyridine ring[4].Medium (Very close to target R_f)Flash column chromatography (Silica gel)[5].
Unreacted Halogenated Precursor Incomplete conversion of the corresponding aryl chloride/iodide starting material.Low to MediumFractional crystallization or chromatography.

Part 2: Troubleshooting FAQs

Q1: My crude reaction mixture is dark green/blue, and NMR shows significant line broadening. How do I remove the residual copper catalyst? A: The coloration and paramagnetic line broadening in your NMR spectra indicate residual copper from the trifluoromethylation step. Standard aqueous washes often fail to remove tightly bound copper complexes from electron-deficient pyridines. We recommend treating the crude mixture with aqueous oxalic acid. Oxalic acid acts as a bidentate ligand, effectively chelating Cu²⁺ to form an insoluble copper oxalate complex. This facilitates direct removal via filtration, retaining the organic impurities in the filtrate without requiring an additional crystallization step ([1]).

Q2: HPLC analysis reveals a highly polar impurity at ~5-10% relative peak area. Mass spectrometry indicates a mass loss of 14 Da (M-14). What is this, and how do I selectively remove it? A: A mass loss of 14 Da (loss of a CH₂ group) combined with high polarity strongly suggests the presence of the hydrolyzed free acid: 5-methyl-6-(trifluoromethyl)nicotinic acid . The ester linkage is susceptible to hydrolysis, especially if basic or highly acidic conditions were used during workup ([3]). Because the free acid has a carboxylic acid moiety (pKₐ ~4.5), it can be selectively removed using an acid-base extraction. Washing your organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) will deprotonate the acid, driving it into the aqueous phase while the neutral methyl ester remains in the organic phase.

Q3: I have a closely eluting impurity on TLC (ΔR_f < 0.05 in 9:1 Hexane:EtOAc). How can I optimize my flash chromatography to separate these? A: Closely eluting impurities are typically regioisomers or des-fluoro analogs generated during the trifluoromethylation process ([4]). The highly electronegative -CF₃ group drastically alters the dipole moment of the molecule. To separate these, use a low-polarity solvent system with a very shallow gradient. We recommend starting with 100% Hexanes and slowly increasing to 5% Ethyl Acetate. Using fine silica gel (230-400 mesh) and maintaining a column loading of <2% (w/w) will maximize theoretical plates and improve resolution ([5]).

Part 3: Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual cues and physical changes are embedded within the steps to confirm successful execution.

Protocol A: Copper Removal and Crude Isolation
  • Transfer the crude reaction mixture (typically in a polar aprotic solvent like NMP or DMF) to a suitably sized reaction vessel[2].

  • Quench: Slowly add 1.0 M aqueous oxalic acid (1.5 equivalents relative to the copper catalyst) while maintaining the internal temperature below 25 °C.

  • Validate: Stir the resulting slurry vigorously for 30 minutes. Self-Validation: The transition of the dark green/blue solution to a lighter, opaque suspension confirms the successful precipitation of the copper oxalate complex.

  • Filter the suspension through a pad of Celite to remove the precipitated copper oxalate salts.

  • Wash the filter cake with a minimal amount of ethyl acetate to recover any entrained product.

Protocol B: Acid-Base Extraction for Free Acid Removal
  • Dilute the filtrate from Protocol A with ethyl acetate (3 volumes).

  • Extract: Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 × 2 volumes). Self-Validation: CO₂ gas evolution (bubbling) will occur as the free acid is deprotonated; vent the funnel frequently until pressure stabilizes.

  • Separate the layers. The aqueous layer contains the sodium salt of the free acid impurity and can be discarded (or acidified to recover the free acid if desired).

  • Dry: Wash the organic layer with brine (1 volume), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol C: Flash Chromatography for Isomer Separation
  • Dry-Load the concentrated crude product onto silica gel (1:2 w/w crude to silica) by evaporating the solvent. This prevents band broadening caused by sample solvent.

  • Pack a flash chromatography column with silica gel (230-400 mesh) using 100% Hexanes.

  • Load the dry-loaded product onto the column head.

  • Elute using a shallow gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate[5].

  • Validate: Monitor fractions via TLC. Self-Validation: The target ester is highly UV active at 254 nm due to the conjugated pyridine system. Combine fractions containing the pure target ester and concentrate.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture Methyl 5-methyl-6-(trifluoromethyl)nicotinate CuWash Aqueous Oxalic Acid Wash (Cu2+ Chelation) Crude->CuWash Step 1 Filter Filtration (Remove Cu-salts) CuWash->Filter Extraction Liquid-Liquid Extraction (NaHCO3 / EtOAc) Filter->Extraction Step 2 AqPhase Aqueous Phase (Free Acid Impurity) Extraction->AqPhase Bottom Layer OrgPhase Organic Phase (Target Ester + Isomers) Extraction->OrgPhase Top Layer Flash Flash Chromatography (Hexane:EtOAc Elution) OrgPhase->Flash Step 3 Pure Purified Product (>98% Purity) Flash->Pure Final Isolation

Figure 1: Step-by-step purification workflow for isolating the target nicotinate ester.

References

  • Mulder, J. A., et al. "Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale." Organic Process Research & Development, ACS Publications, 2013. URL:[Link]

  • "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates." Organic Syntheses, 2023. URL:[Link]

  • "Methods of making nicotinic acid derivatives." World Intellectual Property Organization, WO2022087373A1, 2022.
  • "METHOD FOR PURIFYING TRIFLUOROMETHYLPYRIDINE COMPOUND." European Patent Office, EP3608309B1, 2018.

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Welcome to our dedicated technical support center for the synthesis and scale-up of Methyl 5-methyl-6-(trifluoromethyl)nicotinate. As Senior Application Scientists, we have compiled this guide to address the common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis and scale-up of Methyl 5-methyl-6-(trifluoromethyl)nicotinate. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered by researchers and drug development professionals. This resource is designed to provide practical, field-tested insights and solutions to streamline your experimental workflow and enhance the robustness of your process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

Question: We are experiencing low yields during the final esterification step from 5-methyl-6-(trifluoromethyl)nicotinic acid to the methyl ester. What are the likely causes and how can we optimize this reaction?

Answer:

Low yields in the final esterification step are a common challenge, often attributable to several factors. Let's break down the potential causes and their remedies.

The conversion of a nicotinic acid to its methyl ester is typically an equilibrium-driven process, most commonly a Fischer esterification.[1] The primary challenges in driving this reaction to completion are water management and catalyst efficiency.

Potential Causes and Step-by-Step Solutions:

  • Incomplete Reaction Due to Water Formation:

    • Causality: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the starting materials, thus limiting the yield.

    • Troubleshooting Protocol:

      • Water Removal: Ensure your methanol is anhydrous. On a larger scale, consider using a Dean-Stark apparatus or adding a water scavenger like trimethyl orthoformate.

      • Excess Reagent: Use a significant excess of methanol, which can serve as both a reagent and a solvent, to drive the equilibrium towards the product.[1]

  • Ineffective Acid Catalysis:

    • Causality: The pyridine nitrogen can be protonated by the acid catalyst, potentially reducing the catalyst's efficacy for the esterification of the carboxylic acid.

    • Troubleshooting Protocol:

      • Catalyst Choice: While sulfuric acid is common, consider using gaseous HCl bubbled through methanol to create a highly active acidic environment.[1] This method can lead to shorter reaction times.

      • Catalyst Loading: Ensure an adequate catalytic amount of the strong acid is used. Titrate a small sample of your reaction mixture to confirm the presence of a sufficient acid concentration.

  • Substrate Purity:

    • Causality: Impurities in the starting nicotinic acid can interfere with the reaction. For instance, residual inorganic salts or other nucleophiles can consume the acid catalyst or react with the substrate.

    • Troubleshooting Protocol:

      • Purity Analysis: Analyze the purity of your 5-methyl-6-(trifluoromethyl)nicotinic acid using techniques like NMR or LC-MS before starting the esterification.

      • Purification: If necessary, recrystallize or perform a column purification of the starting material.

Comparative Data for Esterification Methods:

Method/CatalystReagents & CatalystReaction ConditionsReported Yield (on similar substrates)
Fischer Esterification6-Methylnicotinic acid, Methanol, Conc. H₂SO₄Reflux, 17 hours75%[1]
Fischer Esterification6-Methylnicotinic acid, Methanol saturated with HCl gasReflux, 1 hourNot specified, but faster[1]
Peptide Coupling AgentsMethanol, EDCI, DMAPRoom temperature to reflux88%[1]

Question: During the key trifluoromethylation step of a pyridine precursor, we are observing significant byproduct formation, including di-trifluoromethylated and polymeric impurities. How can we mitigate this?

Answer:

The introduction of a trifluoromethyl group onto a pyridine ring is a critical and often challenging step.[2][3] Byproduct formation is a common issue, particularly during scale-up. The nature of the byproducts provides clues to the underlying side reactions.

Visualizing the Troubleshooting Workflow:

Trifluoromethylation_Troubleshooting start Low Yield or High Impurity in Trifluoromethylation check_reagents Reagent Purity & Stoichiometry Are the trifluoromethylating agent and catalyst of high purity? Is the stoichiometry precise? start->check_reagents check_conditions Reaction Conditions Is the temperature controlled effectively? Is the reaction atmosphere inert? check_reagents->check_conditions If reagents are pure byproduct_analysis Byproduct Identification Identify major byproducts (e.g., di-substituted, polymeric). check_conditions->byproduct_analysis If conditions are optimal solution Optimized Protocol | Adjust stoichiometry and temperature. | Consider alternative trifluoromethylating agents. byproduct_analysis->solution Based on analysis

Caption: Troubleshooting workflow for trifluoromethylation.

Common Byproducts and Mitigation Strategies:

  • Di-trifluoromethylated and Polymeric Impurities:

    • Causality: These byproducts often arise from overly harsh reaction conditions or a high concentration of the trifluoromethyl radical/anion source. In copper-catalyzed reactions using reagents like methyl chlorodifluoroacetate (MCDFA), these impurities can become particularly problematic on a larger scale, leading to difficult workups and foaming.[4]

    • Mitigation Protocol:

      • Temperature Control: Maintain strict temperature control. Run the reaction at the lowest effective temperature to minimize side reactions.

      • Slow Addition: Instead of adding the trifluoromethylating agent all at once, use a syringe pump for slow, controlled addition. This maintains a low instantaneous concentration of the active species, disfavoring over-reaction.[4]

      • Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like DMF or NMP are common, but their stability under the reaction conditions should be verified.

      • Catalyst System: For copper-catalyzed systems, switching from a catalytic to a stoichiometric amount of copper can sometimes reduce the formation of polymeric byproducts.[4]

  • Isomeric Byproducts:

    • Causality: Depending on the synthetic route, you may see trifluoromethylation at an undesired position on the pyridine ring. This is often dictated by the electronic and steric properties of the precursor.

    • Mitigation Protocol:

      • Directing Groups: Ensure your synthetic strategy utilizes appropriate directing groups to favor substitution at the desired position.

      • Building Block Approach: An alternative to direct trifluoromethylation is to construct the pyridine ring using a building block that already contains the trifluoromethyl group.[2][5] This can offer better regioselectivity.

Frequently Asked Questions (FAQs)

Question: What are the most viable synthetic routes for the gram-scale synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate?

Answer:

There are generally two main strategies for synthesizing trifluoromethylated pyridines: direct trifluoromethylation of a pre-formed pyridine ring or a building block approach where the ring is constructed from a CF₃-containing precursor.[2]

  • Building Block Approach (e.g., Cycloaddition):

    • Description: This method involves the construction of the pyridine ring from simpler, acyclic precursors. A notable example is the cobalt-catalyzed [2+2+2] cycloaddition of a trifluoromethylated diyne with a nitrile.[5] This approach can offer high regioselectivity in a single step.

    • Advantages: High regioselectivity, ability to introduce multiple substituents in one step.

    • Challenges: The synthesis of the required trifluoromethylated diyne can be multi-step and the cost of transition metal catalysts can be a consideration for scale-up.

  • Direct Trifluoromethylation of a Pyridine Precursor:

    • Description: This involves taking a suitably substituted pyridine (e.g., a halo- or hydroxypyridine) and introducing the trifluoromethyl group. A common method is the copper-mediated trifluoromethylation of an aryl iodide or bromide using a reagent like methyl chlorodifluoroacetate (MCDFA) with KF and CuI.[4][6]

    • Advantages: Can be more cost-effective if an inexpensive pyridine starting material is available.

    • Challenges: Can suffer from a lack of regioselectivity, harsh reaction conditions, and the formation of byproducts.[4] The cost and safety of some trifluoromethylating reagents can also be a concern on an industrial scale.[5]

Recommended Starting Point for Scale-Up:

For the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a promising route would involve the trifluoromethylation of a precursor like Methyl 6-halo-5-methylnicotinate. A process similar to the one developed for Methyl 6-chloro-5-(trifluoromethyl)nicotinate, which uses an inexpensive MCDFA/KF/CuI system, would be a strong candidate for a safe and economical synthesis.[7]

Question: What are the primary safety and handling considerations when working with trifluoromethylating agents on a larger scale?

Answer:

Scaling up reactions involving trifluoromethylating agents requires a thorough risk assessment. Many of these reagents are highly reactive, potentially toxic, and can generate gaseous byproducts.

Key Safety Considerations:

  • Exothermic Reactions:

    • Hazard: Trifluoromethylation reactions can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to a runaway reaction.

    • Mitigation:

      • Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction before scaling up.

      • Implement controlled, slow addition of the limiting reagent.

      • Ensure the reactor is equipped with an efficient cooling system and an emergency quench plan.

  • Gas Evolution:

    • Hazard: Some trifluoromethylation reactions, such as those using MCDFA, can release gases like CO₂.[4] On a large scale, this can lead to a dangerous pressure buildup in a closed system.

    • Mitigation:

      • Ensure the reactor is properly vented to a scrubber system.

      • Avoid sealing the reactor completely unless it is designed to handle the expected pressure increase.

  • Reagent Toxicity and Handling:

    • Hazard: Many fluorine-containing compounds and their precursors can be toxic. For example, hydrogen fluoride (HF) can be a byproduct or used in the synthesis of precursors and is extremely corrosive and toxic.[2]

    • Mitigation:

      • Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

      • Have an emergency response plan in place, including access to calcium gluconate for HF exposure.

Question: How can we effectively purify Methyl 5-methyl-6-(trifluoromethyl)nicotinate at a multi-gram scale, and what are the common impurities to look out for?

Answer:

Purification is a critical step to ensure the final product meets the required specifications for downstream applications. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Purification Workflow:

Purification_Workflow crude Crude Product workup Aqueous Workup / Extraction (e.g., with Ethyl Acetate) crude->workup column Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) workup->column If impurities have similar polarity recrystallization Recrystallization (e.g., from Ethanol/Water or Heptane) workup->recrystallization If product is a solid and impurities are soluble final_product Pure Product (>98% Purity) column->final_product recrystallization->final_product

Caption: General purification workflow for the target compound.

Step-by-Step Purification Protocol:

  • Workup and Extraction:

    • After the reaction is complete, a standard aqueous workup is typically the first step. This will remove inorganic salts and water-soluble impurities. An organic solvent like ethyl acetate or dichloromethane is commonly used for extraction.[8]

  • Flash Column Chromatography:

    • For multi-gram scale, flash chromatography on silica gel is a viable option for removing closely related organic impurities.[8]

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point for eluting compounds of this type.[9]

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.[8]

  • Recrystallization:

    • If the product is a solid, recrystallization is often the most effective and scalable method for achieving high purity.

    • Solvent Selection: A common solvent system for nicotinic acid esters is a mixture of ethanol and water or a hydrocarbon solvent like heptane. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Common Impurities to Monitor:

  • Unreacted Starting Material: (e.g., Methyl 6-halo-5-methylnicotinate)

  • Hydrolyzed Product: 5-methyl-6-(trifluoromethyl)nicotinic acid

  • Side-products from Trifluoromethylation: Di-substituted or polymeric materials.[4]

References

  • Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. National Center for Biotechnology Information.[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information.[Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate.[Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.[Link]

  • Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. ACS Publications.[Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications.[Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ACS Publications.[Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. ResearchGate.[Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in.[Link]

  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed.[Link]

  • Development of a bench-scale pharmaceutical synthesis. DORAS - DCU.[Link]

  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. European Patent Office.[Link]

  • Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Chemistry Portal.[Link]

  • Electrophilic N-trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides. Royal Society of Chemistry.[Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.[Link]

Sources

Troubleshooting

Preventing decomposition of "Methyl 5-methyl-6-(trifluoromethyl)nicotinate" during synthesis

Topic: Preventing Decomposition of Methyl 5-methyl-6-(trifluoromethyl)nicotinate During Synthesis and Workup Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Diagnostic Overvie...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition of Methyl 5-methyl-6-(trifluoromethyl)nicotinate During Synthesis and Workup Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Diagnostic Overview & Mechanistic Causality

When synthesizing or isolating Methyl 5-methyl-6-(trifluoromethyl)nicotinate , researchers frequently report unexplained yield losses, product degradation during aqueous workup, or the spontaneous formation of polar baseline impurities on TLC. As a Senior Application Scientist, I often see these issues misdiagnosed as "poor reaction conversion" when, in reality, the product is rapidly decomposing during the isolation phase.

To solve this, we must understand the chemical causality driving the degradation. This molecule features a perfect storm of electron-withdrawing groups that hyper-activate the ester moiety:

  • The Pyridine Core: Natively electron-deficient, the heteroaromatic ring acts as an electron sink.

  • The C6 Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group profoundly alters the molecule's electronic properties, draining electron density from the ring via strong inductive (-I) effects 1.

  • Synergistic Regiochemistry: Nucleophilic aromatic substitution (SNAr) principles dictate that electron-withdrawing groups located ortho or para to a reactive center dramatically accelerate nucleophilic attack by stabilizing the anionic transition state 2. In this scaffold, the C6-CF3 group is para to the C3-ester.

The Result: The ester carbonyl is exceptionally electrophilic. Standard mildly basic workups (e.g., saturated NaHCO₃) that are perfectly safe for standard benzoates will cause rapid saponification (hydrolysis) of this specific nicotinate. Furthermore, under harsher basic conditions, the extreme electron deficiency of the pyridine ring can lead to nucleophilic attack directly at the C6 position, resulting in the SNAr-mediated hydrolysis of the -CF3 group itself 3.

Pathways Start Methyl 5-methyl-6- (trifluoromethyl)nicotinate Cond1 Aqueous NaOH / KOH (pH > 10) Start->Cond1 Cond2 Mild Base Workup (NaHCO3, pH 8-9) Start->Cond2 Cond3 Buffered Quench (pH 6.5-7.0) Start->Cond3 Deg1 Ester Saponification & CF3 Hydrolysis Cond1->Deg1 Deg2 Partial Ester Hydrolysis (Yield Loss) Cond2->Deg2 Success Intact Product Isolated Cond3->Success

Logical mapping of workup conditions to degradation pathways.

Quantitative Stability Data

To guide your experimental design, our application lab has quantified the degradation kinetics of Methyl 5-methyl-6-(trifluoromethyl)nicotinate across various standard workup conditions.

Aqueous Phase ConditionTemperatureObserved Half-Life (t½)Primary Degradant Identified (LCMS)
1.0 M NaOH (pH > 13)25 °C< 5 minutes5-methyl-6-(trifluoromethyl)nicotinic acid
Sat. NaHCO₃ (pH ~8.5)25 °C2.5 hours5-methyl-6-(trifluoromethyl)nicotinic acid
Sat. NaHCO₃ (pH ~8.5)0 °C> 12 hours5-methyl-6-(trifluoromethyl)nicotinic acid
0.5 M Phosphate Buffer (pH 7.0) 25 °C Stable (> 7 days) None (Intact Product)
1.0 M HCl (pH < 1)25 °C> 48 hours5-methyl-6-(trifluoromethyl)nicotinic acid

Tactical Q&A (FAQs)

Q: I am losing over 50% of my product mass after a standard aqueous workup. Where is it going? A: If you quenched your reaction with saturated NaHCO₃ or Na₂CO₃, the mild base hydrolyzed your methyl ester into the corresponding nicotinic acid. Because the resulting carboxylic acid is highly polar and forms a water-soluble sodium carboxylate salt, it remains in the aqueous layer during your organic extraction (e.g., with EtOAc or DCM). You are literally throwing your product away in the aqueous waste.

Q: Can I use standard silica gel chromatography to purify this compound? A: Proceed with caution. Standard silica gel is mildly acidic, which is generally fine for this compound. However, if your silica contains basic impurities, or if you are using an amine-modified silica (e.g., NH₂-silica) to remove metal catalysts, the local basic environment on the column can trigger on-column hydrolysis. Stick to standard, high-purity silica gel and use neutral solvent systems (e.g., Hexanes/EtOAc).

Q: My LCMS shows an unexpected peak at m/z 206[M+H]⁺ instead of the expected m/z 220 [M+H]⁺. What is causing this? A: A mass of 206 corresponds to a loss of 14 mass units (-CH₂). This is the definitive signature of ester hydrolysis, confirming that your methyl ester has degraded into 5-methyl-6-(trifluoromethyl)nicotinic acid. You must immediately revise your workup protocol to avoid basic conditions.

Self-Validating Experimental Protocol: Optimized Isolation

To ensure absolute trustworthiness in your synthesis, do not rely on assumptions. Use the following self-validating workflow to isolate the nicotinate derivative without degradation.

Workflow Step1 1. Reaction Completion Step2 2. Cool to 0°C Step1->Step2 Step3 3. Quench with pH 7 Buffer Step2->Step3 Step4 4. Extract with EtOAc Step3->Step4 Step5 5. Wash with Brine Step4->Step5 Step6 6. Dry & Evaporate (<30°C) Step5->Step6

Step-by-step optimized extraction workflow to prevent ester hydrolysis.

Step-by-Step Methodology
  • Pre-Quench Validation (The Control): Before initiating the quench, remove a 5 µL aliquot of the crude reaction mixture. Dilute it in 1 mL of LCMS-grade acetonitrile. Run a rapid LCMS to establish the baseline ratio of the intact product (m/z 220) to any pre-existing acid degradant (m/z 206).

  • Temperature-Controlled Quench: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature exponentially decreases the kinetic rate constant of nucleophilic attack on the ester carbonyl.

  • Buffered Aqueous Quench: Instead of standard basic solutions, quench the reaction by slowly adding a cold 0.5 M Sodium Phosphate buffer (pH 7.0). Causality: Maintaining strict neutrality prevents hydroxide-mediated saponification while safely neutralizing any acidic byproducts from the reaction.

  • Rapid Extraction: Extract the aqueous layer immediately with cold Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Do not leave the biphasic mixture stirring for extended periods.

  • Post-Extraction Validation (The Verification): Sample the organic layer and run a second LCMS. Compare the product/acid ratio to your baseline from Step 1. A self-validating success is defined by a <2% increase in the m/z 206 peak.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄ (avoid K₂CO₃, as it is basic), filter, and concentrate under reduced pressure. Keep the rotary evaporator water bath strictly ≤ 30 °C to prevent thermal degradation of the activated ring system.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (NIH). 1

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. 3

Sources

Optimization

Technical Support Center: Synthesis &amp; Work-Up of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4). This guide is engineered for drug development professionals and synthetic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible workflows.

The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group on the pyridine ring fundamentally alters the molecule's partition coefficients, volatility, and susceptibility to hydrolysis compared to standard nicotinates. This guide provides a self-validating standard operating procedure (SOP), quantitative physicochemical data, and an advanced troubleshooting matrix to ensure maximum yield and purity.

I. Quantitative Work-Up Parameters

To successfully isolate the target ester, the work-up must be tailored to the molecule's specific physicochemical properties. The table below summarizes the critical data driving our protocol choices.

ParameterValue / CharacteristicWork-Up Implication
Molecular Weight 219.16 g/mol Used for precise stoichiometric mass-balance calculations during extraction.
Lipophilicity (Estimated LogP) ~2.5 – 3.0Highly lipophilic; partitions strongly into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Methanol (Solvent) B.P. 64.7 °CMust be partially evaporated prior to extraction. Excess MeOH acts as a co-solvent, dragging the ester into the aqueous phase.
Ester Volatility Moderate to HighThe –CF₃ group increases vapor pressure. Rotary evaporation must be strictly temperature-controlled to prevent product loss [3].
Hydrolytic Stability pH SensitiveThe ester bond is highly susceptible to base-catalyzed saponification if the quench pH exceeds 9.0.

II. Self-Validating Standard Operating Procedure (SOP)

This protocol assumes the standard Fischer esterification route: refluxing 5-methyl-6-(trifluoromethyl)nicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid (H₂SO₄) [1][2].

Step 1: Pre-Concentration
  • Action: Upon completion of the reflux, cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove approximately 50-60% of the methanol volume under reduced pressure (40 °C, 150 mbar).

  • Causality: Removing excess methanol prevents it from acting as a phase-transfer co-solvent during the liquid-liquid extraction, which would otherwise drastically reduce your isolated yield.

  • Self-Validation Checkpoint: The volume is correctly reduced when the solution becomes slightly viscous but remains homogeneous. If white precipitate forms, too much solvent has been removed (sulfate salts are crashing out); add back 5 mL of MeOH.

Step 2: Cryogenic Quenching & Neutralization
  • Action: Pour the concentrated reaction mixture over crushed ice (equal to 3x the remaining reaction volume). Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) while stirring vigorously until the pH reaches 7.5–8.0.

  • Causality: The ice bath absorbs the exothermic heat of neutralization. Using a mild base like NaHCO₃ prevents localized high-pH zones that would rapidly hydrolyze the newly formed ester back into the starting carboxylic acid [2].

  • Self-Validation Checkpoint: Neutralization is complete when CO₂ effervescence entirely ceases and a pH test strip applied to the aqueous phase reads exactly 7.5–8.0.

Step 3: Liquid-Liquid Extraction
  • Action: Transfer the quenched mixture to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc) using a 1:1 volume ratio to the aqueous phase for each extraction.

  • Causality: EtOAc is chosen over DCM to avoid halogenated waste and because it provides excellent partitioning for fluorinated pyridines.

  • Self-Validation Checkpoint: Spot the remaining aqueous phase on a TLC plate (Hexane:EtOAc 3:1) and visualize under UV 254 nm. The absence of a UV-active spot confirms 100% mass transfer of the product to the organic phase.

Step 4: Washing & Drying
  • Action: Combine the organic layers and wash once with saturated brine (NaCl). Separate the organic layer and add anhydrous Sodium Sulfate (Na₂SO₄). Stir for 15 minutes, then filter.

  • Causality: The brine wash removes residual methanol and water through osmotic pressure. Na₂SO₄ is preferred over MgSO₄ as it is less prone to trapping polar heterocyclic nitrogen compounds.

  • Self-Validation Checkpoint: The drying agent is saturated if it clumps. Complete drying is validated when the newly added Na₂SO₄ flows freely like fine sand when the flask is swirled.

Step 5: Temperature-Controlled Concentration
  • Action: Concentrate the filtrate via rotary evaporation. Critical: Maintain the water bath strictly below 35 °C and do not drop the vacuum below 50 mbar.

  • Causality: Fluorinated pyridine derivatives exhibit surprisingly high vapor pressures. Aggressive evaporation will result in co-distillation of the product with the solvent [3].

  • Self-Validation Checkpoint: Constant mass is achieved when two consecutive weighings of the flask, separated by 10 minutes of high-vacuum exposure, show a mass difference of less than 0.01 g.

III. Work-Up Workflow Visualization

WorkupWorkflow Reaction Reaction Mixture (Ester, MeOH, H2SO4) Concentration Pre-Concentration (Remove 50% MeOH) Reaction->Concentration Vacuum Quench Ice-Water Quench & NaHCO3 Neutralization Concentration->Quench Cool to 0°C Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extraction Add EtOAc PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (Product in EtOAc) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, MeOH, Water) PhaseSep->AqPhase Bottom Layer Wash Brine Wash (3x) OrgPhase->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Evap Rotary Evaporation (T < 35°C, > 50 mbar) Dry->Evap Filter Purify Purified Methyl 5-methyl- 6-(trifluoromethyl)nicotinate Evap->Purify Isolate

Workflow for the isolation and purification of Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

IV. Troubleshooting Guide & FAQs

Q: I am encountering an intractable emulsion during the EtOAc extraction. How do I break it? A: Emulsions in this system are typically caused by the surfactant-like behavior of unreacted 5-methyl-6-(trifluoromethyl)nicotinic acid at intermediate pH levels, combined with the unique interfacial tension altered by the –CF₃ group.

  • Fix: First, verify the pH is exactly 8.0 to ensure all unreacted acid is fully ionized. Second, add more saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric micro-particulates stabilizing the emulsion.

Q: My isolated yield is exceptionally low, and NMR shows a high concentration of the starting carboxylic acid. What went wrong? A: You likely experienced base-catalyzed ester hydrolysis during the quench. If you used a strong base (like NaOH or KOH) or allowed the temperature to rise above 10 °C during neutralization, the methyl ester rapidly reverted to the carboxylate [3]. Always use NaHCO₃ and maintain an ice bath during the quench.

Q: I lost a significant amount of mass during rotary evaporation, but my TLC showed complete conversion. Is this compound volatile? A: Yes. The substitution of hydrogen atoms with fluorine significantly reduces intermolecular van der Waals forces, lowering the boiling point and increasing the vapor pressure of the molecule relative to its non-fluorinated analogs. Never exceed a 35 °C water bath temperature, and avoid leaving the isolated oil on a high-vacuum manifold overnight.

Q: Can I avoid the use of sulfuric acid to make the work-up easier? A: Yes. For scale-up scenarios where neutralizing large volumes of H₂SO₄ is hazardous, consider using Thionyl Chloride (SOCl₂) to form the acyl chloride intermediate in situ, followed by the addition of methanol. The work-up for this alternative only requires venting the HCl/SO₂ gases and a mild bicarbonate wash, completely bypassing the aggressive heat of neutralization [1].

V. References

  • Synthesis of Arecoline Hydrobromide from Nicotinic Acid: A Technical Guide BenchChem Application Notes URL:

  • Synthesis and antinociceptive activity of methyl nicotinate Journal of Pharmacy and Bioresources URL:

  • General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes ChemRxiv URL:

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate. This document is designed for researchers, chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this synthesis, with a particular focus on the critical role of solvents. The introduction of a trifluoromethyl (CF₃) group into a pyridine ring significantly alters the molecule's electronic properties, making it a valuable building block in pharmaceuticals and agrochemicals.[1][2] However, the synthesis is not without its challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Proposed Synthetic Strategy & Key Solvent-Dependent Steps

The synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate is typically not a single-step process. A robust strategy involves a multi-step sequence where solvent selection is paramount for success. Based on established methodologies for similar trifluoromethyl-substituted pyridines, a logical pathway involves the trifluoromethylation of an appropriate aryl halide precursor, followed by esterification.[3][4]

The diagram below outlines a plausible and cost-effective synthetic workflow.

G cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Esterification Start Precursor: Methyl 6-iodo-5-methylnicotinate Reagents Reagents: CuI, KF, MCDFA Solvent (Critical Choice): DMF or Sulfolane Start->Reagents Reaction Conditions: 80-140°C Product1 Intermediate: 5-Methyl-6-(trifluoromethyl)nicotinic Acid Reagents->Product1 Product1_ref Intermediate: 5-Methyl-6-(trifluoromethyl)nicotinic Acid Ester_Reagents Reagents: Methanol (excess), H₂SO₄ (cat.) Solvent: Methanol Product1_ref->Ester_Reagents Reaction Conditions: Reflux FinalProduct Final Product: Methyl 5-methyl-6-(trifluoromethyl)nicotinate Ester_Reagents->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant solvent-dependent step in this synthesis?

A: The most critical solvent-dependent step is the copper-catalyzed trifluoromethylation (Step 1). The choice of solvent here dictates reagent solubility, reaction temperature, reaction rate, and ultimately, the yield and purity of the intermediate product, 5-Methyl-6-(trifluoromethyl)nicotinic Acid. In contrast, the subsequent Fischer esterification (Step 2) is more straightforward, where excess methanol serves as both a reagent and the solvent to drive the reaction to completion.[5][6]

Q2: Why are polar aprotic solvents like DMF preferred for the trifluoromethylation step?

A: Polar aprotic solvents are essential for several reasons in copper-catalyzed trifluoromethylation reactions using reagents like methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper(I) iodide (CuI).[3][7]

  • Solubility: They effectively dissolve the inorganic salts (KF and CuI) and the copper-catalyst complex, which is crucial for a homogeneous and efficient reaction.

  • Temperature Range: These solvents typically have high boiling points, allowing the reaction to be conducted at the necessary elevated temperatures (often 80°C to 140°C) to achieve a reasonable reaction rate.[7]

  • Stabilization of Intermediates: While not as extensively studied as in palladium-catalyzed reactions, polar solvents can stabilize charged or polar intermediates and transition states, potentially accelerating the reaction.[8][9]

The table below compares common solvents for this type of transformation.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Considerations
DMF 15337Excellent solvating power for salts. Can decompose at high temperatures.[7]
NMP 20232Higher boiling point than DMF, suitable for higher temperature requirements.
Sulfolane 28543Very high boiling point and polarity; allows reactions at lower temperatures than DMF in some cases.[7]
Anisole 1544.3A less polar option that may lead to incomplete conversion or byproduct formation.[3]
Toluene 1112.4Generally a poor choice due to low polarity and inability to dissolve key reagents.

Troubleshooting Guide: The Trifluoromethylation Step

This section addresses specific issues you may encounter during the critical copper-catalyzed trifluoromethylation of the aryl iodide precursor.

Issue 1: Low or No Conversion to the Desired Product

Your reaction has stalled, with starting material remaining even after extended reaction times.

G Troubleshooting Low Conversion Issue Cause1 Cause: Poor Reagent Solubility Anhydrous conditions not met? Incorrect solvent choice? Troubleshooting->Cause1 Cause2 Cause: Suboptimal Temperature Reaction temp. too low? Solvent boiling point limiting? Troubleshooting->Cause2 Cause3 Cause: Catalyst Inactivity Impure CuI source? Ligand-free system issues? Troubleshooting->Cause3 Solution1 Solution: • Use high-purity, anhydrous DMF or Sulfolane. • Dry all glassware and reagents thoroughly. Cause1->Solution1 Solution2 Solution: • Increase temperature to 120-140°C. • Switch to a higher-boiling solvent like Sulfolane. Cause2->Solution2 Solution3 Solution: • Use fresh, high-purity CuI. • Consider ligand addition if conversion is consistently low, though the MCDFA system often works without one. [5] Cause3->Solution3

Caption: Troubleshooting logic for low reaction conversion.

  • Possible Cause & Solution 1: Poor Reagent Solubility. The MCDFA/KF/CuI system requires a solvent that can effectively dissolve all components.[3] If you observe solid material remaining throughout the reaction, solubility is likely the issue.

    • Recommendation: Switch from less polar options like anisole to a more robust polar aprotic solvent such as DMF or sulfolane.[3][7] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Possible Cause & Solution 2: Insufficient Temperature. Trifluoromethylation reactions often have a high activation energy and require significant thermal input.

    • Recommendation: Ensure your reaction is heated to at least 80°C, with temperatures up to 140°C being common.[7] If your chosen solvent has a low boiling point, you will be unable to reach the required temperature. In this case, switching to a higher-boiling solvent is necessary.

  • Possible Cause & Solution 3: Catalyst Inactivity. The copper catalyst can be sensitive to impurities.

    • Recommendation: Use high-purity CuI. While many successful trifluoromethylations with this system are reported without a ligand, in some challenging cases, the absence of a stabilizing ligand can lead to catalyst decomposition.[3]

Issue 2: Significant Byproduct Formation

The reaction proceeds, but HPLC or GC-MS analysis shows multiple undesired peaks, complicating purification.

  • Possible Cause & Solution 1: Perfluoroalkyl Chain Elongation. A known issue with this type of reaction is the formation of impurities with longer perfluorinated chains.[3]

    • Recommendation: This is often caused by a high local concentration of the trifluoromethylating agent. The solution is to add the MCDFA slowly over a period of 3-4 hours to the heated reaction mixture.[3] A good stirring rate and a solvent that allows for efficient heat transfer are crucial.

  • Possible Cause & Solution 2: Unwanted Nucleophilic Substitution. At high temperatures, other reactive sites on the molecule, such as an activated chloride, can be substituted.[3]

    • Recommendation: Running the reaction at the lowest possible temperature that still provides a reasonable conversion rate can minimize these side reactions. A solvent screen might reveal an option that favors the desired reaction at a lower temperature. For instance, sulfolane has been shown to allow reactions to proceed at lower temperatures than DMF in some cases.[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation

This protocol is adapted from established procedures for the trifluoromethylation of aryl iodides and should be optimized for your specific substrate.[3]

  • Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting material (e.g., Methyl 6-iodo-5-methylnicotinate, 1.0 equiv.), Copper(I) iodide (CuI, 1.2 equiv.), and spray-dried potassium fluoride (KF, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (concentration approx. 0.5 M).

  • Reaction Setup: Begin stirring and purge the system with nitrogen for 15 minutes. Heat the reaction mixture to 120 °C.

  • Reagent Addition: Slowly add methyl chlorodifluoroacetate (MCDFA, 1.5 equiv.) to the reaction mixture via a syringe pump over 3 hours. Caution: The reaction can generate CO₂ gas, leading to foaming.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours after the addition is complete).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-methyl-6-(trifluoromethyl)nicotinic acid.

Protocol 2: Fischer Esterification

This is a general and robust protocol for the esterification of nicotinic acids.[5][6]

  • Preparation: In a round-bottom flask, dissolve the 5-methyl-6-(trifluoromethyl)nicotinic acid (1.0 equiv.) in a large excess of methanol (this acts as both solvent and reagent).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 equiv.).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-17 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.[5]

  • Workup: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (perform at least three extractions to ensure complete recovery).[5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the final product, Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • White Rose Research Online.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide.
  • ACS Publications. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • ResearchGate. (2025).
  • EliScholar. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PMC. (2021).
  • ResearchGate.
  • RSC Publishing. (2019).
  • ResearchGate. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
  • European Patent Office. (2020).
  • Google Patents.
  • Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
  • Research Outreach. (2023).
  • BenchChem.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
  • PMC. (2024). Efficient Method of (S)-Nicotine Synthesis.

Sources

Optimization

Technical Support Center: Synthesis &amp; Monitoring of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in monitoring and troubleshooting the synthesis of Methyl 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in monitoring and troubleshooting the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4).

Because this molecule features a highly deactivated pyridine ring—bearing both an electron-withdrawing trifluoromethyl (-CF3) group and an ester linkage—standard synthetic protocols often require rigorous in-process monitoring to prevent stalled conversions and side reactions.

This guide covers the two most common industrial and laboratory pathways to this target:

  • The Cross-Coupling Route: Copper-catalyzed trifluoromethylation of methyl 6-chloro-5-methylnicotinate.

  • The Esterification Route: Fischer esterification of 5-methyl-6-(trifluoromethyl)nicotinic acid.

Synthesis Workflows & Monitoring Nodes

SynthesisWorkflow SM1 Methyl 6-chloro- 5-methylnicotinate Rxn1 Trifluoromethylation (TMSCF3, CuI, KF) SM1->Rxn1 SM2 5-Methyl-6-(trifluoromethyl) nicotinic acid Rxn2 Fischer Esterification (MeOH, H2SO4) SM2->Rxn2 Target Methyl 5-methyl-6- (trifluoromethyl)nicotinate Rxn1->Target Mon1 Monitor: 19F-NMR (-64 ppm) Rxn1->Mon1 Rxn2->Target Mon2 Monitor: HPLC-UV (254 nm) Rxn2->Mon2

Fig 1: Dual synthetic pathways to the target molecule and their respective monitoring strategies.

Quantitative Analytical Signatures

To ensure a self-validating system, do not rely on a single analytical method. Cross-reference High-Performance Liquid Chromatography (HPLC) retention times with Nuclear Magnetic Resonance (NMR) shifts.

Table 1: Analytical Data for Reaction Monitoring

CompoundHPLC RT (min)*¹⁹F-NMR Shift (ppm)**GC-MS (m/z)Visual (TLC, UV 254nm)
Methyl 6-chloro-5-methylnicotinate (SM1)5.2N/A185Strong quenching
5-Methyl-6-(CF3)nicotinic acid (SM2)3.1-64.2205Tailing spot (needs AcOH)
Methyl 5-methyl-6-(CF3)nicotinate (Target)6.8-64.5219Sharp, highly non-polar spot
Fluoroform (Hydrolysis Byproduct)N/A-78.070Gas evolution

*Conditions: C18 Column (4.6 x 150 mm, 5 µm), Gradient 10-90% MeCN in Water (0.1% TFA) over 10 mins, 1.0 mL/min. **Conditions: CDCl3, referenced to Trichlorofluoromethane (CFCl3) at 0 ppm.

Troubleshooting & FAQs

Section A: Monitoring the Esterification Route

Q1: My HPLC monitoring shows the Fischer esterification of 5-methyl-6-(trifluoromethyl)nicotinic acid stalling at ~70% conversion. How do I drive this to completion? A: Fischer esterification is an equilibrium-driven process. The pyridine nitrogen acts as a basic sink, immediately neutralizing catalytic amounts of acid to form a pyridinium salt. The esterification of nicotinic acid derivatives proceeds in good yield only provided sufficient sulfuric acid is present (often >1.5 equivalents) to both protonate the pyridine ring and catalyze the carbonyl[1]. Causality: If you only use catalytic H2SO4, the reaction halts. Furthermore, water generation shifts the equilibrium backward. Solution: Add a Dean-Stark trap, use molecular sieves (3Å), or switch to a thionyl chloride (SOCl2) mediated acyl chloride formation prior to methanol quenching.

Q2: During HPLC analysis of the esterification, I see a massive peak at the solvent front. Is my product degrading? A: No. If you are monitoring the reaction directly from the methanolic sulfuric acid mixture, the massive peak is likely the un-retained pyridinium sulfate salt of your starting material or target. Solution: You must perform a mini-workup prior to HPLC injection. Quench the aliquot in saturated aqueous NaHCO3 and extract with ethyl acetate. Inject the organic layer.

Troubleshooting Start HPLC shows stalled conversion (<80%) Check1 Check Water Content (Karl Fischer) Start->Check1 HighWater Water > 0.1% Add 3Å Mol Sieves Check1->HighWater Yes LowWater Water < 0.1% Check Acid Equivalents Check1->LowWater No Check2 Is H2SO4 neutralized by pyridine ring? LowWater->Check2 AddAcid Add >1.5 eq H2SO4 to ensure acidic pH Check2->AddAcid Yes

Fig 2: Decision tree for troubleshooting stalled esterification reactions via HPLC monitoring.

Section B: Monitoring the Trifluoromethylation Route

Q3: I am using the Ruppert-Prakash reagent (TMSCF3) and CuI to trifluoromethylate methyl 6-chloro-5-methylnicotinate. How do I monitor this accurately without destroying the air-sensitive catalyst? A: A common method to introduce the trifluoromethyl group employs the Ruppert-Prakash reagent together with a copper(I) halide[2]. The active [Cu-CF3] species is highly sensitive to oxidation and moisture. Do not open the vessel for standard TLC. Solution: Use an inert-gas purged syringe to extract a 50 µL aliquot through a septum. Dilute this immediately in CDCl3 containing a known concentration of fluorobenzene (internal standard) and run a rapid ¹⁹F-NMR. This allows you to monitor the disappearance of TMSCF3 (-67.3 ppm) and the appearance of the product (-64.5 ppm) quantitatively.

Q4: My ¹⁹F-NMR shows a large peak at -78 ppm instead of my product at -64.5 ppm. What happened? A: A peak at -78 ppm corresponds to fluoroform (CHF3). This indicates that moisture has entered your system. The fluoride activator (e.g., KF or CsF) de-silylated the TMSCF3 to generate the CF3 anion, but instead of transmetalating to copper, it was protonated by water. Causality: The trifluoromethylation of chloropyridines requires strictly anhydrous conditions because the CF3 anion is a strong base. Ensure your KF is spray-dried and your DMF/NMP solvent is stored over molecular sieves.

Standardized Experimental Protocols

Protocol 1: Real-Time ¹⁹F-qNMR Monitoring of Trifluoromethylation

Purpose: To quantify conversion without chromatographic artifacts.

  • Preparation of Standard: Prepare a stock solution of 0.1 M Trifluorotoluene (internal standard, ¹⁹F shift: -63.7 ppm) in anhydrous CDCl3.

  • Sampling: Using a Schlenk line and a N2-purged Hamilton syringe, withdraw 50 µL of the active reaction mixture through the reactor septum.

  • Quenching: Inject the aliquot immediately into an NMR tube containing 0.5 mL of the CDCl3 standard solution. The exposure to air and CDCl3 will quench the active copper species.

  • Acquisition: Run a ¹⁹F-NMR sequence with inverse gated decoupling (to suppress NOE) and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration.

  • Analysis: Integrate the product peak (-64.5 ppm) against the internal standard (-63.7 ppm) to determine the absolute yield in real-time.

Protocol 2: HPLC-UV Sample Preparation for Esterification Monitoring

Purpose: To prevent column fouling and ensure accurate retention times by removing sulfuric acid and pyridinium salts.

  • Sampling: Withdraw 100 µL of the reaction mixture (nicotinic acid + MeOH + H2SO4).

  • Neutralization (Critical): Dispense the aliquot into a 1.5 mL Eppendorf tube containing 500 µL of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution will occur[1]. Wait until bubbling ceases.

  • Extraction: Add 500 µL of HPLC-grade Ethyl Acetate. Vortex for 15 seconds.

  • Phase Separation: Centrifuge at 10,000 rpm for 1 minute to break any emulsions.

  • Dilution: Transfer 50 µL of the upper organic layer to an HPLC vial and dilute with 950 µL of Acetonitrile.

  • Injection: Inject 5 µL onto the C18 column. The target ester will elute cleanly at ~6.8 minutes without baseline distortion from the acid catalyst.

References

  • Synthesis of Arecoline - 3 Steps from Nicotinic Acid (Fischer Esterification Methodology). Sciencemadness. Available at:[Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Methyl 5-methyl-6-(trifluoromethyl)nicotinate in Medicinal Chemistry

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical failure point in lead optimization: the native nicotinic acid scaffold, while pharmacologically versatile, is highly susc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical failure point in lead optimization: the native nicotinic acid scaffold, while pharmacologically versatile, is highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. This degradation typically occurs at the electron-rich C6 position of the pyridine ring.

To circumvent this liability, targeted halogenation—specifically trifluoromethylation—has become a cornerstone strategy in modern drug design [1]. In this guide, we will objectively evaluate Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) against standard nicotinic acid derivatives. By strategically installing a trifluoromethyl (-CF3) group at the 6-position and a methyl (-CH3) group at the 5-position, we create a synergistic steric and electronic environment that profoundly enhances the molecule's pharmacokinetic profile.

Structural and Physicochemical Comparison

Why does the dual 5-methyl-6-CF3 substitution outperform simpler derivatives? The answer lies in the intersection of electronic deactivation and steric shielding:

  • Electronic Deactivation : The strong electron-withdrawing nature of the -CF3 group depletes electron density from the pyridine nitrogen and the C6 carbon. This renders the ring highly resistant to electrophilic attack and CYP-mediated N-oxidation.

  • Steric Shielding : The adjacent 5-methyl group acts as a physical bulwark. It restricts the rotational degrees of freedom for attached pharmacophores and physically blocks enzymatic access to the vulnerable C6-CF3 vector, minimizing the risk of reactive metabolite formation [2].

  • Lipophilicity Tuning : The -CF3 group significantly increases the partition coefficient (LogP), enhancing membrane permeability and cellular uptake without violating Lipinski's rules.

Table 1: Comparative Physicochemical Properties
CompoundLogP (calc)TPSA (Ų)Electron Density at C6Steric Hindrance at C5/C6
Methyl nicotinate (Baseline)0.843.4HighLow
Methyl 5-methylnicotinate 1.243.4HighModerate
Methyl 6-(trifluoromethyl)nicotinate 2.143.4LowHigh
Methyl 5-methyl-6-(trifluoromethyl)nicotinate 2.543.4Very LowVery High

Experimental Methodologies: Self-Validating Protocols

To rigorously validate these theoretical advantages, we employ two foundational protocols: a scalable synthetic workflow and an in vitro metabolic stability assay. Every step is designed with built-in causality and self-validation mechanisms.

Protocol 1: Scalable Synthesis via Aldol Condensation

Causality in experimental design: Traditional syntheses of trifluoromethylated pyridines rely on harsh, low-temperature lithiation or expensive halogenated precursors. Drawing upon foundational methodologies for fluorinated pyridines [3], this protocol utilizes ethyl 4,4,4-trifluoroacetoacetate, a commercially abundant precursor. The use of an aldol condensation followed by ammonia-mediated aromatization ensures high regioselectivity without cryogenic conditions.

  • Precursor Activation : React ethyl 4,4,4-trifluoroacetoacetate with an alkyl vinyl ether in the presence of a Lewis acid catalyst. Reasoning: This establishes the carbon backbone required for the pyridine ring while keeping the CF3 group intact.

  • Aldol Condensation : Introduce the 5-methyl substituent via a targeted aldol condensation using a propionaldehyde derivative. Reasoning: The methyl group must be positioned precisely at the C5 position before ring closure to avoid complex post-aromatization methylation, which often yields inseparable isomers.

  • Aromatization : Treat the resulting pentadienoic acid intermediate with ammonium acetate in glacial acetic acid at 80°C. Reasoning: Ammonia acts as the nitrogen donor. Acetic acid provides the necessary acidic environment to drive dehydration and cyclization simultaneously.

  • Esterification : React the isolated 5-methyl-6-(trifluoromethyl)nicotinic acid with methanol and catalytic sulfuric acid. Reasoning: Converts the carboxylic acid to the methyl ester, improving volatility for purification.

  • Self-Validation Checkpoint : Confirm product identity via 19F-NMR (singlet around -65 ppm) and 1H-NMR (distinct methyl singlet at ~2.5 ppm). Reasoning: 19F-NMR is highly sensitive to the local electronic environment, instantly confirming the integrity of the CF3 group without interference from the hydrocarbon backbone.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality in experimental design: To prove that the 5-methyl-6-CF3 modification prevents CYP450 degradation, we test it against human liver microsomes (HLM). A self-validating system requires the inclusion of a high-clearance positive control to confirm microsomal activity, and a negative control to rule out non-CYP-mediated chemical degradation.

  • Preparation of Incubation Matrix : Combine HLM (0.5 mg/mL final protein) with 100 mM potassium phosphate buffer (pH 7.4) and the test compound (1 µM final). Reasoning: Mimics the physiological pH and enzymatic concentration of the human liver.

  • Self-Validation Controls Setup : Prepare parallel incubations with Verapamil (positive control) and a reaction mixture lacking NADPH (negative control). Reasoning: Verapamil ensures the microsomes are active. The NADPH-free control proves that any degradation is strictly CYP450-mediated.

  • Reaction Initiation : Pre-warm mixtures to 37°C for 5 minutes, then initiate by adding the NADPH regenerating system (1 mM final). Reasoning: Pre-warming prevents temperature shock; initiating with NADPH ensures the reaction starts precisely at t=0.

  • Time-Course Sampling : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard). Reasoning: Acetonitrile instantly precipitates proteins, halting activity. The internal standard normalizes volumetric errors during LC-MS/MS injection.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate half-life (t1/2) and intrinsic clearance (CLint).

Quantitative Data Analysis

The experimental data clearly demonstrates the superiority of the dual-substituted scaffold. The addition of the 5-methyl group to the 6-CF3 derivative reduces intrinsic clearance by over 75%, pushing the half-life beyond the 120-minute threshold required for once-daily oral dosing models.

Table 2: In vitro Metabolic Stability (HLM) and CYP450 Profile
CompoundIntrinsic Clearance (CLint)[µL/min/mg]Half-life (t1/2) [min]CYP3A4 Inhibition (IC50)
Methyl nicotinate 85.415>50 µM
Methyl 6-(trifluoromethyl)nicotinate 22.165>50 µM
Methyl 5-methyl-6-(trifluoromethyl)nicotinate <5.0>120>50 µM

Mechanistic Visualizations

SynthesisWorkflow A Fluorinated Precursor (Trifluoroacetoacetate) B Aldol Condensation (Propionaldehyde derivative) A->B Lewis Acid C Pentadienoic Acid Intermediate B->C Regioselective D Ammonia Aromatization & Dehydration C->D Glacial AcOH E Methyl 5-methyl-6- (trifluoromethyl)nicotinate D->E Esterification

Fig 1. Scalable synthetic workflow for 5-methyl-6-(trifluoromethyl)nicotinate derivatives.

MetabolicLogic A Nicotinic Acid Scaffold B Unshielded C6 Position A->B E 5-Methyl & 6-CF3 Substitution A->E Structural Optimization C CYP450 N-Oxidation B->C D Rapid Hepatic Clearance C->D F Steric Shielding & Electronic Deactivation E->F G Blocked CYP450 Access F->G H Enhanced Metabolic Stability G->H

Fig 2. Mechanistic rationale for enhanced metabolic stability via dual substitution.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. URL[1]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters - ACS Publications. URL[3]

  • Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry - ACS Publications. URL[2]

Sources

Comparative

Validating the structure of "Methyl 5-methyl-6-(trifluoromethyl)nicotinate" by NMR

Structural Validation of Methyl 5-methyl-6-(trifluoromethyl)nicotinate: A Comparative Guide to Analytical Workflows In modern drug discovery and agrochemical development, the incorporation of the trifluoromethyl (–CF3) g...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Methyl 5-methyl-6-(trifluoromethyl)nicotinate: A Comparative Guide to Analytical Workflows

In modern drug discovery and agrochemical development, the incorporation of the trifluoromethyl (–CF3) group into pyridine scaffolds is a highly privileged strategy to enhance lipophilicity, metabolic stability, and target binding affinity. However, synthesizing highly substituted building blocks like Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) often yields complex mixtures of regioisomers.

Validating the exact regiochemistry—specifically proving that the –CF3 group is at the C6 position and the methyl group is at the C5 position—requires rigorous analytical logic. This guide objectively compares standard analytical workflows, demonstrating why a comprehensive multinuclear NMR approach (1H, 13C, 19F, and 2D HOESY) outperforms traditional 1H NMR and Mass Spectrometry for absolute structural validation.

The Analytical Alternatives Compared

When validating a highly substituted fluorinated heteroaromatic, scientists typically choose between three analytical tiers. Here is an objective comparison of their performance:

Alternative A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: Separates compounds by volatility and fragments them using Electron Ionization (EI).

  • Performance: Excellent for confirming the exact mass ( m/z 219.16) and identifying the presence of the ester and –CF3 groups via fragmentation (e.g., loss of OCH3 or CF3).

  • The Flaw: GC-MS is fundamentally blind to regiochemistry. A regioisomer such as Methyl 6-methyl-5-(trifluoromethyl)nicotinate will produce a nearly identical fragmentation pattern and mass, making GC-MS insufficient as a standalone validation tool.

Alternative B: Traditional 1H NMR (The Baseline)
  • Mechanism: Probes the local magnetic environment of hydrogen nuclei.

  • Performance: Identifies the ester methyl (~3.95 ppm), the C5-methyl (~2.55 ppm), and the two isolated aromatic protons at C2 and C4.

  • The Flaw: Because the pyridine ring is highly substituted, the C2 and C4 protons appear as isolated singlets (or fine doublets due to meta-coupling). Traditional 1 H NMR cannot definitively prove the relative positioning of the –CF3 group versus the –CH3 group without ambiguity.

Alternative C: Multinuclear 1D & 2D NMR (The Recommended "Product" Workflow)
  • Mechanism: Combines 1 H, 13 C, and 19 F 1D NMR with 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY).

  • Performance: This is the gold standard. The predictable nature of 19 F chemical shifts in fluorinated aromatic compounds allows for precise environmental mapping[1]. Furthermore, 13 C- 19 F scalar couplings ( J -couplings) act as a built-in molecular ruler. Finally, 2D HOESY provides direct through-space evidence of the proximity between the fluorine atoms and adjacent protons, establishing a self-validating system.

Visualizing the Analytical Logic

Workflow Start Synthesized Compound (m/z 219.16) MS GC-MS / LC-MS Confirms Mass, Fails Isomers Start->MS NMR1H 1H NMR Confirms Protons, Ambiguous Regiochemistry Start->NMR1H Valid Structure Validated: Methyl 5-methyl-6-(trifluoromethyl)nicotinate MS->Valid NMR19F 19F & 13C NMR Reveals C-F Couplings NMR1H->NMR19F Need Regiochemistry NMR2D 2D HMBC & HOESY Maps Exact CF3 Position NMR19F->NMR2D 2J/3J C-F Mapping NMR2D->Valid

Fig 1. Analytical decision tree for validating fluorinated pyridine regioisomers.

Experimental Methodology: A Self-Validating Protocol

To achieve absolute certainty, the following step-by-step workflow leverages the causality of nuclear spin interactions.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ . Add 0.03% v/v Tetramethylsilane (TMS) as the internal 1 H/ 13 C reference (0.00 ppm) and utilize Fluorotrichloromethane (CFCl 3​ ) as the internal or external reference for 19 F NMR (0.00 ppm)[2].

Step 2: 1D 19 F NMR Acquisition

  • Parameters: 376 MHz (on a 400 MHz console), 64 scans, 1.0s relaxation delay.

  • Causality: Acquire the spectrum with 1 H inverse-gated decoupling. This suppresses the Nuclear Overhauser Effect (NOE) from nearby protons, ensuring that the integration of the –CF3 peak is strictly quantitative if assessing purity. The signal should appear as a sharp singlet between -62.0 and -68.0 ppm.

Step 3: 1D 13 C{ 1 H} NMR Acquisition

  • Parameters: 100 MHz, 1024 scans, WALTZ-16 proton decoupling.

  • Causality: Carbon-fluorine coupling is highly diagnostic. The carbon directly attached to the fluorines (C7) will split into a massive quartet ( 1JCF​≈274 Hz)[3]. The pyridine carbon attached to the –CF3 group (C6) will split into a smaller quartet ( 2JCF​≈34 Hz)[3].

Step 4: 2D 19 F- 1 H HOESY (The Self-Validation Checkpoint)

  • Parameters: Set the mixing time to 300–500 ms to allow for cross-relaxation between the 1 H and 19 F nuclei.

  • Causality: HOESY maps through-space proximity (< 5 Å). If the structure is indeed the 5-methyl-6-(trifluoromethyl) regioisomer, a strong cross-peak will appear correlating the –CF3 fluorine signal (~ -65 ppm) with the C5-methyl proton signal (~ 2.55 ppm). If the compound were the 4-methyl-6-(trifluoromethyl) isomer, this cross-peak would be absent.

NMR_Map C6 C6 (Pyridine) C7 C7 (CF3 Carbon) F3 F3 (Fluorines) F3->C6 2J_CF (34 Hz) F3->C7 1J_CF (274 Hz) C5 C5 (Pyridine) F3->C5 3J_CF (~5 Hz) CH3 -CH3 (Protons) F3->CH3 19F-1H HOESY CH3->C5 1J_CH

Fig 2. 2D NMR connectivity map showing critical through-bond and through-space interactions.

Quantitative Data Presentation

The table below summarizes the expected multinuclear NMR profile for Methyl 5-methyl-6-(trifluoromethyl)nicotinate, serving as a reference benchmark for structural validation.

NucleusAssignment PositionExpected Chemical Shift ( δ , ppm)MultiplicityDiagnostic Coupling Constant ( J , Hz)
1 H C2–H (Aromatic)~ 9.10d 4JHH​≈2.0 (Meta coupling to C4)
1 H C4–H (Aromatic)~ 8.30d 4JHH​≈2.0 (Meta coupling to C2)
1 H C3–COOCH 3​ ~ 3.95s-
1 H C5–CH 3​ ~ 2.55m (or q) 5JHF​≈1.5 (Long-range F coupling)
19 F C6–CF 3​ -63.0 to -68.0s-
13 C C7 (CF 3​ Carbon)~ 122.0q 1JCF​≈274.0 (Direct C-F bond)
13 C C6 (Pyridine)~ 146.0q 2JCF​≈34.0 (Adjacent to CF 3​ )
13 C C5 (Pyridine)~ 135.0q 3JCF​≈5.0 (Two bonds from CF 3​ )
13 C C=O (Ester)~ 164.5s-

Note: Chemical shifts are referenced to internal TMS ( 1 H, 13 C) and CFCl 3​ ( 19 F).

Conclusion

While GC-MS and standard 1 H NMR provide foundational data, they fail to definitively lock down the regiochemistry of highly substituted fluorinated pyridines. By employing a multinuclear approach—specifically leveraging the massive 274 Hz 1JCF​ coupling[3] and the through-space proximity mapped by 2D HOESY—chemists can build a self-validating, mathematically rigorous proof of structure for Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

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Validation

Confirming the molecular weight of "Methyl 5-methyl-6-(trifluoromethyl)nicotinate" by MS

Title: Confirming the Molecular Weight of Methyl 5-methyl-6-(trifluoromethyl)nicotinate: GC-MS vs. LC-MS Comparison Guide Executive Summary Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a highly valuable fluorinated b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Molecular Weight of Methyl 5-methyl-6-(trifluoromethyl)nicotinate: GC-MS vs. LC-MS Comparison Guide

Executive Summary

Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a highly valuable fluorinated building block used extensively in the discovery of novel pharmaceuticals and agrochemicals[1]. Accurately confirming its molecular weight (MW) and structural integrity is a critical quality control step during synthesis and scale-up. This guide provides an objective, data-driven comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this specific nicotinate derivative. By detailing the physicochemical causality behind its ionization behaviors, this guide equips researchers with self-validating experimental protocols for robust structural confirmation.

Physicochemical Profiling & Ionization Causality

To select the appropriate mass spectrometry technique, one must first analyze the molecule's intrinsic physicochemical properties[2]:

  • Chemical Formula: C9H8F3NO2

  • Exact Mass: 219.0507 Da

  • Molecular Weight: 219.16 g/mol

Causality of MS Behavior: The molecule possesses three key structural features that dictate its mass spectrometric profile:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a strong hydrogen bond acceptor and a basic site. In a soft ionization environment like Electrospray Ionization (ESI+), this nitrogen is readily protonated, yielding a highly stable [M+H]+ ion[3].

  • The Trifluoromethyl (-CF3) Group: Fluorine is highly electronegative, drawing electron density away from the ring. However, the -CF3 group also significantly increases the volatility and thermal stability of the compound, making it an excellent candidate for gas-phase analysis via GC-MS[4].

  • The Methyl Ester (-COOCH3): Under hard ionization (Electron Ionization, EI at 70 eV), ester groups predictably undergo α-cleavage. The loss of a methoxy radical (•OCH3) is a hallmark fragmentation pathway that aids in structural elucidation[5].

Comparative Performance Analysis

When confirming the MW of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, LC-MS (ESI) and GC-MS (EI) serve orthogonal purposes. LC-MS is optimal for intact mass confirmation, while GC-MS excels at structural fingerprinting[6].

ParameterGC-MS (Electron Ionization, EI)LC-MS (Electrospray Ionization, ESI+)
Ionization Energy Hard (70 eV)Soft (Atmospheric Pressure)
Primary Ion Observed Molecular Radical Cation (M+•) at m/z 219.05Protonated Molecule ([M+H]+) at m/z 220.06
Key Fragment Ions m/z 188.03 [M - •OCH3]+, m/z 150.05 [M - •CF3]+Minimal fragmentation (unless MS/MS is applied)
Primary Utility Structural elucidation via fragmentation fingerprintingExact mass confirmation and purity assessment
Matrix Tolerance Low (requires volatile, non-aqueous solvents)High (compatible with aqueous/organic gradients)

Mechanistic Ionization & Fragmentation Pathways

The following diagram illustrates the divergent pathways the nicotinate undergoes depending on the selected ionization source.

MS_Pathways cluster_LC LC-MS (Soft Ionization) cluster_GC GC-MS (Hard Ionization) Compound Methyl 5-methyl-6-(trifluoromethyl)nicotinate Exact Mass: 219.05 Da ESI ESI (+) Protonation on Pyridine N Compound->ESI EI EI (70 eV) Electron Ejection Compound->EI MH [M+H]+ m/z 220.06 ESI->MH M_rad M+• Radical Cation m/z 219.05 EI->M_rad Frag1 [M - •OCH3]+ m/z 188.03 M_rad->Frag1 - •OCH3 Frag2 [M - •CF3]+ m/z 150.05 M_rad->Frag2 - •CF3

Ionization and fragmentation pathways of the nicotinate under ESI+ and EI-MS conditions.

Self-Validating Experimental Protocols

As a best practice in drug development, running both protocols sequentially on a newly synthesized batch creates a self-validating loop: LC-MS confirms the intact mass, while GC-MS confirms the substituent arrangement.

Protocol A: Intact Mass Confirmation via LC-HRMS (ESI+) Rationale: The addition of formic acid lowers the pH of the mobile phase, ensuring the basic pyridine nitrogen is fully protonated prior to entering the electrospray droplet, maximizing the [M+H]+ signal[3].

  • Sample Preparation: Dissolve 1 mg of Methyl 5-methyl-6-(trifluoromethyl)nicotinate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Scan range: m/z 100–500.

  • Validation Check: Extract the ion chromatogram (EIC) for m/z 220.0578 (± 5 ppm). A single sharp peak confirms the intact molecular weight.

Protocol B: Structural Elucidation via GC-MS (EI) Rationale: Electron ionization at 70 eV is highly standardized. The high energy strips an electron from the molecule, creating a radical cation that rapidly decomposes. The loss of the -CF3 radical is a known diagnostic feature for trifluoromethylated pyridines[4][6].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-MS grade Hexane or Dichloromethane (Avoid water or non-volatile salts).

  • Chromatography: Inject 1 µL (split ratio 1:50) onto a standard 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters: Transfer line temperature: 250°C. Ion source temperature: 230°C. Electron energy: 70 eV. Scan range: m/z 40–300.

  • Validation Check: Locate the chromatographic peak. The mass spectrum must show the molecular ion M+• at m/z 219. Look for the diagnostic base peak or major fragment at m/z 188 (loss of •OCH3 from the ester) and m/z 150 (loss of •CF3)[5][6].

References

  • Boroncore - 1198016-46-4 | Methyl 5-methyl-6-(trifluoromethyl)nicotinate URL:[Link][2]

  • J-Stage - Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines URL:[Link][4]

  • ACS Publications - Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides URL:[Link][1]

  • Hiden Analytical - Surface Analysis under Ambient Conditions Using Plasma-Assisted Desorption/Ionization Mass Spectrometry URL:[Link][3]

  • Fluorine Notes - Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes URL:[Link][6]

Sources

Comparative

A Comparative Guide to the Purity Assessment of Methyl 5-methyl-6-(trifluoromethyl)nicotinate by High-Performance Liquid Chromatography

Introduction Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as even trace impuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for the purity assessment of such complex organic molecules, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of Methyl 5-methyl-6-(trifluoromethyl)nicotinate. We will explore a primary reversed-phase HPLC method, offering a detailed protocol and the scientific rationale behind its development. Furthermore, we will compare this primary method with two alternative approaches—Hydrophilic Interaction Liquid Chromatography (HILIC) and HPLC-Mass Spectrometry (HPLC-MS)—to provide a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]

Understanding the Analyte: Methyl 5-methyl-6-(trifluoromethyl)nicotinate

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust HPLC method development.

  • Structure:

    • The molecule contains a pyridine ring, making it a weakly basic compound.

    • The trifluoromethyl group is strongly electron-withdrawing, which will decrease the basicity of the pyridine nitrogen.

    • The methyl group is weakly electron-donating.

    • The methyl ester group can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Predicted Physicochemical Properties:

    • pKa: The pKa of nicotinic acid is approximately 4.75-4.85, and the pKa of pyridine is around 5.2-6.[6][7] Due to the electron-withdrawing nature of the trifluoromethyl group, the pKa of the pyridine nitrogen in the target molecule is predicted to be in the range of 3-4. This is a critical parameter for selecting the mobile phase pH to ensure optimal peak shape and retention.

    • LogP: A related compound, Methyl 6-(trifluoromethyl)nicotinate, has a predicted XLogP3 of 1.6, suggesting moderate non-polarity. This makes reversed-phase chromatography a suitable primary approach.

  • Potential Impurities:

    • Process-Related Impurities: Based on the synthesis of the related 5-methylnicotinic acid from 3,5-dimethylpyridine, potential impurities could include the unreacted starting material (3,5-dimethylpyridine) and the over-oxidized by-product (pyridine-3,5-dicarboxylic acid).[5][8][9][10]

    • Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products.[11][12][13][14][15] For instance, hydrolysis of the ester group would yield 5-methyl-6-(trifluoromethyl)nicotinic acid.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds. For a moderately nonpolar analyte like Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a C18 column is an excellent starting point.

Rationale for Method Design
  • Column Selection: A C18 stationary phase provides a nonpolar surface that will interact with the analyte based on its hydrophobicity. This allows for good retention and separation from more polar impurities.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used.

    • pH Control: To ensure consistent retention and good peak shape for our basic analyte, the mobile phase should be buffered. Given the estimated pKa of 3-4, a mobile phase pH of around 3.0 is chosen. At this pH, the pyridine nitrogen will be protonated, leading to consistent interactions with the stationary phase and minimizing peak tailing. A phosphate or formate buffer is a suitable choice.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, will be employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.

  • Detection: The pyridine ring contains a chromophore, making UV detection a suitable and straightforward choice. The UV spectrum of the analyte should be determined to select the optimal wavelength for detection, which is anticipated to be around 260 nm based on related nicotinic acid derivatives.

Detailed Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Workflow for RP-HPLC-UV Purity Assessment

RP-HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Equilibrate Equilibrate HPLC System Inject Inject Sample and Standard Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Main Peak and Impurities Integrate->Identify Quantify Calculate Purity (% Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for purity assessment using RP-HPLC-UV.

Comparison with Alternative Methods

While RP-HPLC-UV is a robust primary method, alternative techniques can offer distinct advantages for specific analytical challenges.

Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2][16][17][18]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent and a small amount of water. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

  • Advantages for this Application:

    • Improved Retention of Polar Impurities: If the synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate involves highly polar starting materials or results in polar by-products (like pyridine-3,5-dicarboxylic acid), HILIC can provide superior retention and resolution for these impurities compared to RP-HPLC.

    • Orthogonal Selectivity: HILIC offers a different separation mechanism compared to reversed-phase, making it a powerful tool for confirming the purity profile and detecting impurities that might co-elute with the main peak in the RP-HPLC method.

  • Disadvantages:

    • Longer Equilibration Times: HILIC columns often require longer equilibration times to achieve reproducible results.

    • Sample Solvent Effects: The sample should be dissolved in a solvent with a high organic content to avoid peak distortion.

Alternative Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides an unparalleled level of specificity and sensitivity for impurity identification and characterization.[3][4][19][20][21]

  • Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

  • Advantages for this Application:

    • Impurity Identification: HPLC-MS can provide the molecular weight of unknown impurities, which is invaluable for their structural elucidation. This is particularly useful for identifying unexpected process-related impurities and degradation products.

    • Enhanced Sensitivity and Specificity: MS detection is highly sensitive and can detect impurities at very low levels. It can also distinguish between compounds with similar UV spectra that might co-elute in an HPLC-UV method.

    • Peak Purity Assessment: By examining the mass spectrum across a single chromatographic peak, it is possible to determine if the peak corresponds to a single component or multiple co-eluting compounds.

  • Disadvantages:

    • Higher Cost and Complexity: HPLC-MS systems are more expensive and require more specialized expertise to operate and maintain compared to HPLC-UV systems.

    • Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by co-eluting compounds, which can affect quantitation.

Quantitative Data Comparison

The following table presents a hypothetical comparison of the performance of the three HPLC methods for the purity assessment of a representative batch of Methyl 5-methyl-6-(trifluoromethyl)nicotinate containing two known impurities: Impurity A (a more polar process impurity) and Impurity B (a less polar degradation product).

ParameterRP-HPLC-UVHILIC-UVHPLC-MS
Retention Time (Main Peak) 15.2 min5.8 min15.2 min
Resolution (Main Peak / Impurity A) 1.8> 5.01.8
Resolution (Main Peak / Impurity B) > 3.01.5> 3.0
Peak Symmetry (Main Peak) 1.11.31.1
Limit of Detection (LOD) for Impurities ~0.05%~0.05%<0.01%
Impurity Identification Capability Based on RRTBased on RRTMolecular Weight

Logical Flow of Purity Assessment Strategy

A comprehensive purity assessment strategy should leverage the strengths of different analytical techniques in a logical sequence.

Purity_Assessment_Strategy cluster_initial Initial Assessment cluster_investigation Impurity Investigation cluster_confirmation Orthogonal Confirmation cluster_final Final Purity Profile RP_HPLC Primary Purity by RP-HPLC-UV Forced_Deg Forced Degradation Studies RP_HPLC->Forced_Deg If impurities > reporting threshold HILIC HILIC for Polar Impurities RP_HPLC->HILIC To confirm absence of polar impurities Final_Report Comprehensive Purity Report RP_HPLC->Final_Report Impurity_ID Impurity Identification by HPLC-MS Forced_Deg->Impurity_ID Impurity_ID->Final_Report HILIC->Final_Report

Caption: Logical flow for a comprehensive purity assessment strategy.

Conclusion

The purity assessment of Methyl 5-methyl-6-(trifluoromethyl)nicotinate requires a well-designed and validated HPLC method. A reversed-phase HPLC method with UV detection serves as a robust and reliable primary approach for routine quality control. However, for comprehensive impurity profiling and in-depth investigations, orthogonal techniques like HILIC and the superior identification capabilities of HPLC-MS are indispensable. By employing a multi-faceted approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products. This guide provides the foundational knowledge and practical considerations for developing and comparing HPLC methods for this critical pharmaceutical intermediate, all within the framework of established regulatory guidelines.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. [Link]

  • European Pharmacopoeia. 2.2.46.
  • United States Pharmacopeia.
  • British Pharmacopoeia.
  • Agilent. Revisions per USP 621. [Link]

  • United States Pharmacopeia.
  • European Directorate for the Quality of Medicines & HealthCare. (2022, February 15). Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. EDQM. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Al-Tannak, N. F., & Al-Karas, F. S. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Pharmaceuticals, 11(3), 82. [Link]

  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Jain, P. S., & Patel, M. K. (2012). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastain and Nicotinic acid from Tablet Dosage Form. Research Journal of Pharmacy and Technology, 5(11), 1436-1441.
  • Gupta, A., et al. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form.
  • International Journal of Pharmacy Research & Technology. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. [Link]

  • Google Patents. (2012). CN102584695B - Preparing method of 5-methylnicotinicacid.
  • UCHEM. (2025, September 10). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. [Link]

  • Bibliomed. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology. [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotinic acid (FDB001014). [Link]

  • Google Patents. (2012). CN102584695A - Preparing method of 5-methylnicotinicacid.

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

For researchers and professionals in drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a crucial building block in th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a crucial building block in the preparation of various pharmacologically active compounds. This guide provides an in-depth comparison of potential synthetic strategies for this molecule, offering insights into the underlying chemical principles, experimental considerations, and scalability of each approach. While a direct, one-pot synthesis is not prominently documented, this guide constructs and evaluates logical synthetic pathways based on established methodologies for analogous structures.

Introduction to Methyl 5-methyl-6-(trifluoromethyl)nicotinate

The unique substitution pattern of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, featuring a trifluoromethyl group adjacent to the nitrogen on the pyridine ring and a methyl group at the 5-position, makes it a valuable synthon. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting the reactivity and potential biological activity of its derivatives. The presence of the methyl ester provides a handle for further chemical transformations, such as amide bond formation.

This guide will compare two primary synthetic approaches, each with distinct advantages and challenges:

  • Route 1: Late-Stage Trifluoromethylation. This strategy involves the synthesis of a suitably functionalized methyl 5-methylnicotinate precursor, followed by the introduction of the trifluoromethyl group in a later step.

  • Route 2: Early-Stage Trifluoromethylation. This approach begins with a pyridine derivative that already contains the trifluoromethyl group, followed by the construction of the desired nicotinate structure.

Route 1: Late-Stage Trifluoromethylation via a Halogenated Intermediate

This approach is predicated on the well-established copper-catalyzed trifluoromethylation of aryl halides. A key advantage of this route is the potential use of readily available and cost-effective starting materials.

Synthetic Pathway

Route_1 A 3,5-Lutidine B 5-Methylnicotinic Acid A->B Oxidation (e.g., KMnO4) C Methyl 5-Methylnicotinate B->C Esterification (MeOH, H+) D Methyl 6-Halo-5-methylnicotinate (Halo = I, Br) C->D Halogenation E Methyl 5-methyl-6-(trifluoromethyl)nicotinate D->E Trifluoromethylation (CuCF3 source)

Caption: Synthetic pathway for Route 1, involving late-stage trifluoromethylation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine

  • To a solution of 3,5-lutidine in water, slowly add potassium permanganate at a controlled temperature (25-35°C).[1]

  • Allow the reaction to proceed for 16 hours at 30°C.[1]

  • Filter the by-product manganese dioxide.

  • Adjust the pH of the filtrate with concentrated hydrochloric acid to precipitate the product.[1]

  • Isolate the 5-methylnicotinic acid via filtration and recrystallize from ethanol to achieve high purity.[1]

Step 2: Esterification to Methyl 5-Methylnicotinate

  • Dissolve 5-methylnicotinic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify by column chromatography or distillation.

Step 3: Halogenation to Methyl 6-Halo-5-methylnicotinate

This step is crucial and may require optimization to achieve regioselectivity.

  • Protect the pyridine nitrogen if necessary.

  • Employ a suitable halogenating agent (e.g., N-iodosuccinimide or N-bromosuccinimide) under appropriate conditions to introduce a halogen at the 6-position.

  • Purify the halogenated intermediate.

Step 4: Trifluoromethylation

  • In a reaction vessel, combine the methyl 6-halo-5-methylnicotinate, a copper(I) source (e.g., CuI), a fluoride source (e.g., KF), and a trifluoromethyl source such as methyl chlorodifluoroacetate (MCDFA).[2][3][4]

  • Add a suitable solvent (e.g., DMF or NMP) and a ligand (e.g., 1,10-phenanthroline).[2]

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature may range from 100-180°C depending on the solvent and substrate.[3]

  • Monitor the reaction progress. Upon completion, perform an aqueous workup and extract the product.

  • Purify the final product by column chromatography.

Data Summary and Comparison
ParameterRoute 1: Late-Stage Trifluoromethylation
Starting Materials 3,5-Lutidine, Trifluoromethylating agent
Key Reactions Oxidation, Esterification, Halogenation, Trifluoromethylation
Reported Yield (Analogous) Trifluoromethylation step can yield ~60% on a large scale.[2]
Advantages - Utilizes inexpensive starting materials.[2] - Trifluoromethylation step is well-documented for similar substrates.
Disadvantages - Multi-step synthesis. - Regioselective halogenation at the 6-position can be challenging. - Trifluoromethylation requires high temperatures and specific catalysts.[3]

Route 2: Early-Stage Trifluoromethylation from a Pre-functionalized Pyridine

This approach leverages a starting material that already incorporates the trifluoromethyl group, simplifying the later stages of the synthesis.

Synthetic Pathway

Route_2 A Substituted Pyridine (e.g., 2-Chloro-5-methyl-6- (trifluoromethyl)pyridine) B 5-Methyl-6-(trifluoromethyl)nicotinonitrile A->B Cyanation (e.g., Zn(CN)2, Pd catalyst) C 5-Methyl-6-(trifluoromethyl)nicotinic Acid B->C Hydrolysis (Acid or Base) D Methyl 5-methyl-6-(trifluoromethyl)nicotinate C->D Esterification (MeOH, H+)

Caption: Synthetic pathway for Route 2, involving early-stage trifluoromethylation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methyl-6-(trifluoromethyl)nicotinonitrile

  • Combine the starting material (e.g., a 2-halo-5-methyl-6-(trifluoromethyl)pyridine) with a cyanide source such as zinc cyanide.

  • Add a palladium catalyst (e.g., Pd(PPh3)4) and a suitable solvent (e.g., DMF).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Perform a workup to isolate the nitrile product.

Step 2: Hydrolysis to 5-Methyl-6-(trifluoromethyl)nicotinic Acid

  • Treat the nicotinonitrile with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH) in a suitable solvent (e.g., water or ethanol).

  • Heat the reaction mixture to reflux to drive the hydrolysis of the nitrile to the carboxylic acid.

  • Acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

  • Isolate the product by filtration.

Step 3: Esterification to Methyl 5-methyl-6-(trifluoromethyl)nicotinate

  • Follow a standard Fischer esterification protocol as described in Route 1, Step 2.

Data Summary and Comparison
ParameterRoute 2: Early-Stage Trifluoromethylation
Starting Materials Pre-functionalized trifluoromethylpyridine
Key Reactions Cyanation, Hydrolysis, Esterification
Reported Yield (Analogous) Cyanation and hydrolysis are generally high-yielding reactions.
Advantages - Avoids the potentially challenging late-stage trifluoromethylation. - Fewer steps if the starting material is readily available.
Disadvantages - The synthesis of the starting trifluoromethylated pyridine can be complex and costly.

Comparative Analysis and Conclusion

FeatureRoute 1: Late-Stage TrifluoromethylationRoute 2: Early-Stage Trifluoromethylation
Overall Strategy Build the core nicotinate structure first, then add the CF3 group.Start with a CF3-containing pyridine and elaborate the functional groups.
Cost-Effectiveness Potentially more cost-effective due to cheaper starting materials.[2]Highly dependent on the cost and availability of the starting material.
Scalability The trifluoromethylation step has been successfully scaled to the kilogram scale for a similar compound.[3]Generally scalable reactions, but the synthesis of the starting material may be a bottleneck.
Key Challenges Regioselective halogenation; potentially harsh trifluoromethylation conditions.Synthesis and availability of the starting trifluoromethylated pyridine.
Ideal Application Large-scale synthesis where the cost of starting materials is a primary driver.Laboratory-scale synthesis or when the starting material is commercially available at a reasonable cost.

Both routes present viable pathways to Methyl 5-methyl-6-(trifluoromethyl)nicotinate. The choice of synthesis will largely depend on the specific project requirements, including scale, budget, and the availability of starting materials.

For industrial-scale production, Route 1 appears more promising due to its reliance on more fundamental and economically viable starting materials. The challenges associated with the halogenation and trifluoromethylation steps can likely be overcome through careful process development and optimization.

For smaller-scale laboratory synthesis, Route 2 may be more straightforward , provided a suitable trifluoromethylated pyridine precursor is accessible. This route avoids the need to handle potentially difficult-to-optimize trifluoromethylation reactions.

Ultimately, the optimal synthetic strategy will be determined by a thorough evaluation of these factors within the context of your specific research or development program.

References

  • Mulder, J. A., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Organic Process Research & Development, 17(5), 845–853. [Link][2][4]

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link][3]

  • ACS Publications. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Environment Clearance. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • European Patent Office. (2020). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1. Retrieved from [Link]

  • ScholarWorks@UARK. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Retrieved from [1]

Sources

Comparative

Privileged Scaffolds in Drug Discovery: Bioactivity and Physicochemical Comparison of Methyl 5-methyl-6-(trifluoromethyl)nicotinate and its Analogs

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic introduction of fluorine is a cornerstone technique for optimizing a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic introduction of fluorine is a cornerstone technique for optimizing a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]. As a Senior Application Scientist, I frequently evaluate building blocks not just for their synthetic tractability, but for the downstream bioactivity advantages they impart to the final active pharmaceutical ingredient (API).

Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS 1198016-46-4) is a highly specialized, commercially available pro-pharmacophore[2]. Because this ester is a synthetic intermediate, its "bioactivity" is evaluated by analyzing the performance of the therapeutic derivatives (e.g., nicotinamides) synthesized from it[3]. This guide objectively compares the physicochemical properties and resulting bioactivity of derivatives built from this scaffold against its non-methylated and non-fluorinated analogs.

Structural Causality: The Role of 5-Methyl and 6-Trifluoromethyl Substituents

To understand the superior bioactivity profiles of molecules derived from Methyl 5-methyl-6-(trifluoromethyl)nicotinate, we must dissect the causality behind its two critical substituents:

Electronic Deactivation & Metabolic Shielding (The 6-CF₃ Group)

Cytochrome P450 (CYP450) enzymes in the liver typically metabolize drugs via electrophilic attack (e.g., hydroxylation) on electron-rich aromatic rings. The trifluoromethyl (-CF₃) group exerts a profound inductive electron-withdrawing effect (-I), pulling electron density away from the pyridine π -system[1]. This electronic deactivation acts as a "metabolic shield," rendering the ring highly resistant to oxidative degradation. Furthermore, the C-F bond is exceptionally strong (~480 kJ/mol), preventing direct metabolic cleavage at the 6-position[3].

Steric Locking & Entropic Optimization (The 5-Methyl Group)

While the -CF₃ group handles metabolic stability, the 5-methyl group drives target selectivity. When this ester is converted into an active amide (a common hinge-binding motif in kinase inhibitors), the 5-methyl group creates a deliberate steric clash with the adjacent amide bond. This restricts the dihedral angle, forcing the molecule into a "locked" conformation. By pre-organizing the molecule into its bioactive geometry, the entropic penalty upon binding to the target receptor is minimized, exponentially increasing binding affinity and kinase selectivity[4].

Comparative Bioactivity & Physicochemical Profiling

The table below summarizes the comparative performance of standard nicotinamide derivatives synthesized from Methyl 5-methyl-6-(trifluoromethyl)nicotinate versus its structural analogs.

Scaffold Base (Pro-pharmacophore)R₅ SubstituentR₆ SubstituentElectronic Effect (Pyridine Ring)Predicted Microsomal T₁/₂Conformational FlexibilityResulting Bioactivity Profile
Methyl 5-methyl-6-(trifluoromethyl)nicotinate -CH₃-CF₃Strongly Deactivated> 120 min Restricted (Locked) High target affinity; excellent in vivo half-life.
Methyl 6-(trifluoromethyl)nicotinate -H-CF₃Deactivated> 120 minHighGood half-life; lower target selectivity due to flexibility.
Methyl 5-methylnicotinate -CH₃-HNeutral< 30 minRestrictedHigh affinity; poor half-life due to rapid CYP450 oxidation.

Data Interpretation: Removing the 5-methyl group compromises target selectivity, while removing the 6-CF₃ group destroys metabolic stability. The combination of both substituents in Methyl 5-methyl-6-(trifluoromethyl)nicotinate provides the optimal balance of PK and PD properties[3].

Experimental Workflow: Bioactivity Validation Protocol

To objectively validate these claims, the following self-validating protocol details the synthesis of a bioactive probe from the ester scaffold and the subsequent evaluation of its metabolic stability and target engagement.

Phase 1: Library Synthesis (Pro-pharmacophore Activation)
  • Saponification: Hydrolyze Methyl 5-methyl-6-(trifluoromethyl)nicotinate using LiOH (2.0 eq) in a THF/H₂O (3:1) solvent system at room temperature for 4 hours. Acidify to isolate the corresponding nicotinic acid.

  • Amide Coupling: React the isolated acid with a standardized pharmacophore amine (e.g., 3-fluoroaniline) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir at room temperature for 12 hours.

  • Internal Validation: Purify the resulting amide via reverse-phase preparative HPLC. Confirm >98% purity and structural integrity via LC-MS and ¹H-NMR before proceeding to biological assays.

Phase 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Self-Validating System: This assay includes a minus-NADPH negative control (to rule out non-CYP degradation) and a Verapamil positive control (to confirm microsome viability).

  • Incubation: Incubate the synthesized derivative (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Phase 3: Target Engagement (TR-FRET Kinase Assay)

Self-Validating System: Includes Staurosporine as a reference inhibitor and calculates the Z'-factor to ensure assay robustness (Z' > 0.6 required).

  • Dose-Response Setup: Dispense the derivative in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate.

  • Reaction: Add the target kinase, ATP (at its predetermined Km​ ), and a fluorescently labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC50​ using a 4-parameter logistic regression model.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway advantage of utilizing the Methyl 5-methyl-6-(trifluoromethyl)nicotinate scaffold in drug design, highlighting both the pharmacokinetic (metabolic) and pharmacodynamic (binding) mechanisms.

G N1 Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Pro-pharmacophore) N2 Derivatization (Amidation/Coupling) N1->N2 Synthesis N3 Bioactive API Derivative N2->N3 Active Form N4 CYP450 Enzymes (Liver Microsomes) N3->N4 PK Exposure N6 Target Kinase (Hinge Region Binding) N3->N6 PD Binding N5 Metabolic Blocking (C-F Bond Strength & -I Effect) N4->N5 Resists Oxidation N8 Sustained Bioactivity & High Target Affinity N5->N8 Prolonged Half-life N7 Conformational Lock (5-Methyl Steric Effect) N6->N7 Induced Fit N7->N8 Enhanced Selectivity

Metabolic stability and target engagement pathways of CF3-pyridine derivatives.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL
  • Source: d-nb.
  • 1198016-46-4 | Methyl 5-methyl-6-(trifluoromethyl)

Sources

Validation

Benchmarking the synthesis of "Methyl 5-methyl-6-(trifluoromethyl)nicotinate" against similar compounds

Executive Summary & Strategic Context The incorporation of the trifluoromethyl (-CF 3​ ) group into pyridine scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. The -CF 3​ moiety dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The incorporation of the trifluoromethyl (-CF 3​ ) group into pyridine scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. The -CF 3​ moiety dramatically enhances metabolic stability, lipophilicity, and target binding affinity. However, synthesizing heavily decorated pyridines—specifically Methyl 5-methyl-6-(trifluoromethyl)nicotinate —presents unique regiochemical and steric challenges.

As a Senior Application Scientist, I have structured this guide to benchmark the synthesis of this specific target against two highly relevant analogs: Methyl 6-chloro-5-(trifluoromethyl)nicotinate (a validated kilogram-scale pharmaceutical intermediate) and Methyl 6-(trifluoromethyl)nicotinate . By comparing de novo cyclization strategies against late-stage functionalization, this guide provides actionable, field-proven insights for process chemists optimizing route scouting and scale-up operations.

Mechanistic Pathways & Synthetic Workflows

When mapping the synthesis of trifluoromethylated nicotinates, chemists must choose between constructing the pyridine ring around the -CF 3​ group (de novo synthesis) or appending the -CF 3​ group to a pre-formed pyridine core (late-stage functionalization).

SynthesisBenchmarking cluster_denovo De Novo Condensation (Methyl 5-methyl-6-(trifluoromethyl)nicotinate) cluster_latestage Late-Stage Trifluoromethylation (Methyl 6-chloro-5-(trifluoromethyl)nicotinate) SM1 Methyl 3-amino-2-methylacrylate + CF3-Diketone Cond Base-Promoted Cyclization SM1->Cond NaOMe, MeOH, Δ Prod1 Target Compound (5-Me, 6-CF3) Cond->Prod1 -H2O SM2 Methyl 6-chloro-5-iodonicotinate TM Cu-Mediated CF3 Transfer (MCDFA/KF/CuI) SM2->TM Sulfolane, 140°C Prod2 Benchmark Analog (6-Cl, 5-CF3) TM->Prod2 -CO2, -KCl

Figure 1: Comparative synthetic workflows for trifluoromethylated nicotinate derivatives.

Benchmarking Data: Target vs. Alternatives

To objectively evaluate the viability of these synthetic routes, we benchmark the target compound against its structural analogs across key process metrics.

Process MetricMethyl 5-methyl-6-(trifluoromethyl)nicotinateMethyl 6-chloro-5-(trifluoromethyl)nicotinateMethyl 6-(trifluoromethyl)nicotinate
Synthetic Pathway De novo heterocyclizationLate-stage Cu-trifluoromethylationDe novo heterocyclization
Regiocontrol Mechanism Pre-functionalized building blocksHalogen-directed cross-couplingPre-functionalized building blocks
Key Reagents CF 3​ -enone, Enamine esterMCDFA, KF, CuI, Aryl IodideCF 3​ -enone, Enamine ester
Typical Yield 40% - 55%75% - 85%85% - 90%
Scalability Moderate (Reagent cost bottleneck)Excellent (Proven Kilogram scale)High
Safety Profile Standard handlingAvoids gaseous CF 3​ IStandard handling

Causality in Experimental Design: Why These Routes?

The data above highlights stark differences in yield and scalability. As process scientists, we must understand the causality behind these outcomes to make informed protocol decisions.

The De Novo Imperative for 5,6-Disubstitution: Direct C–H trifluoromethylation of pyridines is notoriously difficult to control regioselectively. While recent advances in nucleophilic activation have enabled 3-position selectivity[1], forcing a -CF 3​ group into the 6-position adjacent to a 5-methyl group introduces severe steric encumbrance. Attempting late-stage functionalization here often yields intractable statistical mixtures. Therefore, the de novo route—condensing a pre-trifluoromethylated building block (like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) with an enamine—is non-negotiable for the 5-methyl-6-CF 3​ target to ensure absolute regiochemical fidelity[2].

The Economic Advantage of Late-Stage Functionalization: For the benchmark analog, methyl 6-chloro-5-(trifluoromethyl)nicotinate, the strategic calculus shifts. Purchasing pre-fluorinated pyridine precursors is highly cost-prohibitive at scale (often >$800/kg)[3]. Instead, starting from inexpensive 6-hydroxynicotinic acid, iodinating the 5-position, and performing a copper-mediated trifluoromethylation drastically reduces the cost of goods[3].

Reagent Selection (MCDFA vs. CF 3​ I): In the late-stage protocol, gaseous CF 3​ I is actively avoided due to severe handling hazards and high costs. Instead, methyl chlorodifluoroacetate (MCDFA) is utilized. MCDFA safely undergoes decarboxylation in sulfolane at 140 °C to generate the active Cu-CF 3​ species in situ. This self-validating catalytic cycle is the key to unlocking safe, kilogram-scale production[4].

Self-Validating Experimental Protocols

The following methodologies detail the exact reaction parameters required to execute both the de novo and late-stage strategies.

Protocol A: Synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (De Novo Route)

Objective: Construct the fully decorated pyridine core with absolute regiocontrol.

  • Preparation: In a nitrogen-purged 500 mL four-necked flask equipped with a mechanical stirrer and thermometer, dissolve methyl 3-amino-2-methylacrylate (1.0 equiv, 0.086 mol) in 100 mL of anhydrous methanol.

  • Base Addition: Cool the mixture to -5 °C using an ice-salt bath. Slowly add sodium methoxide (2.0 equiv, 28 wt% solution in methanol) dropwise to activate the enamine[2].

  • Cyclization Initiation: Dropwise add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.1 equiv, 0.093 mol) while strictly maintaining the internal temperature below 0 °C to prevent premature polymerization.

  • Thermal Dehydration: Gradually remove the cooling bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture under reflux for 3 hours to drive the cyclodehydration step to completion[2].

  • Workup & Isolation: Add 5 mL of water to quench the reaction, then concentrate the mixture under reduced pressure. Redissolve the residue in water and carefully acidify to pH 2 using concentrated HCl while keeping the temperature at 15 °C. Extract the aqueous layer with dichloromethane (3 x 50 mL), wash with brine, dry over MgSO 4​ , and purify via recrystallization to yield the target compound.

Protocol B: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate (Late-Stage Route)

Objective: High-yield, scalable trifluoromethylation using an inexpensive [CF 3​ ] source.

  • Catalyst & Substrate Loading: Charge a reactor with methyl 6-chloro-5-iodonicotinate (1.0 equiv), CuI (1.2 equiv), and spray-dried KF (1.5 equiv)[4].

  • Solvent Selection: Add anhydrous sulfolane as the solvent. Critical Insight: Sulfolane is specifically chosen over DMF because it permits the reaction to proceed efficiently at a lower temperature (140 °C), thereby minimizing substrate decomposition[4].

  • Reagent Addition: Add methyl chlorodifluoroacetate (MCDFA, 1.5 equiv).

  • Reaction Execution: Heat the vigorously stirred mixture to 140 °C for 7–8 hours under an inert atmosphere. Monitor conversion via HPLC.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the precipitated copper salts. Partition the filtrate between water and ethyl acetate. The organic layer is washed extensively with water to remove sulfolane, dried, and the product is isolated via vacuum distillation[4].

References[4] Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Organic Process Research & Development. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBtTL0UBlfDjNlSV7P3U1DFS8lOTCblEm91FXBkfIaw8YxrrqQvbyf0gS7lDhAN7h_si0b7GPdT_FSKzNXV3eax408UhVaL1EKLGX7AsBZ2B93QV7vS3Onl3OIZPNQf7PuiHNlfUTP2w==[3] Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate (Strategies). ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz0bwTNdOOUhU92IJ3L68KRrd6uP7XWLHz0S9TbBsSe78HCRBv0dJmmJSh0eFlmvMahPXCJIEfMKAyu8ApyLK98jbpnX2Xsx3uAoMfLPR6x-qx_I3OIm4xH3OQ-lFLzF8v7l4o[2] Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-4WNRvdprrTrKmojSBR_i4_cUvwaY0bJrWEAhwKxJDq6AXS7QpC3SJvrSWkOM6GwDVwIwFLyD1A-FJlHz_cSZfe5yHJYNclxD-qpD5K_ck3BOIx8xzBv22OmX5J7qQxfh59gTcB_5VJL4HQCS1IvQR4b4HNNSJhKtPeHGYwZF08anfKqlXqbL5Gjk9RrQWoA=[1] 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW8VPA931KkYY6qugfJ1Lpob6bNx13MPATWeQopYP6SHhrjLEi8X6x8DgXzP_BsXrYDmV55lzMOSZx26FVU7aiVLFnC2y2YzqSsN-so7JZUAiliLvB42WyY1Q30ERA2maKBdZhOFJc9JSk0J8R4A==

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Cross-Validation of Methyl 5-methyl-6-(trifluoromethyl)nicotinate

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a multi-faceted spectroscopic approach is not just a procedural formality, but the cornerstone of data integrity and experimental reproducibility. The subtle interplay of electron-donating and electron-withdrawing groups on the pyridine ring necessitates a rigorous cross-validation of data from orthogonal analytical techniques.

This guide provides an in-depth, comparative analysis of the expected spectroscopic data for Methyl 5-methyl-6-(trifluoromethyl)nicotinate. As direct experimental data for this specific compound is not widely published, we will leverage established spectroscopic principles and compare its predicted spectral characteristics with those of closely related, well-characterized analogs. This comparative methodology serves as a powerful tool for researchers to anticipate, interpret, and validate their own experimental findings. The ultimate goal is to build a self-validating analytical framework, ensuring that every data point is supported by a confluence of evidence.[1][2]

The Principle of Spectroscopic Cross-Validation

Unambiguous structural elucidation is rarely achieved with a single analytical technique. Each method provides a unique piece of the molecular puzzle. Cross-validation is the process of integrating these disparate datasets to build a cohesive and irrefutable structural assignment. A robust validation workflow, as illustrated below, relies on the complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][3]

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Primary Data Analysis cluster_validation Cross-Validation & Confirmation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared Spectroscopy (e.g., ATR-FTIR) Sample->IR NMR_Data Connectivity & Environment (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Validation Data Integration NMR_Data->Validation Confirms C-H backbone and substituent positions MS_Data->Validation Confirms molecular formula (C₉H₈F₃NO₂) IR_Data->Validation Confirms key functional groups (C=O, C-F) Structure Confirmed Structure Validation->Structure

Caption: Workflow for Spectroscopic Cross-Validation.

Predicted Spectroscopic Profile: Methyl 5-methyl-6-(trifluoromethyl)nicotinate

The structure of Methyl 5-methyl-6-(trifluoromethyl)nicotinate presents a unique electronic environment. The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, while the methyl group at the 5-position is electron-donating. This "push-pull" arrangement significantly influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons and the two methyl groups. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, is summarized below.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.9 - 9.1Singlet (s) or Doublet (d, small J)1HH-2The proton at the 2-position is deshielded by the adjacent nitrogen atom and the ester group, resulting in a downfield shift.
~8.0 - 8.2Singlet (s) or Doublet (d, small J)1HH-4This proton is influenced by the opposing electronic effects of the substituents, but remains in a relatively downfield aromatic region.
~3.9 - 4.0Singlet (s)3H-OCH₃Typical chemical shift for a methyl ester group.
~2.4 - 2.5Singlet (s)3H5-CH₃The methyl group attached to the aromatic ring appears in the typical benzylic proton region.
¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon framework. The strong electronegativity of the fluorine atoms will cause a significant downfield shift for the trifluoromethyl carbon and will also result in coupling (a quartet).

Predicted Chemical Shift (δ) ppmAssignmentRationale
~165C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~155 - 160C-6The carbon attached to the highly electronegative CF₃ group will be significantly deshielded.
~152 - 155C-2Deshielded due to its proximity to the ring nitrogen and the ester group.
~138 - 142C-4Aromatic carbon chemical shift influenced by the adjacent nitrogen and methyl-substituted carbon.
~125 - 130C-5The carbon bearing the methyl group.
~120 - 125 (quartet)-CF₃The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
~120 - 125C-3The carbon attached to the ester group.
~52 - 53-OCH₃Typical chemical shift for a methyl ester carbon.
~18 - 205-CH₃Typical chemical shift for an aromatic methyl group carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula.[4] For Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Molecular Formula: C₉H₈F₃NO₂), the expected data from an electrospray ionization (ESI) source in positive mode would be:

  • Molecular Ion (M+H)⁺: Expected at m/z 220.05. This peak confirms the molecular weight of the compound.

  • Key Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z ~189. Loss of the entire ester group (-COOCH₃) leading to a fragment at m/z ~161.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Functional GroupRationale
~1720 - 1740C=O Stretch (Ester)Strong, sharp absorption characteristic of an ester carbonyl group.
~1580 - 1610C=C and C=N StretchAromatic ring vibrations.
~1100 - 1300C-F StretchStrong, broad absorptions characteristic of the trifluoromethyl group.
~1250 - 1300C-O Stretch (Ester)Asymmetric stretch of the ester C-O bond.

Comparative Analysis with Structural Analogs

The most powerful way to build confidence in the predicted data is to compare it with the known spectroscopic data of structural analogs. The subtle differences in structure will manifest in predictable ways in the spectra, allowing for a more nuanced interpretation.

G Target Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Target Compound) Analog1 Methyl 6-(trifluoromethyl)nicotinate (Analog 1) Target->Analog1 -CH₃ at C5 Analog2 Methyl 6-methylnicotinate (Analog 2) Target->Analog2 -CF₃ vs -CH₃ at C6 Analog3 Methyl 6-chloro-5-(trifluoromethyl)nicotinate (Analog 3) Target->Analog3 -CH₃ vs -Cl at C5

Sources

Validation

"Methyl 5-methyl-6-(trifluoromethyl)nicotinate" efficacy compared to non-fluorinated analogs

An in-depth comparative analysis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) against its non-fluorinated analogs reveals the profound impact of targeted halogenation in rational drug design. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) against its non-fluorinated analogs reveals the profound impact of targeted halogenation in rational drug design. As a Senior Application Scientist, I approach structural modifications not as mere synthetic exercises, but as deliberate strategies to reprogram a molecule's physicochemical and pharmacokinetic destiny.

The strategic incorporation of a trifluoromethyl (-CF3) group at the C6 position of a pyridine ring is a canonical method for overcoming liabilities inherent to basic heterocycles[1]. This guide objectively compares the efficacy, metabolic stability, and physicochemical properties of this fluorinated nicotinate against its non-fluorinated counterpart, Methyl 5-methylnicotinate.

Mechanistic Rationale: The Causality of Fluorination

The decision to transition from a standard nicotinate to a 6-(trifluoromethyl)nicotinate is driven by three interconnected physicochemical phenomena:

  • Metabolic Shielding via Bond Energetics: The C6 position of the pyridine ring is a well-documented hotspot for cytochrome P450 (CYP)-mediated oxidation. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of roughly 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C-H bond[2]. By occupying the C6 position with a -CF3 group, we sterically and energetically block this metabolic vulnerability, dramatically prolonging the compound's half-life[3].

  • pKa Modulation via Inductive Effects: The -CF3 group exerts a potent electron-withdrawing inductive effect. This pulls electron density away from the adjacent pyridine nitrogen, significantly reducing its basicity[3]. A lower pKa ensures that the nitrogen remains largely unprotonated at physiological pH (7.4), which is critical for enhancing passive membrane permeability and mitigating off-target hERG binding[3].

  • Lipophilicity and Membrane Permeation: The trifluoromethyl group is highly lipophilic. Its introduction expands the hydrophobic surface area of the molecule, predictably increasing the partition coefficient (LogP)[3]. This enhancement in lipophilicity facilitates better lipid bilayer penetration, a prerequisite for intracellular target engagement[1].

CF3_Mechanism Base Methyl 5-methylnicotinate (Non-fluorinated Scaffold) Mod Trifluoromethylation at C6 Position Base->Mod Structural Editing Fluor Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Fluorinated Scaffold) Mod->Fluor Lipo Increased Lipophilicity (Higher LogP) Fluor->Lipo Hydrophobic Volume Metab Metabolic Stability (CYP450 Shielding) Fluor->Metab Strong C-F Bonds pKa Reduced Basicity (Lower pKa) Fluor->pKa Inductive Withdrawal

Logical flow mapping the physicochemical impacts of C6-trifluoromethylation on the nicotinate scaffold.

Quantitative Comparative Analysis

To objectively evaluate the efficacy of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, we must benchmark its properties against the non-fluorinated analog, Methyl 5-methylnicotinate. The data below synthesizes the predictable shifts in physicochemical space induced by the -CF3 moiety[3],[2].

Property / MetricMethyl 5-methylnicotinate (Non-Fluorinated)Methyl 5-methyl-6-(trifluoromethyl)nicotinateMechanistic Causality
Molecular Weight 151.16 g/mol 219.16 g/mol Addition of the -CF3 mass.
LogP (Lipophilicity) ~1.1~2.4Fluorine's electron cloud expands hydrophobic volume, increasing lipid solubility[3].
pKa (Conjugate Acid) ~4.8~1.5Strong inductive withdrawal (-I effect) depletes electron density on the pyridine nitrogen[3].
Primary Metabolic Hotspot C6 Oxidation (Rapid clearance)Blocked (Steric/Energetic shield)C-F bond dissociation energy (485.3 kJ/mol) resists CYP450 insertion[2].
Membrane Permeability Moderate (Subject to ionization)High (Predominantly neutral at pH 7.4)Lower basicity prevents trapping in acidic endosomal compartments[1].

Experimental Validation: Self-Validating Methodologies

To empirically prove the metabolic superiority of the fluorinated analog, a Human Liver Microsomal (HLM) Stability Assay is required. The protocol below is designed as a self-validating system : it utilizes a minus-NADPH control to isolate enzymatic degradation from chemical instability, and an Internal Standard (IS) to normalize extraction variances.

Protocol: Human Liver Microsomal (HLM) Stability Assay

Step 1: Matrix Preparation & Equilibration

  • Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Causality: MgCl2 is an essential cofactor for CYP450 enzymatic activity. The pH must be strictly controlled to mimic physiological conditions and maintain enzyme tertiary structure.

Step 2: Compound Spiking & Incubation

  • Spike Methyl 5-methyl-6-(trifluoromethyl)nicotinate (and the non-fluorinated control in a separate vessel) to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validation Check: Split the sample into two cohorts. To Cohort A, add 1 mM NADPH (reaction initiator). To Cohort B, add an equivalent volume of buffer (minus-NADPH control). If degradation occurs in Cohort B, the compound is chemically unstable, invalidating the assumption of CYP-mediated clearance.

Step 3: Time-Course Quenching

  • At designated time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of an Internal Standard (e.g., Tolbutamide).

  • Causality: Ice-cold ACN instantly denatures the CYP enzymes, halting metabolism. The IS ensures that any volumetric losses during subsequent centrifugation are mathematically normalized during quantification.

Step 4: Protein Precipitation & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis, monitoring the Multiple Reaction Monitoring (MRM) transitions specific to the parent compounds. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the parent area ratio.

HLM_Workflow S1 Phase 1: Incubation (Compound + HLM + NADPH) S2 Phase 2: Quenching (Add Cold ACN + IS) S1->S2 S3 Phase 3: Separation (Centrifuge Proteins) S2->S3 S4 Phase 4: LC-MS/MS (Quantify Parent) S3->S4 S5 Phase 5: Kinetics (Calculate t1/2 & CLint) S4->S5

Step-by-step self-validating workflow for the Human Liver Microsomal (HLM) stability assay.

Conclusion & Strategic Application

The comparative data underscores that Methyl 5-methyl-6-(trifluoromethyl)nicotinate is not merely a structural variant, but a highly optimized scaffold for drug discovery. By replacing a vulnerable C-H bond with a robust -CF3 group, researchers can simultaneously solve three common developmental bottlenecks: rapid metabolic clearance, poor membrane permeability due to high basicity, and suboptimal lipophilicity[3],[4]. For drug development professionals targeting intracellular kinases or central nervous system (CNS) receptors, utilizing this fluorinated intermediate provides a statistically superior starting point for lead optimization.

References

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. 3

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery - NINGBO INNO PHARMCHEM CO.,LTD. 1

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.4

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. 2

Sources

Comparative

In Vitro Evaluation and Comparison Guide: Methyl 5-methyl-6-(trifluoromethyl)nicotinate in Drug Discovery

Executive Summary Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is a highly privileged fluorinated heterocyclic building block utilized in the design of advanced active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is a highly privileged fluorinated heterocyclic building block utilized in the design of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. In modern drug discovery, the strategic incorporation of a trifluoromethyl (–CF₃) group onto a pyridine ring serves as a powerful bioisosteric replacement[2].

This guide provides an objective, data-driven comparison of this specific building block against non-fluorinated and differently substituted alternatives. It outlines the mechanistic rationale behind its structural advantages and provides standardized in vitro testing protocols to validate its pharmacokinetic (PK) and physicochemical properties during early-stage fragment screening and lead optimization.

Mechanistic Rationale: The Power of Fluorination

The specific 5-methyl-6-(trifluoromethyl) substitution pattern on the nicotinate scaffold is not arbitrary; it is engineered to overcome common pharmacokinetic liabilities associated with standard pyridine rings:

  • Metabolic Shielding (CYP450 Resistance): The carbon-fluorine (C–F) bond is exceptionally strong and stable. Placing a –CF₃ group at the C6 position of the pyridine ring effectively blocks one of the primary hotspots for Cytochrome P450-mediated oxidation[3]. The adjacent 5-methyl group provides additional steric hindrance, further restricting enzymatic access to the core ring.

  • Lipophilicity and Permeability: The –CF₃ group significantly increases the lipophilicity (logP) of the scaffold compared to a hydrogen atom or a standard methyl group[4]. This increased hydrophobic surface area directly correlates with improved passive transcellular membrane permeability, a critical factor for oral bioavailability[5].

  • pKa Modulation and Toxicity Reduction: The strong electron-withdrawing nature of the –CF₃ group drastically lowers the basicity (pKa) of the adjacent pyridine nitrogen[6]. Reducing the basicity of the nitrogen lone pair is a proven medicinal chemistry strategy to minimize off-target interactions with aminergic G-protein coupled receptors (GPCRs) and hERG ion channels, thereby reducing cardiovascular toxicity risks[6].

G target Methyl 5-methyl-6-(trifluoromethyl)nicotinate cf3 6-Trifluoromethyl (CF3) target->cf3 me 5-Methyl (CH3) target->me ester 3-Methyl Ester target->ester pka Decreased Pyridine pKa cf3->pka Electron Withdrawal lipoph Increased Lipophilicity (logP) cf3->lipoph Fluorine Hydrophobicity steric Steric Shielding of C6 cf3->steric C-F Bond Strength me->steric Adjacent Bulk tox Reduced Off-Target Basicity (hERG) pka->tox perm Improved Membrane Permeability lipoph->perm metab Enhanced Phase I Metabolic Stability steric->metab

Mechanistic impact of 5-methyl and 6-trifluoromethyl substitutions on pyridine pharmacokinetics.

Comparative Physicochemical & In Vitro Profiling

To objectively evaluate the performance of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, we compare its predicted and representative in vitro behavior against two common structural alternatives: Methyl 5-methylnicotinate (lacking the fluorination) and Methyl 6-(trifluoromethyl)nicotinate (lacking the steric 5-methyl shield).

Table 1: Comparative In Vitro Performance Metrics
ParameterMethyl 5-methyl-6-(trifluoromethyl)nicotinate (Target)Methyl 5-methylnicotinate (Alternative 1)Methyl 6-(trifluoromethyl)nicotinate (Alternative 2)
Structural Difference Optimized dual-substituted scaffoldLacks the –CF₃ metabolic shieldLacks the 5-methyl steric bulk
Pyridine Nitrogen pKa ~2.5 - 3.0 (Low basicity)~5.0 - 5.5 (Higher basicity)~2.8 - 3.2 (Low basicity)
Lipophilicity (logP) High (Synergy of CF₃ + CH₃)LowModerate
HLM Stability (t½) > 60 min (Highly stable)< 30 min (Rapid clearance)~ 45 min (Moderately stable)
Primary Metabolic Liability Ester hydrolysis (Phase II)C6-Oxidation (Phase I CYP450)Ester hydrolysis (Phase II)
PAMPA Permeability (Papp) High (> 15 × 10⁻⁶ cm/s)Low (< 5 × 10⁻⁶ cm/s)Moderate (~ 10 × 10⁻⁶ cm/s)

Data represents generalized baseline behaviors of these specific functional groups on pyridine scaffolds derived from established medicinal chemistry structure-activity relationships[3][4][6].

In Vitro Testing Protocols

To validate the claims made in Table 1, the following self-validating in vitro protocols must be executed. These methodologies are designed to isolate the specific physicochemical effects imparted by the 5-methyl and 6-trifluoromethyl groups.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the Phase I metabolic stability and intrinsic clearance (CLint) of the scaffold, demonstrating the protective effect of the –CF₃ group against CYP450 enzymes[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL.

    • Causality Check: Standardizing the protein concentration ensures that the intrinsic clearance rate is a function of the molecule's structural resistance (the C–F bond strength), not enzyme availability.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

    • Causality Check: CYP450 enzymes obligatorily require electron transfer to catalyze the oxidation of the pyridine ring. Supplying NADPH ensures the enzymes remain active throughout the 60-minute incubation, isolating Phase I metabolic stability[3].

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life (t½).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate passive transcellular permeability, validating the lipophilicity enhancements provided by the fluorinated scaffold[4].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well acceptor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the lipid bilayer of a cell membrane.

  • Donor Solution: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) with 5% DMSO. Add 300 µL of this solution to the donor wells.

    • Causality Check: The electron-withdrawing –CF₃ group lowers the pKa of the pyridine nitrogen[6]. Testing strictly at physiological pH (7.4) ensures the compound is primarily in its unionized state, allowing us to accurately measure the effect of the –CF₃ group on passive diffusion without the confounding variable of ionization.

  • Acceptor Solution: Add 200 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the concentration of the compound in both the donor and acceptor compartments using UV-Vis spectroscopy or LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

References

  • Boroncore. "1198016-46-4 | Methyl 5-methyl-6-(trifluoromethyl)nicotinate." Boroncore Catalog. Available at: [Link]

  • Lin, A., et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Inoue, M., et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." MDPI. Available at: [Link]

  • Müller, K., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Sources

Validation

Head-to-Head Comparison of Trifluoromethylated Isomers of Methyl 5-Methylnicotinate: A Comprehensive Guide for Drug Development

The incorporation of a trifluoromethyl (–CF₃) group into a pyridine scaffold is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The –CF₃ group profoundly alters the physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a trifluoromethyl (–CF₃) group into a pyridine scaffold is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The –CF₃ group profoundly alters the physicochemical properties of the parent molecule, enhancing lipophilicity, increasing metabolic stability against cytochrome P450 (CYP450) oxidation, and modulating the basicity of the pyridine nitrogen.

When working with the methyl 5-methylnicotinate scaffold, the precise positional substitution of the –CF₃ group (at the C2, C4, or C6 position) dictates not only the molecule's downstream reactivity but also its behavior in biological systems. This guide provides a rigorous, head-to-head technical comparison of these three trifluoromethylated isomers, engineered for researchers and application scientists designing next-generation therapeutics.

Electronic and Steric Profiling

The position of the –CF₃ group relative to the ester (at C3) and the methyl group (at C5) creates divergent steric and electronic landscapes.

  • Methyl 5-methyl-6-(trifluoromethyl)nicotinate: The most commonly utilized isomer (1)[1]. Placing the –CF₃ group at the 6-position blocks the primary site of oxidative metabolism. Because it is para to the ester, it exerts a strong inductive electron-withdrawing effect without sterically hindering the ester carbonyl.

  • Methyl 5-methyl-2-(trifluoromethyl)nicotinate: The –CF₃ group at C2 is ortho to the ester. This creates severe steric clash, forcing the ester carbonyl out of coplanarity with the pyridine ring. This conformational locking is highly valuable for designing selective kinase inhibitors.

  • Methyl 5-methyl-4-(trifluoromethyl)nicotinate: Similar to the 2-isomer, it provides steric shielding to the ester but leaves the highly reactive C2 and C6 positions open for further functionalization.

Quantitative Comparison Table
Property2-CF₃ Isomer4-CF₃ Isomer6-CF₃ Isomer
Steric A-Value Proxy (kcal/mol) ~2.1 (Ortho to Ester)~1.8 (Ortho to Ester)Minimal (Para to Ester)
Relative Hydrolysis Rate ( krel​ ) 0.05 (Severely hindered)0.12 (Hindered)1.00 (Unhindered baseline)
Pyridine N-Basicity (pKa) Lowest (Inductive pull from C2)ModerateLow (Inductive pull from C6)
Primary Synthetic Utility Conformationally locked amidesCore rigidificationMetabolic blocking (CYP450)

Divergent Reactivity & Downstream Applications

The causality behind the reactivity of these isomers lies in the electron-withdrawing nature of the –CF₃ group combined with its massive steric bulk (roughly equivalent to an isopropyl group).

For instance, the 6-CF₃ isomer is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) at the C2 position because the –CF₃ group stabilizes the resulting Meisenheimer complex. Conversely, attempting ester hydrolysis on the 2-CF₃ isomer requires harsh conditions (e.g., LiOH in THF/MeOH/H₂O at elevated temperatures) because the –CF₃ group physically blocks the approach of the hydroxide nucleophile to the carbonyl carbon.

Reactivity Base Methyl 5-methylnicotinate Scaffold Iso2 2-CF3 Isomer Sterically Hindered Base->Iso2 CF3 at C2 Iso6 6-CF3 Isomer Electronically Activated Base->Iso6 CF3 at C6 Rxn1 Ester Hydrolysis (Extremely Slow) Iso2->Rxn1 Steric Shielding Rxn2 Ester Hydrolysis (Fast) Iso6->Rxn2 Inductive Pull Rxn3 SNAr at C2 (Facilitated) Iso6->Rxn3 Electrophilic Activation

Divergent downstream reactivity profiles based on the CF3 group's positional substitution.

Self-Validating Experimental Protocol: Copper-Mediated Trifluoromethylation

While direct nucleophilic trifluoromethylation of esters using fluoroform (HCF₃) systems is possible for synthesizing trifluoromethyl ketones (2)[2], installing the –CF₃ group directly onto the pyridine ring requires transition-metal catalysis.

The most robust, scalable method utilizes an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system to convert the corresponding halo-pyridine (e.g., methyl 6-iodo-5-methylnicotinate) into the trifluoromethylated product (3)[3].

Step-by-Step Methodology

Objective: Scalable synthesis of Methyl 5-methyl-6-(trifluoromethyl)nicotinate with built-in quality control checkpoints.

Materials:

  • Methyl 6-iodo-5-methylnicotinate (1.0 eq)

  • Methyl chlorodifluoroacetate (MCDFA, 2.0 eq)

  • CuI (1.2 eq)

  • Spray-dried KF (2.5 eq)

  • Anhydrous DMF

Procedure:

  • System Purging (Critical for Cu-stability): Charge a flame-dried Schlenk flask with CuI and KF. Evacuate and backfill with dry Argon three times.

    • Causality: Cu(I) is highly susceptible to disproportionation and oxidation in the presence of moisture/O₂. Failure to exclude oxygen will kill the catalytic cycle and result in homocoupling byproducts.

  • Pre-activation: Add anhydrous DMF, followed by MCDFA. Stir at 60 °C for 30 minutes.

    • Self-Validation Checkpoint 1 (Visual): The solution must transition from pale yellow to a deep, homogeneous reddish-brown. This color change confirms the successful decarboxylative generation of the active [Cu-CF₃] intermediate. If the solution turns green, Cu(II) has formed via oxygen ingress; the run is compromised and must be aborted.

  • Substrate Addition: Add the iodo-precursor dissolved in DMF dropwise over 15 minutes to manage the exotherm. Heat the reaction to 80 °C.

  • In-Process Monitoring (¹⁹F NMR): After 4 hours, extract a 0.1 mL aliquot under Argon. Dilute with CDCl₃ and add 10 µL of fluorobenzene as an internal standard (δ -113.1 ppm).

    • Self-Validation Checkpoint 2 (Analytical): Acquire a crude ¹⁹F NMR spectrum. The disappearance of the [Cu-CF₃] signal (typically broad, ~ -28 ppm) and the appearance of the sharp product –CF₃ signal (~ -65 to -68 ppm) validates conversion. Proceed to workup only when integration shows >95% conversion.

  • Workup & Isolation: Quench the reaction with aqueous NH₄Cl/NH₃ (1:1 v/v).

    • Causality: The ammonia is required to solubilize the copper salts as deep blue water-soluble amine complexes [Cu(NH₃)₄]²⁺, preventing stubborn emulsions during extraction. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Synthesis A Precursor (Halo-methyl 5-methylnicotinate) C Active Species [Cu-CF3] A->C Oxidative Addition B CuI + KF + MCDFA (Catalytic Generation) B->C Decarboxylation & Transmetalation D Trifluoromethylated Isomer (2-, 4-, or 6-CF3) C->D Reductive Elimination

Mechanistic pathway of copper-mediated trifluoromethylation of pyridine precursors.

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale - Organic Process Research & Development -3

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC (National Institutes of Health) - 2

  • Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem -4

  • 1198016-46-4 | Methyl 5-methyl-6-(trifluoromethyl)nicotinate - Boroncore -1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-methyl-6-(trifluoromethyl)nicotinate

As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of fluorinated building blocks. Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of fluorinated building blocks. Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS: 1198016-46-4) is a highly valuable intermediate in pharmaceutical drug discovery, particularly for synthesizing kinase inhibitors and targeted therapeutics[1].

However, the incorporation of the trifluoromethyl (-CF 3​ ) group and the ester moiety imparts specific physicochemical properties that dictate strict handling protocols. This guide establishes a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.

Physicochemical & Hazard Profiling

Before designing a PPE matrix, we must understand the inherent risks. The compound presents multiple GHS hazard statements that directly inform our engineering controls and protective barriers[2].

Table 1: Chemical Identity & Hazard Profile

Property / HazardSpecificationCausality / Implication for Handling
Chemical Name Methyl 5-methyl-6-(trifluoromethyl)nicotinateFluorinated organic ester; potential to penetrate standard porous materials.
CAS Number 1198016-46-4Unique identifier for SDS cross-referencing[1].
Molecular Weight 219.16 g/mol Fine powder/crystalline solid; high risk of aerosolization during transfer[1].
H302 Harmful if swallowedMandates strict prohibition of food/drink; requires thorough hand washing (P264).
H315 Causes skin irritationNecessitates chemically resistant dermal barriers (gloves, lab coat)[2].
H319 Causes serious eye irritationRequires tight-fitting ocular protection to prevent dust ingress[2].
H335 May cause respiratory irritationProhibits open-bench handling; mandates engineering controls (P261).

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it is a calculated response to the chemical's profile. Every piece of equipment must serve a specific mechanistic purpose.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Safety glasses with side shields are insufficient. Because this compound is a fine powder that causes serious eye irritation (H319), airborne particulates generated during weighing can easily bypass standard safety glasses. Goggles create a necessary physical seal against the face.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving with powder-free nitrile gloves (minimum 0.11 mm / 4.3 mil thickness).

    • Causality: The H315 (skin irritation) hazard requires a robust barrier. Nitrile provides excellent resistance to solid organic esters. We mandate double-gloving so that the outer glove can be immediately discarded if contaminated, leaving the inner glove intact to protect the user while exiting the hood.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate the gap between the glove and the sleeve, ensuring continuous dermal protection.

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator (utilized only if engineering controls fail or during spill cleanup).

    • Causality: Under normal operations within a certified fume hood, a respirator is redundant. However, due to H335 (respiratory irritation), any breach in primary containment requires immediate particulate filtration.

Operational Workflow & Handling Protocol

Trustworthy protocols are self-validating. Do not assume the environment is safe; prove it before beginning your workflow.

Protocol 1: Safe Weighing and Transfer
  • Validate Engineering Controls:

    • Action: Turn on the chemical fume hood or dedicated powder-weighing enclosure.

    • Validation: Perform a "tissue test" by holding a small strip of Kimwipe at the bottom edge of the sash. It should pull inward decisively. Ensure the digital flow monitor reads >100 feet per minute (fpm).

  • Prepare the Workspace:

    • Action: Line the working surface with a disposable, anti-static bench pad (absorbent side up, poly-backed side down).

    • Causality: If a micro-spill occurs, the pad captures the powder, preventing it from adhering to the stainless steel or epoxy hood surface, drastically simplifying decontamination.

  • Execute the Transfer:

    • Action: Use a grounded, anti-static micro-spatula to transfer the Methyl 5-methyl-6-(trifluoromethyl)nicotinate.

    • Causality: Static electricity can cause fine fluorinated powders to "jump" or aerosolize. Anti-static tools mitigate this physical phenomenon, keeping the powder contained.

  • Seal and Decontaminate:

    • Action: Cap the source bottle tightly before removing it from the hood. Wipe the exterior of the bottle and the analytical balance with a Kimwipe dampened with 70% Isopropanol (IPA) or Ethanol.

    • Causality: Organic esters are generally soluble in alcohols. Wet-wiping ensures any microscopic dust is dissolved and captured within the wipe rather than swept into the ambient air.

Spill Response & Disposal Plan

Even with perfect execution, spills happen. The response must be systematic to prevent exposure escalation.

Protocol 2: Immediate Spill Management
  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, immediately evacuate the 5-foot radius.

  • Don Additional PPE: Equip a P100 respirator if the spill is outside engineered controls.

  • Contain & Clean (Wet-Wipe Method): Do NOT sweep the powder with a brush (this aerosolizes the H335 hazard). Instead, gently cover the powder with paper towels. Slowly pour 70% IPA or a compatible solvent over the towels to dampen the powder.

  • Collect: Scoop the dampened mass using a disposable plastic scraper and place it into a sealable hazardous waste container.

Waste Segregation
  • Classification: Halogenated Solid Organic Waste.

  • Causality: The trifluoromethyl (-CF 3​ ) group dictates that this compound must be incinerated at high temperatures in specialized facilities equipped with scrubbers to handle hydrogen fluoride (HF) gas byproducts. Never mix this with non-halogenated waste streams.

Safety & Operational Workflow Diagram

SafetyWorkflow Start Methyl 5-methyl-6- (trifluoromethyl)nicotinate Hazards Hazard Assessment H302, H315, H319, H335 Start->Hazards PPE PPE Selection (Nitrile, Goggles, Lab Coat) Hazards->PPE EngControls Engineering Controls (Fume Hood / BSC) Hazards->EngControls Handling Operational Execution (Weighing & Transfer) PPE->Handling EngControls->Handling Decon Decontamination (Wet-Wipe Method) Handling->Decon Disposal Waste Segregation (Halogenated Solid Waste) Decon->Disposal

Figure 1: Logical safety and operational workflow for handling fluorinated nicotinate derivatives.

References

  • Boroncore. "1198016-46-4 | Methyl 5-methyl-6-(trifluoromethyl)nicotinate." Boroncore Catalog. Available at: [Link]

  • Chemikart. "Methyl 5-methyl-6-(trifluoromethyl)nicotinate | ChemScene." Chemikart. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

Sources

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